molecular formula C7H5BrF3N B1346880 4-Bromo-3-(trifluoromethyl)aniline CAS No. 393-36-2

4-Bromo-3-(trifluoromethyl)aniline

Cat. No.: B1346880
CAS No.: 393-36-2
M. Wt: 240.02 g/mol
InChI Key: YGNISOAUPSJDJE-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNISOAUPSJDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192540
Record name 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine
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Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

393-36-2
Record name 4-Bromo-3-(trifluoromethyl)aniline
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Record name 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine
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Record name 393-36-2
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Record name 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and logical process visualizations.

Physical and Chemical Properties

This compound is a substituted aniline (B41778) derivative with the molecular formula C₇H₅BrF₃N.[1][2][3] It is a solid at room temperature, appearing as a white to off-white or slightly yellow crystalline substance.[1][4][5]

The following table summarizes the key physical properties of this compound based on available literature and safety data sheets.

PropertyValueSource
CAS Number 393-36-2[1][2]
Molecular Formula C₇H₅BrF₃N[1][2][3]
Molecular Weight 240.02 g/mol [1][2][3]
Melting Point 47-49 °C[1][2][6][7]
Boiling Point 81-84 °C at 0.5 mmHg[1][2][6][7]
Density 1.697 g/cm³ at 20 °C[4]
Refractive Index ~1.532 (estimate)[1][7]
Solubility Soluble in Methanol[1][7]
Water: 0.811 - 0.923 g/L at 30 °C[4]
pKa 2.67 ± 0.10 (Predicted)[1][7]
LogP 2.7 at 30 °C[7]
Flash Point >110 °C (>230 °F)[1][2][7]
Appearance White to Orange to Green Solid:crystalline[1]

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. While specific experimental reports for this compound are not detailed in the search results, the general methodologies are well-established.

1. Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.

2. Boiling Point Determination: The boiling point is determined under reduced pressure to prevent decomposition. A small quantity of the compound is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded.

3. Synthesis of this compound: A common synthetic route involves the bromination of 3-(trifluoromethyl)aniline (B124266).

  • General Procedure: To a solution of 3-(trifluoromethyl)aniline in a suitable solvent such as N,N-dimethylformamide (DMF), a solution of N-Bromosuccinimide (NBS) in DMF is added dropwise.[8] The reaction mixture is stirred at room temperature for a specified period.[8] After the reaction is complete, the mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed with brine.[8] The organic phase is then dried, filtered, and concentrated to yield the crude product, which can be further purified by crystallization.[8]

Another described synthesis involves the hydrogenation of 2-bromo-5-nitrobenzotrifluoride (B1266209).[1][6][8]

  • Procedure: 2-bromo-5-nitrobenzotrifluoride is mixed with methanol, a Raney Ni catalyst, and piperazine (B1678402) in a high-pressure hydrogenation reactor.[1][6][8] The reactor is purged with hydrogen, and the reaction proceeds under hydrogen pressure at an elevated temperature.[1][6][8] Upon completion, the mixture is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure, and the final product is obtained by distillation.[1][6][8]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis of this compound.

G Synthesis Workflow of this compound via Bromination A Dissolve 3-(trifluoromethyl)aniline in DMF B Add NBS solution in DMF dropwise A->B C Stir at Room Temperature B->C D Dilute with Ethyl Acetate and Wash with Brine C->D E Dry, Filter, and Concentrate Organic Phase D->E F Purify by Crystallization E->F G This compound (Final Product) F->G

Caption: Workflow for the synthesis of this compound.

G Logical Relationship in the Synthesis of this compound cluster_start Starting Materials cluster_reagents Reagents/Solvents cluster_product Product A 3-(trifluoromethyl)aniline D This compound A->D Bromination B N-Bromosuccinimide (NBS) B->D C N,N-dimethylformamide (DMF) C->D Solvent

References

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)aniline, a key building block in medicinal chemistry and organic synthesis. This document collates its physicochemical properties, detailed synthesis protocols, significant applications, spectroscopic data, and safety information.

Physicochemical Properties

This compound is a substituted aniline (B41778) derivative with a bromine atom and a trifluoromethyl group on the benzene (B151609) ring.[1][2] These substitutions significantly influence its reactivity and utility as a chemical intermediate. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 393-36-2[3][4][5]
Molecular Formula C₇H₅BrF₃N[1][3][5]
Molecular Weight 240.02 g/mol [1][4][6]
Appearance White to off-white or slightly yellow crystalline solid[3][5][7]
Melting Point 47-49 °C (lit.), 51 °C, 55-56 °C[3][4][5]
Boiling Point 81-84 °C at 0.5 mmHg (lit.), 104-108 °C at 5 Torr[4][5][8]
Density 1.697 g/cm³ at 20 °C, 1.7±0.1 g/cm³[3][5]
Solubility In water: 0.823 g/L at 30 °C[3]
logP 2.7 (HPLC method) at 30 °C[3]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Refractive Index 1.522[5]
InChI Key YGNISOAUPSJDJE-UHFFFAOYSA-N[4][6]
SMILES Nc1ccc(Br)c(c1)C(F)(F)F[4]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting materials and desired scale.

Method 1: Bromination of 3-(Trifluoromethyl)aniline (B124266)

A common and direct approach involves the electrophilic bromination of 3-(trifluoromethyl)aniline. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation.

Experimental Protocol:

To a solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a solution of NBS (1.0 equivalent) in the same solvent is added dropwise at room temperature (20 °C).[9] The reaction mixture is stirred for approximately 3 hours, and the progress is monitored by an appropriate technique like LC-MS.[9] Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brownish solid.[9] This method typically results in yields of 90-92%.[9]

Method 2: Reduction of 2-Bromo-5-nitrobenzotrifluoride (B1266209)

Another efficient synthesis involves the reduction of the nitro group of 2-Bromo-5-nitrobenzotrifluoride.

Experimental Protocol:

In a high-pressure hydrogenation reactor, 2-bromo-5-nitrobenzotrifluoride is dissolved in methanol (B129727).[8][9] A catalytic amount of Raney Nickel and a small quantity of piperazine (B1678402) are added to the solution.[8][9] The reactor is sealed, and the air is replaced with hydrogen gas. The hydrogenation is carried out at a pressure of 0.8-1.0 MPa and a temperature of 80-90 °C until hydrogen consumption ceases.[8][9] After cooling, the catalyst is removed by filtration. The methanol and water are removed by distillation under reduced pressure, and the final product is obtained by simple distillation, yielding a pale yellow liquid with a purity of approximately 95% and a yield of up to 98.8%.[8][9]

Synthesis_Workflow cluster_method1 Method 1: Bromination cluster_method2 Method 2: Reduction start1 3-(Trifluoromethyl)aniline product This compound start1->product Bromination @ 20°C, 3h reagent1 NBS, DMF reagent1->product start2 2-Bromo-5-nitrobenzotrifluoride start2->product Reduction @ 80-90°C, 0.8-1.0 MPa reagent2 H₂, Raney Ni, MeOH reagent2->product

Caption: Synthetic routes to this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and amino groups provide reactive handles for further chemical modifications.

Intermediate in the Synthesis of Enzalutamide

A significant application of this compound is as a key intermediate in the synthesis of Enzalutamide (trade name Xtandi), a non-steroidal antiandrogen used in the treatment of prostate cancer.[7] Enzalutamide functions by inhibiting androgen receptor signaling.[7] The synthesis involves converting this compound into 4-isocyano-2-(trifluoromethyl)benzonitrile, a crucial precursor to the final drug molecule.[7]

Enzalutamide_Synthesis_Pathway start This compound intermediate1 Multi-step Conversion start->intermediate1 Key Starting Material intermediate2 4-Isocyano-2-(trifluoromethyl)benzonitrile intermediate1->intermediate2 final_product Enzalutamide intermediate2->final_product Further Reactions

Caption: Role as an intermediate in Enzalutamide synthesis.

Precursor for Sphingosine-1-Phosphate Receptor Agonists

This aniline derivative is also used in the preparation of AUY954, an aminocarboxylate analog of FTY720.[4][8][10] AUY954 is a potent and monoselective agonist of the sphingosine-1-phosphate receptor 1 (S1P₁), which plays a role in immune cell trafficking.[8][10]

Synthesis of Biologically Active Scaffolds

Derivatives of this compound have been investigated for their biological activities. For instance, pyrazole (B372694) derivatives incorporating this moiety have shown potent antibacterial activity, particularly against Gram-positive bacteria.[11] The presence of both the bromo and trifluoromethyl groups on the aniline ring appears to contribute significantly to the antimicrobial efficacy.[11]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectrum TypeDataReference
¹H NMR (CDCl₃, δ, ppm) 7.52 (d, J=8.4Hz, 1H), 6.99 (d, J=2Hz, 1H), 6.88 (d, d, J=2Hz, J=8.4Hz, 1H), 4.31 (br, s, 2H)[12]
¹³C NMR (CDCl₃, δ, ppm) 144.5, 133.1, 130.9, 123.9, 115.6, 112.4, 111.9[12]
¹⁹F NMR (CDCl₃, δ, ppm) -62.9[12]
Mass Spectrum (EI, m/z) 238.96 (100%), 240.96 (97%)[12]

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. ChemicalBook provides access to various NMR spectra for this compound.[13]

Safety and Handling

This compound is classified as hazardous and requires careful handling.

Hazard Classifications:

  • Acute toxicity, Oral (Category 3)[3][4]

  • Skin irritation (Category 2)[3][4]

  • Skin sensitization (Sub-category 1B)[3][4]

  • Eye irritation (Category 2)[3][4]

  • Specific target organ toxicity – repeated exposure (Category 2)[3][4]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[3][4]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[3][14] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] A dust mask (type N95 or equivalent) is recommended.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][14] Store locked up.[3]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3][14] If on skin, wash with plenty of soap and water.[3][14] If swallowed, get emergency medical help immediately.[3] If inhaled, move the person to fresh air.[14]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][4][14]

References

An In-depth Technical Guide to 5-Amino-2-bromobenzotrifluoride and Its Alternative Names

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 5-Amino-2-bromobenzotrifluoride, with a primary focus on its various alternative names and key chemical identifiers. This information is crucial for researchers, scientists, and professionals in drug development to ensure accurate identification and sourcing of this compound.

Nomenclature and Chemical Identifiers

The compound known as 5-Amino-2-bromobenzotrifluoride is a substituted aniline (B41778) derivative that is widely used as a building block in organic synthesis. Due to different naming conventions (IUPAC, common names, and commercial names), it is identified by a variety of synonyms. The Chemical Abstracts Service (CAS) number remains the most consistent identifier.

Below is a summary of its alternative names and key properties compiled from various chemical suppliers and databases.

Identifier Type Value Citation
Systematic & IUPAC Names 4-Bromo-3-(trifluoromethyl)aniline[1][2][3][4][5]
4-Bromo-3-(trifluoromethyl)benzenamine[1][2][]
Benzenamine, 4-bromo-3-(trifluoromethyl)-[2][][7][8]
Common Synonyms 4-Amino-1-bromo-2-(trifluoromethyl)benzene[8]
3-Trifluoromethyl-4-bromoaniline[1][2][7]
4-Bromo-α,α,α-trifluoro-m-toluidine[1][2][][7][8]
m-Toluidine, 4-bromo-α,α,α-trifluoro-[1][2][]
3-Amino-6-bromobenzotrifluoride[2]
4-Bromo-3-(trifluoromethyl)phenylamine[2]
2-Bromo-5-aminobenzotrifluoride[8]
4-Bromo-3-trifluoromethyl-phenylamine[8]
CAS Number 393-36-2[2][3][7][9]
Molecular Formula C7H5BrF3N[1][3]
Molecular Weight 240.02 g/mol [1][3]
InChI Key YGNISOAUPSJDJE-UHFFFAOYSA-N[3][7]
MDL Number MFCD00007827[3]

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the primary name and its various synonyms, categorized by nomenclature type.

cluster_iupac Systematic (IUPAC) Names cluster_synonyms Common Synonyms 5-Amino-2-bromobenzotrifluoride 5-Amino-2-bromobenzotrifluoride This compound This compound 5-Amino-2-bromobenzotrifluoride->this compound 4-Bromo-3-(trifluoromethyl)benzenamine 4-Bromo-3-(trifluoromethyl)benzenamine 5-Amino-2-bromobenzotrifluoride->4-Bromo-3-(trifluoromethyl)benzenamine Benzenamine, 4-bromo-3-(trifluoromethyl)- Benzenamine, 4-bromo-3-(trifluoromethyl)- 5-Amino-2-bromobenzotrifluoride->Benzenamine, 4-bromo-3-(trifluoromethyl)- 4-Amino-1-bromo-2-(trifluoromethyl)benzene 4-Amino-1-bromo-2-(trifluoromethyl)benzene 5-Amino-2-bromobenzotrifluoride->4-Amino-1-bromo-2-(trifluoromethyl)benzene 3-Trifluoromethyl-4-bromoaniline 3-Trifluoromethyl-4-bromoaniline 5-Amino-2-bromobenzotrifluoride->3-Trifluoromethyl-4-bromoaniline 4-Bromo-α,α,α-trifluoro-m-toluidine 4-Bromo-α,α,α-trifluoro-m-toluidine 5-Amino-2-bromobenzotrifluoride->4-Bromo-α,α,α-trifluoro-m-toluidine 3-Amino-6-bromobenzotrifluoride 3-Amino-6-bromobenzotrifluoride 5-Amino-2-bromobenzotrifluoride->3-Amino-6-bromobenzotrifluoride

Nomenclature hierarchy for 5-Amino-2-bromobenzotrifluoride.

Experimental Protocols and Applications

A general synthetic route to produce 5-Amino-2-bromobenzotrifluoride involves the hydrogenation of 2-bromo-5-nitrobenzotrifluoride.[4] This reaction is typically carried out in a high-pressure reactor using a catalyst such as Raney Nickel in a solvent like methanol.[4]

Workflow for Synthesis of 5-Amino-2-bromobenzotrifluoride

The following diagram outlines a generalized workflow for the synthesis of 5-Amino-2-bromobenzotrifluoride from 2-bromo-5-nitrobenzotrifluoride.

start Start: 2-bromo-5-nitrobenzotrifluoride + Methanol + Raney Ni Catalyst reactor High-Pressure Hydrogenation Reactor (0.8-1.0 MPa, 80-90 °C) start->reactor reaction Hydrogenation Reaction reactor->reaction cooling Cool Reaction Mixture reaction->cooling filtration Filter to Remove Catalyst cooling->filtration product Product: 5-Amino-2-bromobenzotrifluoride filtration->product

Generalized synthesis workflow.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature that directly implicates 5-Amino-2-bromobenzotrifluoride in any particular biological signaling pathways. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex, potentially biologically active molecules. Further research would be required to determine if this compound has any direct biological activity.

References

In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data sheet (SDS) information, detailed experimental protocols, and in-depth analysis for 4-Bromo-3-(trifluoromethyl)aniline (CAS No: 393-36-2). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide emphasizes safe handling practices, emergency procedures, and proper disposal methods to ensure a secure laboratory environment.

Chemical and Physical Properties

This compound is a solid, crystalline substance that may appear in shades from white to slightly yellow or brown, depending on impurities.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₅BrF₃N[1][2]
Molecular Weight 240.02 g/mol [2]
CAS Number 393-36-2[2]
EC Number 206-885-1[2]
Melting Point 47-51 °C[1]
Boiling Point 81-84 °C at 0.5 Torr[1]
Density 1.697 g/cm³ at 20 °C[1]
log Pow 2.7 at 30 °C[1]
Water Solubility 0.811 - 0.923 g/L at 30 °C[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health and environmental effects before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Skin Sensitization Sub-category 1BH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term Category 2H411: Toxic to aquatic life with long lasting effects

Signal Word: Danger[3]

Hazard Pictograms:

  • Skull and Crossbones (GHS06)

  • Health Hazard (GHS08)

  • Environment (GHS09)

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS Thoroughly prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Carefully prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Use Proper Transfer Techniques handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations

The following table outlines the recommended PPE for handling this chemical.

Body PartProtectionStandard
Eyes/Face Chemical safety goggles and/or a face shieldEN 166 (EU) or NIOSH (US) approved
Skin Chemical-resistant gloves (e.g., butyl rubber, Viton®), lab coat, and closed-toe shoes. Nitrile gloves are not recommended for prolonged contact with anilines.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

First Aid Measures

In case of exposure, immediate action is critical. The following table provides a summary of first-aid measures.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Protocol for a Small-Scale Spill Cleanup

This protocol is intended for trained laboratory personnel for spills that can be managed in under 10 minutes. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

Materials:

  • Appropriate PPE (see section 3.1)

  • Inert absorbent material (e.g., vermiculite, sand, or dry earth)

  • Two sealable plastic bags for waste disposal

  • Spill cleanup pads

  • 70% ethanol (B145695) or other appropriate decontaminating solution

  • Hazardous waste labels

Procedure:

  • Assess the situation: Ensure you have the correct PPE and that the spill is small and manageable.

  • Contain the spill: If it is a liquid spill, use absorbent pads to surround the spill and prevent it from spreading.

  • Absorb the material: Cover the spill with an inert absorbent material.

  • Collect the waste: Carefully scoop the absorbed material and place it into a sealable plastic bag.

  • Decontaminate the area: Wipe the spill area with a decontaminating solution. Place all used cleaning materials into a second sealable plastic bag.

  • Label and dispose: Label both bags as hazardous waste containing this compound and arrange for disposal through your institution's hazardous waste management program.

  • Wash hands: Thoroughly wash your hands with soap and water.

Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of a substituted aniline (B41778).[4]

Materials:

  • Substituted aniline (e.g., 3-(trifluoromethyl)aniline)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Dissolve the substituted aniline in DMF in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of NBS in DMF.

  • Slowly add the NBS solution to the aniline solution dropwise using an addition funnel while stirring at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for approximately 3 hours at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Disposal and Decontamination

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Workflow Disposal and Decontamination Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in a Labeled, Sealed Container storage_area Store in a Designated, Ventilated Hazardous Waste Area collect_solid->storage_area collect_liquid Collect Liquid Waste in a Compatible, Labeled, Sealed Container collect_liquid->storage_area collect_ppe Collect Contaminated PPE Separately collect_ppe->storage_area storage_compat Ensure Compatibility with Other Stored Waste storage_area->storage_compat disposal_contact Contact Institutional EH&S for Pickup storage_compat->disposal_contact Arrange for Disposal disposal_incin Professional Incineration is the Recommended Method disposal_contact->disposal_incin

Caption: A workflow for the proper disposal and decontamination of this compound waste.

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. All waste containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste management company, which will typically use high-temperature incineration.

Toxicological Information and Potential Biological Effects

The primary health concerns associated with anilines, in general, are their effects on the blood, leading to methemoglobinemia, and their potential for carcinogenicity. The trifluoromethyl group and bromine substitution can significantly alter the toxicological profile.

Research on various trifluoro-aniline derivatives has shown a range of biological activities, including antimicrobial and antibiofilm properties.[5] For instance, some derivatives have been shown to disrupt the membrane of bacterial cells.[5] In the context of drug development, this compound has been used in the synthesis of a monoselective sphingosine-1-phosphate receptor-1 (S1P1) agonist, which has implications for immunomodulation.

Due to the lack of specific studies on the signaling pathways affected by this compound in mammalian systems, a detailed signaling pathway diagram cannot be provided at this time. Researchers should exercise caution and assume a toxicological profile similar to other hazardous anilines until more specific data becomes available. The "Specific target organ toxicity (repeated exposure)" classification suggests that chronic exposure may lead to organ damage, a critical consideration in long-term studies.

Reactivity and Stability

This compound is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous or exothermic reactions. Anilines can also be sensitive to light and air, and prolonged storage may lead to discoloration and degradation. It is recommended to store this compound in a tightly sealed container in a cool, dark, and well-ventilated area.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

Handling and storage precautions for 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling, storage, and emergency management of this compound (CAS No: 393-36-2). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a substituted aniline (B41778) compound used as a reagent and intermediate in organic synthesis.[1][2] Its physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 393-36-2[2][3]
Molecular Formula C₇H₅BrF₃N[2][4]
Molecular Weight 240.02 g/mol [2][3]
Appearance White to slightly yellow or brown crystalline solid.[4][5]
Melting Point 47-49 °C (lit.)[1][3]
Boiling Point 81-84 °C at 0.5 mmHg (lit.)[1][3]
Density 1.697 g/cm³ at 20 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[3][6]
Water Solubility 0.811 - 0.923 g/L at 30 °C[4]
log Pow 2.7 at 30 °C[4]

Hazard Identification and Classification

This compound is classified as hazardous. The signal word is "Danger".[3][6] It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[3][6] It also causes skin and serious eye irritation and may cause an allergic skin reaction.[3][6] Furthermore, it is toxic to aquatic life with long-lasting effects.[3][6]

Hazard Statement CodeDescriptionClassificationSource(s)
H301 Toxic if swallowedAcute Toxicity 3 (Oral)[3][6]
H315 Causes skin irritationSkin Irritation 2[3][6]
H317 May cause an allergic skin reactionSkin Sensitization 1B[3][6]
H319 Causes serious eye irritationEye Irritation 2[3][6]
H373 May cause damage to organs through prolonged or repeated exposureSTOT RE 2[3][6]
H411 Toxic to aquatic life with long lasting effectsAquatic Chronic 2[3][6]

Handling Procedures and Protocols

Safe handling requires a combination of engineering controls, appropriate personal protective equipment, and adherence to established protocols.

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationaleSource(s)
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects eyes from dust, particles, and splashes.[3][11][12]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-resistant lab coat must be worn over personal clothing that covers the legs.Prevents skin contact and absorption. Anilines and halogenated compounds can be absorbed through the skin.[3][11][12]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the solid, especially if dust can be generated.Prevents inhalation of airborne dust or aerosols, a primary route of exposure for aromatic amines.[3][11][13]
Experimental Protocol: Standard Handling

This protocol outlines the mandatory steps for safely handling the compound during routine laboratory procedures.

  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available, inspected, and in good condition.

    • Verify that the chemical fume hood has a current certification and is operational.

    • Ensure a spill kit appropriate for halogenated organic compounds is readily accessible.[12]

  • Execution :

    • Don all required PPE before entering the designated work area.

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood.

    • Avoid the formation of dust and aerosols.[14]

    • Keep containers tightly closed when not in use.[11]

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Dispose of contaminated disposable items (e.g., gloves, weighing paper) in a sealed, labeled hazardous waste container.[12]

    • Wash hands and any exposed skin thoroughly with soap and water after handling the compound and before leaving the work area.[11]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Assemble & Inspect PPE prep2->prep3 handle1 Don all PPE prep3->handle1 handle2 Weigh & Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Segregate & Dispose of Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3 Incompatibility cluster_incompatible Incompatible Materials compound This compound oxidizers Strong Oxidizing Agents compound->oxidizers AVOID CONTACT acids Strong Acids compound->acids AVOID CONTACT metals Certain Metals compound->metals AVOID CONTACT G cluster_spill Spill Response cluster_exposure Personnel Exposure start Incident Occurs (Spill or Exposure) spill_evac Evacuate Area start->spill_evac Spill expo_remove Remove from Source start->expo_remove Exposure spill_ppe Don Full PPE spill_evac->spill_ppe spill_contain Contain & Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Waste spill_contain->spill_dispose expo_first_aid Administer First Aid (See Protocol 5.1) expo_remove->expo_first_aid expo_medical Seek Immediate Medical Attention expo_first_aid->expo_medical

References

Spectroscopic Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

This compound is a substituted aniline (B41778) with the molecular formula C₇H₅BrF₃N. Accurate and detailed spectroscopic data are crucial for its identification, purity assessment, and quality control in synthetic applications. This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of such compounds is also provided in a visual format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in the searched literature

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in the searched literature

Note: Despite extensive searches, specific experimental ¹H and ¹³C NMR data for this compound were not found in the available literature. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
3485-3362N-H stretch
1627N-H bend
1615, 1566, 1509, 1467C=C aromatic stretch
1361, 1185, 1121, 1044C-H bend
1276, 550C-F stretch (from CF₃)
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

m/zIon
237.94478[M-H]⁻ (with ⁷⁹Br)
239.94250[M-H]⁻ (with ⁸¹Br)
239, 241Molecular Ion [M]⁺
160Fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Employ proton decoupling to simplify the spectrum.

    • Use a wider spectral width (typically 0-200 ppm).

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, allowing for the determination of the molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Pellet Preparation of KBr Pellet Compound->Pellet Solution Dilute Solution Compound->Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR MS Mass Spectrometry Solution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Data Reporting NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility of 4-bromo-3-(trifluoromethyl)aniline, a crucial intermediate in the synthesis of various pharmaceutical compounds. While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing information and provides robust experimental protocols for its determination.

Physicochemical Properties and Known Solubility

This compound is a solid at room temperature with a melting point between 47-49 °C[1][2]. Its chemical structure, featuring both a polar amine group and a nonpolar brominated and trifluoromethylated aromatic ring, suggests a varied solubility profile.

Summary of Available Solubility Data

The following table summarizes the currently available quantitative and qualitative solubility data for this compound. It is important to note the scarcity of data in common organic solvents, highlighting the need for experimental determination for specific applications.

SolventTypeSolubilityTemperature (°C)Notes
WaterPolar Protic0.823 g/L[3]30-
WaterPolar Protic0.0671 mg/mL[4]Not Specified-
MethanolPolar ProticSoluble[1][5]Not SpecifiedQualitative observation.
Diethyl EtherPolar AproticPredicted to be Soluble[6][7]Not SpecifiedBased on general amine solubility.
DichloromethanePolar AproticPredicted to be Soluble[6]Not SpecifiedBased on general amine solubility.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of this compound in various organic solvents using the reliable gravimetric method. This method is straightforward and relies on the direct measurement of solute mass within a saturated solution.

Gravimetric Method for Solubility Determination

This protocol is adapted from standard laboratory procedures for solubility assessment of small molecules.

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking ensures continuous mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

  • Aliquot Withdrawal: Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. Avoid disturbing the undissolved solid.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the solute's melting point may be necessary.

  • Mass Determination: Once the solvent is completely removed, place the evaporating dish in a drying oven (e.g., at 50 °C) until a constant weight is achieved.

  • Calculation: The solubility (S) is calculated in g/L using the following formula:

    S (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining solubility using the gravimetric method described above.

G start Start add_solute Add excess this compound to a pre-weighed vial start->add_solute add_solvent Add a known volume of organic solvent add_solute->add_solvent equilibrate Equilibrate in thermostatic shaker (e.g., 24-72h at 25°C) add_solvent->equilibrate settle Allow excess solid to settle (or centrifuge) equilibrate->settle withdraw_aliquot Withdraw a precise volume of the clear supernatant settle->withdraw_aliquot evaporate Evaporate solvent from the aliquot in a pre-weighed dish withdraw_aliquot->evaporate dry_residue Dry residue to a constant weight evaporate->dry_residue calculate Calculate solubility (g/L) dry_residue->calculate end_node End calculate->end_node

Caption: Workflow for Gravimetric Solubility Determination.

References

The Synthetic Landscape of Enzalutamide: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzalutamide, a potent second-generation androgen receptor (AR) inhibitor, stands as a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which hinges on the strategic preparation of key intermediates. This technical guide provides an in-depth analysis of the core intermediates, their synthesis, and their convergence to form the final active pharmaceutical ingredient.

Core Intermediates: The Building Blocks of Enzalutamide

The synthesis of Enzalutamide typically revolves around three central intermediates, each requiring a distinct synthetic sequence. The strategic assembly of these molecules is critical for the overall yield and purity of the final product.

Synthetic Strategies and Logical Flow

Multiple synthetic routes to Enzalutamide have been developed, primarily differing in the order of bond formation and the nature of the penultimate intermediates. The following diagram illustrates the logical relationship between the key starting materials and intermediates in a common synthetic approach.

Enzalutamide_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates1 Key Intermediates - Stage 1 cluster_intermediates2 Key Intermediates - Stage 2 cluster_final Final Product m-Trifluoromethylfluorobenzene m-Trifluoromethylfluorobenzene 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile m-Trifluoromethylfluorobenzene->4-Amino-2-(trifluoromethyl)benzonitrile Multi-step Synthesis Acetone Cyanohydrin Acetone Cyanohydrin 2-Amino-2-methylpropanoic Acid 2-Amino-2-methylpropanoic Acid Acetone Cyanohydrin->2-Amino-2-methylpropanoic Acid Hydrolysis 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluoro-N-methylbenzamide 4-Bromo-2-fluoro-N-methylbenzamide 4-Bromo-2-fluorobenzoic Acid->4-Bromo-2-fluoro-N-methylbenzamide Amidation 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile->4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Thiophosgenation Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate 2-Amino-2-methylpropanoic Acid->Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate Ullmann Coupling & Esterification 4-Bromo-2-fluoro-N-methylbenzamide->Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate Ullmann Coupling & Esterification Enzalutamide Enzalutamide 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile->Enzalutamide Cyclization Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate->Enzalutamide Cyclization

Caption: Synthetic workflow for Enzalutamide.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Brominationm-TrifluoromethylfluorobenzeneDibromohydantoin, H₂SO₄Glacial Acetic AcidReflux6.5--
2. Cyanation4-Fluoro-2-trifluoromethyl bromobenzene (B47551)CuCNQuinolineReflux22--
3. Amination4-Fluoro-2-trifluoromethylbenzonitrileLiquid NH₃Ethanol (B145695)1221073-75 (overall)>99

Table 2: Synthesis of Key Intermediates for Cyclization

IntermediateStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrileThiophosgene (B130339), NaHCO₃Dichloromethane/Water0 to RT12~70
Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate 4-Bromo-2-fluoro-N-methylbenzamide, 2-Amino-2-methylpropanoic acidCuCl, K₂CO₃, ProlineDMF10024~87

Table 3: Final Cyclization to Enzalutamide

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
4-Isothiocyanato-2-(trifluoromethyl)benzonitrileMethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoateTriethylamine (B128534)Toluene (B28343)/Dichloromethane60488.599.6
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acidTriethylamineDichloromethane25-3020->99.5

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below. These protocols are based on published literature and patents and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile[1][2]

This three-step synthesis starts from m-trifluoromethylfluorobenzene.

  • Step 1: Positional Bromination. In a reaction vessel, m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid are mixed and heated to reflux. Dibromohydantoin is added portion-wise, and the reaction is maintained for 5-7 hours. The mixture is then cooled and washed with ice water to yield 4-fluoro-2-trifluoromethyl bromobenzene.

  • Step 2: Cyanation. The 4-fluoro-2-trifluoromethyl bromobenzene is added dropwise to a refluxing solution of cuprous cyanide in quinoline. The reaction is refluxed for approximately 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by steam distillation.

  • Step 3: Amination. The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol in a pressure vessel. Liquid ammonia (B1221849) is introduced, and the mixture is heated to around 120°C for 8-10 hours. After cooling, the crude 4-amino-2-trifluoromethylbenzonitrile is obtained, which is then purified by recrystallization from toluene to yield a high-purity product.[1][2]

Protocol 2: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile[3][4]

This procedure involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene.

  • Reaction Setup. 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in dichloromethane. An aqueous solution of sodium bicarbonate is added.

  • Thiophosgene Addition. The mixture is cooled to 0°C, and thiophosgene is added dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction and Work-up. The ice bath is removed, and the reaction is stirred at room temperature for 12 hours. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from n-heptane to give 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Protocol 3: Ullmann Coupling for the Synthesis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid[5][6]

This protocol describes the copper-catalyzed coupling of 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid.

  • Reaction Mixture Preparation. To a flask are added 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, potassium carbonate, and proline. A solution of water in DMF is then added.

  • Copper-Catalyzed Coupling. The reaction mixture is placed under a nitrogen atmosphere, and CuCl is added. The system is heated to 100°C and stirred for 24 hours.

  • Isolation and Purification. After the reaction is complete, the mixture is diluted with water and extracted with dichloromethane. The aqueous phase is acidified to a pH of 4 with a 1 mol/L citric acid solution, causing the product to precipitate. The solid is collected by filtration and washed with a water/ethanol mixture to yield the pure product.[3]

Protocol 4: Final Cyclization to Enzalutamide[7][8]

This step involves the formation of the thiohydantoin ring.

  • Reactant Preparation. In a reaction flask, 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid methyl ester and triethylamine are dissolved in a mixture of toluene and dichloromethane.

  • Isothiocyanate Addition. The solution is heated to 50°C. A solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in toluene is added dropwise.

  • Cyclization and Purification. The reaction temperature is raised to 60°C and maintained for 4 hours. After completion, methanol (B129727) is added, and the solution is decolorized with activated carbon. The solvent is removed, and the residue is dissolved in dichloromethane, cooled, and stirred to induce crystallization. The resulting solid is filtered, washed with saturated brine and hydrochloric acid, and the organic layer is dried and concentrated. The final product is purified by recrystallization from methanol to yield Enzalutamide as white crystals.[4]

Enzalutamide's Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Enzalutamide exerts its therapeutic effect by potently and comprehensively inhibiting the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell growth and survival. Its multi-targeted mechanism provides a more complete blockade of AR signaling compared to first-generation antiandrogens.

AR_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP_complex AR HSP Androgens->AR_HSP_complex Binds to AR AR Androgen Receptor (AR) HSP Heat Shock Proteins Activated_AR Activated AR AR_HSP_complex->Activated_AR HSP Dissociation AR_dimer AR Dimer Activated_AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Recruits Coactivators Coactivators Coactivators Coactivators->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth Enzalutamide Enzalutamide Enzalutamide->Enzalutamide_block1 1. Inhibits Androgen Binding Enzalutamide->Enzalutamide_block2 2. Blocks Nuclear Translocation Enzalutamide->Enzalutamide_block3 3. Impairs DNA Binding

References

Starting Materials for the Synthesis of Siponimod: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siponimod (brand name Mayzent®), a selective sphingosine-1-phosphate (S1P) receptor modulator, is a significant therapeutic agent for the treatment of secondary progressive multiple sclerosis (SPMS).[1][2] Its targeted action on S1P1 and S1P5 receptors modulates lymphocyte trafficking and may promote neuroprotective effects within the central nervous system.[1][2] The chemical synthesis of this complex molecule, (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid, involves a multi-step process starting from readily available chemical precursors. This technical guide provides an in-depth overview of the key starting materials and synthetic routes for Siponimod, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways and its mechanism of action.

Core Synthetic Strategy

The synthesis of Siponimod can be conceptually divided into the preparation of three key fragments, followed by their convergent assembly. The primary disconnection points in the Siponimod molecule are the oxime ether bond and the bond formed by reductive amination. This leads to three main starting materials or key intermediates:

  • A substituted benzyl (B1604629) alcohol: 4-cyclohexyl-3-(trifluoromethyl)benzyl alcohol.

  • A substituted acetophenone (B1666503): 1-(3-ethyl-4-(formyl)phenyl)ethanone.

  • An amino acid derivative: Azetidine-3-carboxylic acid.

The following sections detail the synthesis of these key intermediates from their respective starting materials.

Synthesis of Key Intermediates

Synthesis of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

A crucial precursor for the benzyl alcohol fragment is 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. Scalable and efficient synthetic routes for this intermediate have been developed, moving from initial discovery routes to more optimized, industrial-scale processes.

Route 1: First Generation Synthesis

The first-generation synthesis focused on improving safety and yield over earlier methods. A key step involved a palladium-catalyzed cyanation followed by hydrolysis to introduce the carboxylic acid group, avoiding the use of hazardous n-BuLi.

Route 2: Second Generation Synthesis

A more recent, second-generation synthesis provides a more efficient two-step process starting from the readily available 1-halo-2-(trifluoromethyl)benzene. This route involves a nickel-catalyzed Kumada–Corriu coupling followed by a Blanc chloromethylation.[3][4]

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
Route 2, Step 1 1-bromo-2-(trifluoromethyl)benzeneCyclohexyl magnesium bromide, Ni(acac)₂, EDPP, THF, NMP, 0 °C1-cyclohexyl-2-(trifluoromethyl)benzene63.4Not Reported
Route 2, Step 2 1-cyclohexyl-2-(trifluoromethyl)benzene1,3,5-trioxane, H₂SO₄, SOCl₂4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene87.2Not Reported
Synthesis of 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone (B568652)

This intermediate serves as the core scaffold to which the other fragments are attached. A multi-step synthesis starting from 2-ethylaniline (B167055) has been reported.[5]

Total StepsInitial Starting MaterialKey TransformationsOverall Yield (%)Product Purity (%)
92-ethylanilineAmino protection, bromination, deprotection, iodination, Grignard exchange, reduction, hydroxyl protection, Grignard reaction, acetylation, deprotection50.998.3 (GC)
Synthesis of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde

This advanced intermediate is formed by the coupling of the two previously described fragments, followed by oxidation.

Step 3a: Oximation

The synthesis of the oxime ether is a critical step, connecting the benzyl and acetophenone moieties.

Experimental Protocol:

To a solution of 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone and O-(4-cyclohexyl-3-(trifluoromethyl)benzyl)hydroxylamine in a suitable solvent such as ethanol (B145695), a mild acid catalyst (e.g., acetic acid) is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS. The product, (E)-1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime, is then isolated by extraction and purified by chromatography.

Step 3b: Oxidation to Aldehyde

The hydroxymethyl group is then oxidized to the corresponding aldehyde.

Experimental Protocol:

To a solution of (E)-1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime in a suitable solvent like dichloromethane, an oxidizing agent such as manganese dioxide (MnO₂) is added. The reaction mixture is stirred at room temperature until the starting material is consumed. The solid oxidant is removed by filtration, and the filtrate is concentrated to yield (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde.

Final Assembly of Siponimod

The final step in the synthesis of Siponimod is a reductive amination reaction.

Experimental Protocol:

A suspension of 26 g of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde and 8.53 g of azetidine-3-carboxylic acid in 400 ml of methanol (B129727) is stirred at 20-25°C for 30 minutes.[6][7] Sodium triacetoxyborohydride (B8407120) (24.3 g) is then added in portions.[6][7] After the reaction is complete, the solvent is evaporated. The residue is worked up with ethyl acetate (B1210297) and water, and the pH is adjusted to approximately 6 with 2M aqueous NaOH.[6][7] The organic phase is separated, washed, dried, and concentrated. The crude product is purified by treatment with activated charcoal in ethanol and subsequent precipitation to yield Siponimod as a white solid.[6][7]

Reactant 1Reactant 2ReagentSolventYield (%)Purity (%)
(E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehydeAzetidine-3-carboxylic acidSodium triacetoxyborohydrideMethanol8998.5 (HPLC)

Synthetic Pathway Visualization

S1P_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Siponimod Siponimod S1P1 S1P1 Receptor Siponimod->S1P1 binds S1P5 S1P5 Receptor Siponimod->S1P5 binds G_protein G-protein (Gi/o) S1P1->G_protein activates S1P5->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK PLC PLC Pathway G_protein->PLC Cellular_Responses Cellular Responses (Lymphocyte egress inhibition, Neuroprotection) PI3K_Akt->Cellular_Responses Ras_MAPK->Cellular_Responses PLC->Cellular_Responses

References

Reactivity of the Bromine Atom in 4-Bromo-3-(trifluoromethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)aniline is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom, activated by the electron-withdrawing trifluoromethyl group and influenced by the amino group, makes it a versatile substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of the bromine atom in this molecule, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its potential in nucleophilic aromatic substitution. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Electronic Effects on Reactivity

The reactivity of the bromine atom in this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect decreases the electron density at the carbon atom bonded to the bromine, making the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst, a crucial step in many cross-coupling reactions.

Conversely, the amino (-NH2) group is an electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. In this compound, the amino group is para to the bromine atom. While this electron-donating effect can, in principle, counteract the activating effect of the trifluoromethyl group, the strong electron-withdrawing nature of the -CF3 group generally dominates, leading to an overall activated system for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the synthesis of complex molecules from this readily available starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific quantitative data for the Suzuki coupling of this compound is not abundantly available in the public domain, general protocols for similar electron-deficient bromoanilines can be adapted with high success rates. The electron-withdrawing trifluoromethyl group is expected to facilitate the oxidative addition step, a key part of the catalytic cycle.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95 (estimated)
Heteroarylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1101680-90 (estimated)
Alkylboronic EsterCataCXium® A Pd G3Cs₂CO₃2-MeTHF70-8012-24>90 (expected for similar substrates)[1]

Yields are estimated based on reactions with analogous substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water).

  • Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling A 4-Bromo-3- (trifluoromethyl)aniline C Pd(0) Catalyst A->C Oxidative Addition B Arylboronic Acid B->C Transmetalation E Coupled Product C->E Reductive Elimination D Base D->B Activation F Pd(0) Regeneration F->C Catalytic Cycle

Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This reaction is particularly useful for the synthesis of substituted anilines and other N-aryl compounds. The reactivity of this compound in this transformation is expected to be high due to the electron-deficient nature of the aromatic ring.

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1008-1260-88 (for similar substrates)[2]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High (general protocol)
Primary Alkylamine[Pd(IPr)(allyl)Cl]LiHMDS1,4-Dioxane80-1001-4High (general protocol)

Yields are based on reactions with analogous substrates and may require optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium precatalyst and the phosphine ligand in the reaction solvent for 10-15 minutes.

  • Reaction Setup: To the catalyst mixture, add the base (e.g., NaOtBu, 1.2-1.5 eq.), this compound (1.0 eq.), and the amine (1.1-1.2 eq.).

  • Reaction Execution: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Amination A 4-Bromo-3- (trifluoromethyl)aniline C Pd(0)L₂ A->C Oxidative Addition B Amine (R₂NH) B->C Coordination E N-Aryl Product C->E Reductive Elimination D Base D->B Deprotonation F Pd(0)L₂ Regeneration F->C Catalytic Cycle Sonogashira_Coupling A 4-Bromo-3- (trifluoromethyl)aniline C Pd(0) Catalyst A->C Oxidative Addition B Terminal Alkyne D Cu(I) Co-catalyst B->D Formation of Copper Acetylide F Arylalkyne Product C->F Reductive Elimination D->C Transmetalation E Base E->B Deprotonation G Catalyst Regeneration G->C Pd Cycle G->D Cu Cycle

References

The Trifluoromethyl Group's Electronic Influence on the Aniline Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic effects imparted by the trifluoromethyl (CF₃) group on the aniline (B41778) ring. Tailored for researchers, scientists, and professionals in drug development, this document delves into the profound alterations in physicochemical properties, reactivity, and spectroscopic signatures that arise from the introduction of this potent electron-withdrawing moiety. The strategic incorporation of the CF₃ group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[1][2][3][4][5]

Core Concepts: Inductive and Resonance Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its influence on the aniline ring is a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (-R).[7]

  • Inductive Effect (-I): Due to the high electronegativity of the fluorine atoms, the CF₃ group exerts a strong electron-withdrawing pull through the sigma (σ) bonds.[8][9] This effect decreases the electron density across the entire aromatic ring and, notably, on the nitrogen atom of the amino group.[6][10]

  • Resonance Effect (-R): While less intuitive, the CF₃ group also exhibits a deactivating resonance effect. This is attributed to hyperconjugation between the C-F bonds and the aromatic π-system, which withdraws electron density, particularly from the ortho and para positions.

The net result is a significant reduction in the electron density of the aniline ring, which profoundly impacts its chemical properties.[10]

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified using several key parameters, including Hammett constants and pKa values. These metrics are crucial for predicting the reactivity and behavior of trifluoromethyl-substituted anilines in various chemical and biological contexts.

Hammett Substituent Constants

The Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. The CF₃ group is characterized by positive σ values, indicating its strong electron-withdrawing character.[11]

Hammett Constantmeta-Position (σm)para-Position (σp)σ+ (para)
Value 0.520[12]0.612[12]0.612[11]

Table 1: Hammett Constants for the Trifluoromethyl Group.

Impact on Basicity: pKa Values

The electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the aniline nitrogen atom.[10][13] This is because the decreased electron density on the nitrogen makes its lone pair less available for protonation. A lower pKa value for the corresponding anilinium ion indicates a weaker base.[10] The effect is most pronounced when the CF₃ group is in the ortho and para positions due to the combined influence of inductive and resonance effects.[10] In the meta position, the influence is primarily inductive.[10]

CompoundpKa of Conjugate Acid
Aniline~4.6
2-(Trifluoromethyl)aniline1.10 (Predicted)[14]
3-(Trifluoromethyl)aniline< 2.45 (Estimated)[10]
4-(Trifluoromethyl)aniline2.75[15]

Table 2: pKa Values of Trifluoromethyl-Substituted Anilines.

Spectroscopic Signatures

The positional isomerism of the trifluoromethyl group on the aniline ring leads to distinct spectroscopic signatures, which are invaluable for characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the ortho, meta, and para isomers of trifluoromethylaniline.[16]

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the position of the CF₃ group.[16]

IsomerAromatic Proton Chemical Shifts (δ, ppm)
2-(Trifluoromethyl)aniline H-3: 7.4-7.5 (d), H-4: 7.2-7.3 (t), H-5: 6.8-6.9 (t), H-6: 6.7-6.8 (d)[16]
3-(Trifluoromethyl)aniline H-2: 6.9-7.0 (s), H-4: 6.8-6.9 (d), H-5: 7.2-7.3 (t), H-6: 6.9-7.0 (d)[16]
4-(Trifluoromethyl)aniline H-2, H-6: 7.4-7.5 (d), H-3, H-5: 6.6-6.7 (d)[16]

Table 3: ¹H NMR Chemical Shifts for Trifluoromethylaniline Isomers.

¹³C NMR: The electron-withdrawing CF₃ group influences the chemical shifts of the aromatic carbons.

IsomerRepresentative ¹³C NMR Chemical Shifts (δ, ppm)
2-(Trifluoromethyl)aniline C-1: ~145, C-2: ~122 (q), CF₃: ~125 (q)
3-(Trifluoromethyl)aniline C-1: ~148, C-3: ~131 (q), CF₃: ~124 (q)
4-(Trifluoromethyl)aniline C-1: ~150, C-4: ~122 (q), CF₃: ~125 (q)

Table 4: Representative ¹³C NMR Chemical Shifts for Trifluoromethylaniline Isomers (Data synthesized from multiple sources). The signals for carbons attached to or near the CF₃ group appear as quartets due to coupling with the fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its position on the aromatic ring.[16]

Isomer¹⁹F NMR Chemical Shift (δ, ppm, referenced to CFCl₃)
2-(Trifluoromethyl)aniline ~ -62
3-(Trifluoromethyl)aniline ~ -63
4-(Trifluoromethyl)aniline ~ -61

Table 5: Typical ¹⁹F NMR Chemical Shifts for Trifluoromethylaniline Isomers (Values can vary with solvent and conditions).

Reactivity and Applications in Drug Development

The reduced electron density on the aniline ring and the nitrogen atom deactivates the ring towards electrophilic aromatic substitution and decreases the nucleophilicity of the amino group.[10] This altered reactivity is a key consideration in the synthesis of more complex molecules.[17][18]

In drug design, the introduction of a trifluoromethyl group is a widely used strategy to enhance the efficacy and pharmacokinetic properties of a drug candidate.[1][2][3][4] The CF₃ group can:

  • Increase Lipophilicity: This can improve membrane permeability and bioavailability.[2]

  • Block Metabolic Oxidation: Replacing a metabolically labile methyl group with a stable CF₃ group can increase the drug's half-life.[2]

  • Modulate pKa: Fine-tuning the basicity of a nearby functional group can optimize its interaction with biological targets.[3]

  • Enhance Binding Affinity: The CF₃ group can participate in favorable interactions with protein binding pockets.

Experimental Protocols

Determination of pKa Values by UV-Vis Spectrophotometry

This method leverages the difference in the UV-Visible absorption spectra between the protonated (anilinium ion) and unprotonated (aniline) forms of the molecule.[10]

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.

  • Stock Solution Preparation: Create a dilute stock solution of the trifluoromethylaniline isomer in a solvent miscible with the buffer solutions.

  • Sample Preparation: Add a small, identical aliquot of the stock solution to a constant volume of each buffer solution.

  • Spectroscopic Measurement: Record the UV-Vis spectrum for each sample, including spectra at the lowest and highest pH values to represent the fully protonated and fully unprotonated forms, respectively.

  • Data Analysis: Identify the λmax for both the acidic and basic forms.

  • pKa Calculation: Plot the absorbance at a chosen wavelength (where the difference between the two forms is significant) against the pH. The resulting sigmoidal curve's inflection point corresponds to the pKa.[10] This can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)], where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_A is the absorbance of the acidic form.[10]

NMR Spectroscopy Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of the trifluoromethylaniline isomer in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing ¹H and ¹³C spectra. For ¹⁹F NMR, an external standard like CFCl₃ is often used.[16]

¹H and ¹³C NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: Employ a standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: Set an appropriate range to cover all expected proton or carbon signals.

    • Number of Scans: Typically 8-16 for ¹H and 64-1024 for ¹³C, depending on the sample concentration.

    • Relaxation Delay: Use a delay of 1-5 seconds.

  • Processing: Apply a Fourier transform with an appropriate window function. Reference the spectrum to the internal standard.[16]

¹⁹F NMR Data Acquisition:

  • Spectrometer: Use an NMR spectrometer equipped with a fluorine probe.

  • Pulse Sequence: A standard single-pulse sequence, often with proton decoupling, is used.[16]

  • Acquisition Parameters:

    • Spectral Width: A range suitable for trifluoromethyl groups (e.g., -50 to -70 ppm) is appropriate.[16]

    • Number of Scans: 64-128 scans are typically sufficient.[16]

    • Relaxation Delay: A delay of 1-2 seconds is common.[16]

  • Processing: Perform a Fourier transform and reference the spectrum to the chosen standard.[16]

Visualizations

electronic_effects cluster_aniline Aniline Ring cluster_cf3 Trifluoromethyl Group cluster_substituted CF₃-Substituted Aniline cluster_properties Consequences Aniline Aniline (High Electron Density) SubstitutedAniline CF₃-Aniline (Reduced Electron Density) Aniline->SubstitutedAniline Substitution CF3 CF₃ Group CF3->SubstitutedAniline -I (Inductive) -R (Resonance) DecreasedBasicity Decreased Basicity (Lower pKa) SubstitutedAniline->DecreasedBasicity DecreasedReactivity Decreased Reactivity SubstitutedAniline->DecreasedReactivity AlteredSpectra Altered NMR/IR Spectra SubstitutedAniline->AlteredSpectra

Caption: Electronic effects of the CF₃ group on the aniline ring.

pka_determination start Start prep_buffers Prepare Buffers (Range of pH) start->prep_buffers prep_stock Prepare Aniline Stock Solution start->prep_stock mix_samples Mix Stock with Buffers prep_buffers->mix_samples prep_stock->mix_samples measure_uv Measure UV-Vis Spectra mix_samples->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data calc_pka Determine pKa at Inflection Point plot_data->calc_pka end End calc_pka->end drug_development_logic cluster_improvements Property Enhancements lead_compound Lead Compound (e.g., with -CH₃ or -Cl) cf3_substitution Introduce CF₃ Group (Bioisosteric Replacement) lead_compound->cf3_substitution lipophilicity Increased Lipophilicity cf3_substitution->lipophilicity Electronic & Steric Effects metabolic_stability Blocked Metabolism cf3_substitution->metabolic_stability Electronic & Steric Effects binding_affinity Enhanced Binding cf3_substitution->binding_affinity Electronic & Steric Effects optimized_candidate Optimized Drug Candidate lipophilicity->optimized_candidate metabolic_stability->optimized_candidate binding_affinity->optimized_candidate

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-bromo-3-(trifluoromethyl)aniline, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis involves the regioselective bromination of 3-(trifluoromethyl)aniline (B124266). This document outlines two effective methods utilizing different brominating agents: N-Bromosuccinimide (NBS) and 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one. Detailed experimental procedures, quantitative data, and a visual representation of the experimental workflow are presented to ensure reproducibility and aid in laboratory implementation.

Introduction

This compound is a crucial intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The strategic placement of a bromine atom and a trifluoromethyl group on the aniline (B41778) ring offers versatile handles for further chemical modifications, making it a valuable precursor in drug discovery and materials science. The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-(trifluoromethyl)aniline. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product, this compound, is preferentially formed. This application note details two reliable protocols for this transformation.

Materials and Methods

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method employs N-Bromosuccinimide as the brominating agent in a polar aprotic solvent, N,N-dimethylformamide (DMF).

Reagents and Equipment:

  • 3-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Method 2: Bromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

This alternative protocol utilizes the solid brominating agent 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in dichloromethane (B109758), which can offer advantages in terms of ease of handling and purification.[1][2]

Reagents and Equipment:

  • 3-(Trifluoromethyl)aniline

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

  • Dichloromethane

  • 2 N Sodium hydroxide (B78521) solution

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with cooling bath

  • Rotary evaporator

Experimental Protocols

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)[3]
  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of NBS: Separately, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[3]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[3]

  • Extraction: Wash the organic layer with brine solution (2 x 150 ml for a 92 mmol scale reaction).[3]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one[1]
  • Reaction Setup: Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane in an Erlenmeyer flask and cool the solution to -10 °C using a cooling bath.[1]

  • Addition of Brominating Agent: While stirring magnetically, add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) in small portions, maintaining the temperature between -10 °C and 0 °C.[1]

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over a period of 30 minutes.[1]

  • Work-up and Extraction: Extract the reaction mixture twice with an aqueous 2 N sodium hydroxide solution to remove the 2,4,6-tribromophenol (B41969) byproduct.[1]

  • Washing: Wash the organic layer with water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

ParameterMethod 1 (NBS)Method 2 (Tetrabromocyclohexadienone)
Starting Material 3-(Trifluoromethyl)anilineN,N-dimethyl-3-(trifluoromethyl)aniline
Brominating Agent N-Bromosuccinimide (NBS)2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
Solvent N,N-Dimethylformamide (DMF)Dichloromethane
Reaction Temperature Room Temperature-10 °C to Room Temperature
Reaction Time 3 hours~ 1 hour
Reported Yield 90-92%[3]High yields reported[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrF₃N
Molecular Weight 240.02 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 48-50 °C[3]
Boiling Point 104-108 °C at 5 Torr[5]
CAS Number 393-36-2[5]

Experimental Workflow and Signaling Pathways

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Bromination Reaction cluster_workup Work-up and Purification cluster_product Final Product A 3-(Trifluoromethyl)aniline B Dissolution in Solvent (e.g., DMF or CH2Cl2) A->B C Addition of Brominating Agent (e.g., NBS or Tetrabromocyclohexadienone) B->C D Reaction at Controlled Temperature C->D E Quenching and Extraction D->E F Washing and Drying of Organic Layer E->F G Solvent Removal (Rotary Evaporation) F->G H This compound G->H

References

Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the regioselective bromination of 3-(trifluoromethyl)aniline (B124266) using N-bromosuccinimide (NBS). The reaction yields primarily 4-bromo-3-(trifluoromethyl)aniline, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis. For activated aromatic rings such as anilines, N-bromosuccinimide (NBS) serves as a mild and efficient brominating agent, often leading to high yields and regioselectivity.[1][2] The trifluoromethyl group at the meta position of the aniline (B41778) ring directs the electrophilic aromatic substitution, influencing the position of the incoming bromine atom. The polarity of the solvent has been shown to have a marked effect on the regioselectivity of the bromination of anilines with electron-withdrawing groups.[3] This protocol details a robust method for the synthesis of this compound, a key building block in medicinal chemistry.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the bromination of 3-(trifluoromethyl)aniline with NBS.

ParameterValue/ConditionReference
Substrate 3-(trifluoromethyl)aniline[4]
Reagent N-Bromosuccinimide (NBS)[4]
Stoichiometry 1.0 eq. of NBS[4]
Solvent N,N-Dimethylformamide (DMF)[2][4]
Temperature 20 °C (Room Temperature)[4]
Reaction Time 3 hours[4]
Yield 90-92%[4]
Major Product This compound[4]
Side Products Traces of dibrominated products[3][4]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (e.g., 3-(trifluoromethyl)aniline) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: In a separate flask, prepare a solution of N-bromosuccinimide (1.0 equivalent) in DMF. Add this solution dropwise to the aniline solution at room temperature (20 °C) with continuous stirring.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS/MS.[4]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.[4]

    • Transfer the mixture to a separatory funnel and wash with brine (2 x 150 ml for a 92 mmol scale reaction).[4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Isolation:

    • Filter the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.[4] The product, this compound, is typically a brownish solid.[4]

Characterization:

The final product can be characterized by standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm its identity and purity. The reported melting point for this compound is 48-50 °C.[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bromination of 3-(trifluoromethyl)aniline using NBS.

Bromination_Workflow sub 3-(Trifluoromethyl)aniline in DMF mix Reaction Mixture sub->mix nbs NBS in DMF (1.0 eq.) nbs->mix dropwise stir Stir at 20°C for 3h mix->stir workup Workup stir->workup dilute Dilute with Ethyl Acetate workup->dilute Step 1 wash Wash with Brine dilute->wash Step 2 dry Dry over Na2SO4 wash->dry Step 3 isolate Isolation dry->isolate filter Filter isolate->filter Step 1 concentrate Concentrate (Rotary Evaporator) filter->concentrate Step 2 product This compound (90-92% Yield) concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • N-bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a skin irritant and should be handled with caution.

  • Reactions involving NBS can be exothermic, especially on a large scale.[2]

Conclusion

The bromination of 3-(trifluoromethyl)aniline with NBS in DMF is a highly efficient and regioselective method for the synthesis of this compound. The protocol described herein is straightforward and provides high yields, making it suitable for both academic research and industrial applications in drug development and fine chemical synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-(trifluoromethyl)aniline is a versatile and highly valuable building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the synthetically adaptable bromo and amino functionalities, make it a crucial precursor for a wide range of complex molecules.[1] Palladium-catalyzed cross-coupling reactions are among the most powerful tools for elaborating this scaffold, enabling the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[2][3][4]

These reactions are fundamental in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies.[1] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and generalized protocols for the most common palladium-catalyzed cross-coupling reactions involving this compound, aimed at researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, creating a C-C bond between an organohalide and an organoboron compound.[4] For this compound, this reaction is ideal for introducing aryl, heteroaryl, or alkyl groups at the 4-position, generating biaryl amine structures that are prevalent in pharmacologically active compounds.[5] The strong electron-withdrawing nature of the trifluoromethyl group can make the oxidative addition step of the catalytic cycle more favorable.[6]

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. Note that yields are highly dependent on the specific substrate, catalyst, and ligand combination.

Coupling PartnerPalladium Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2-5%)PPh₃K₃PO₄ / K₂CO₃Toluene/H₂O, Dioxane80-10012-2485-95General Protocol[7][8]
4-Methoxyphenylboronic acidPd(OAc)₂ (2%) / SPhosSPhosK₃PO₄Toluene/H₂O10012~90Analogous Systems[7]
3-Pyridinylboronic acidPd(dppf)Cl₂ (3%)dppfCs₂CO₃Dioxane/H₂O901670-80General Protocol[8]
Methylboronic acidPd(OAc)₂ (2%) / CataXCium ACataXCium AK₃PO₄THF/H₂O601865-75Analogous Systems[5]

Experimental Workflow: Suzuki-Miyaura Coupling

G Suzuki-Miyaura Experimental Workflow cluster_start Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_end Work-up & Purification A 1. Add aryl bromide, boronic acid, base, & Pd catalyst/ligand to flask B 2. Degas vessel (vacuum/ backfill with N2 or Ar) A->B C 3. Add degassed solvent(s) via syringe B->C D 4. Heat mixture to specified temperature with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool, dilute with H2O & extract with organic solvent E->F G 7. Wash, dry, & concentrate organic phase F->G H 8. Purify via column chromatography G->H I Final Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Materials : this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv), Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane).

  • Setup : To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, base, and palladium catalyst.

  • Solvent Addition : Add the degassed solvent(s) via syringe.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS until starting material is consumed).

  • Work-up : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[9][10] While this compound already contains an amino group, this reaction is invaluable for synthesizing more complex diaryl or aryl-alkyl amines by coupling the bromo-position with another amine. This reaction is widely used in pharmaceutical synthesis.[10] The choice of ligand is critical and often requires sterically hindered phosphines to achieve high yields.[9]

Quantitative Data Summary

The following table summarizes typical conditions for Buchwald-Hartwig amination. The aniline (B41778) starting material in these examples is analogous, demonstrating the general applicability.

Amine Coupling PartnerPalladium Precatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (1-2%)XPhosNaOtBuToluene10012-1880-95General Protocol[3]
MorpholinePd(OAc)₂ (2%)RuPhosK₂CO₃Dioxane1102475-85General Protocol[3]
Benzylamine[Pd(allyl)Cl]₂ (1%)AdBippyPhosKOPht-BuOH8016~90Analogous Systems[11]
Ammonia (equivalent)Pd(OAc)₂ (1-2%)JosiphosLiHMDSDME801270-85General Protocol[3]

Catalytic Cycle: Buchwald-Hartwig Amination

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)-(X)Lₙ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)-(NHR'R'')Lₙ]⁺X⁻ oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex Ar-Pd(II)-(NR'R'')Lₙ amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Materials : this compound (1.0 equiv), Amine (1.1-1.5 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), Base (e.g., NaOtBu, K₂CO₃, 1.5-2.5 equiv), Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane).

  • Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel. Add this compound and the amine coupling partner.

  • Solvent Addition : Add the anhydrous, deoxygenated solvent.

  • Reaction : Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product using flash column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[12][13] This reaction can be used to introduce vinyl groups onto the this compound scaffold, which are versatile intermediates for further synthetic transformations. The reaction typically favors the formation of the trans-isomer.[13]

Quantitative Data Summary
Alkene Coupling PartnerPalladium Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (1-2%)P(o-tol)₃Et₃NDMF / Acetonitrile100-12016-2470-85General Protocol[12][14]
n-Butyl acrylatePd(OAc)₂ (1%)PPh₃K₂CO₃NMP12012~90General Protocol[13]
Ethylene (gas)PdCl₂(PPh₃)₂ (3%)PPh₃NaOAcDMA1002460-75General Protocol[12]

Experimental Workflow: Heck Reaction

G Heck Reaction Experimental Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_end Work-up & Purification A 1. Add aryl bromide, base, & Pd catalyst/ligand to a pressure-rated vessel B 2. Add solvent and alkene coupling partner A->B C 3. Seal the vessel securely B->C D 4. Heat mixture to specified temperature (often >100°C) C->D E 5. Stir vigorously until reaction is complete (monitored by GC or LC-MS) D->E F 6. Cool, filter off salts, and dilute with water E->F G 7. Extract with an organic solvent F->G H 8. Wash, dry, concentrate, & purify via chromatography G->H I Final Product H->I

Caption: General workflow for a Mizoroki-Heck cross-coupling reaction.

Protocol: General Procedure for the Heck Reaction
  • Materials : this compound (1.0 equiv), Alkene (1.5-2.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Optional ligand (e.g., PPh₃, P(o-tol)₃), Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv), Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP).

  • Setup : To a pressure-rated vessel, add this compound, the palladium catalyst, ligand (if used), and base.

  • Reagent Addition : Add the solvent and the alkene.

  • Reaction : Seal the vessel tightly and heat to the required temperature (100-140 °C) with vigorous stirring for 12-24 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification : Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[15] This reaction is exceptionally useful for creating aryl alkynes, which are important intermediates in the synthesis of heterocycles, natural products, and conjugated materials.[15][16] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[17]

Quantitative Data Summary
Alkyne Coupling PartnerPalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (3-5%)Et₃N / PiperidineTHF / Toluene25-606-1285-95General Protocol[15]
TrimethylsilylacetylenePd(PPh₃)₄ (2%)CuI (4%)DiisopropylamineDMF508~90General Protocol[15][18]
1-HexynePd(OAc)₂ (1%) / XantphosCuI (2%)Cs₂CO₃Dioxane801280-90General Protocol[16]
Protocol: General Procedure for Sonogashira Coupling
  • Materials : this compound (1.0 equiv), Terminal alkyne (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), Copper(I) iodide (CuI, 2-5 mol%), Amine base (e.g., Et₃N, Diisopropylamine, >3 equiv), Anhydrous, deoxygenated solvent (e.g., THF, DMF).

  • Setup : To an oven-dried flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Reagent Addition : Add the solvent, the amine base, and finally the terminal alkyne via syringe.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-70 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with aqueous NH₄Cl solution, followed by water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

The biaryl amine and related structures synthesized via these cross-coupling reactions are key components of many targeted therapeutics, especially kinase inhibitors.[1] For example, compounds structurally related to the products derived from this compound are found in drugs like Ponatinib and Regorafenib.[1] These drugs function by blocking the signaling pathways that cancer cells rely on for growth and proliferation.

Logical Diagram: Kinase Inhibitor Mechanism of Action

G Simplified Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling Cascade ATP ATP Kinase Tyrosine Kinase (e.g., BCR-ABL) ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Downstream Downstream Signaling Phospho_Substrate->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor Kinase Inhibitor (Synthesized Product) Inhibitor->Kinase Blocks ATP Binding Site

Caption: A synthesized inhibitor blocks the kinase, preventing phosphorylation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials.[2][3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethyl)aniline, an electron-deficient substrate of interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group presents specific challenges that necessitate careful optimization of reaction conditions.[2]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine (B1218219) ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[5]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[5] More advanced, air-stable precatalysts (e.g., G2, G3, G4 precatalysts) have been developed to improve efficiency and reproducibility, especially for challenging substrates like aryl chlorides.[6]

  • Phosphine Ligand: The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective for coupling electron-deficient aryl halides.[5][6] The choice of ligand can influence reaction rates, yields, and substrate scope.

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[5][7] The strength and nature of the base can impact the reaction's success, and weaker bases may be necessary for substrates with base-sensitive functional groups.[4]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used.[8] The solvent's ability to dissolve the reagents and stabilize the catalytic species is important for an efficient reaction.

Data Presentation: Representative Reaction Conditions

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrileMorpholinePd₂(dba)₃ (1.5)DavePhos (3.0)NaOtBu (1.2)Toluene1001895
24-Bromo-1-nitrobenzeneAnilinePd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)Dioxane1102488
31-Bromo-4-(trifluoromethyl)benzeneBenzylamine[Pd(allyl)Cl]₂ (1.0)tBuXPhos (2.0)LHMDS (1.5)THF801692
42-Bromo-5-(trifluoromethyl)pyridinePiperidinePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)Toluene1001285

This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[8] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol provides a general method and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at a temperature typically ranging from 80-110 °C.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-substituted-3-(trifluoromethyl)aniline derivative.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Oven-dried Schlenk tube B Add Pd-precatalyst and Ligand A->B C Add Base, Aryl Bromide, and Amine B->C D Add anhydrous solvent C->D E Heat and stir under inert atmosphere D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G H Dilute and filter through celite G->H I Concentrate filtrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(Br)(Amine)L_n] OA_complex->Amine_complex + Amine Amido_complex Ar-Pd(II)(Amido)L_n Amine_complex->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-Amine Amido_complex->Product

References

Conditions for N-arylation of 4-Bromo-3-(trifluoromethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4-bromo-3-(trifluoromethyl)aniline, a key synthetic transformation for the preparation of a variety of compounds with significant interest in pharmaceutical and materials science research. The presence of both a bromine atom and an electron-withdrawing trifluoromethyl group on the aniline (B41778) ring influences its reactivity in cross-coupling reactions. The primary methods for the N-arylation of this substrate are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction

The N-arylation of this compound is a crucial step in the synthesis of complex diarylamines. These structures are prevalent in a wide range of biologically active molecules and functional materials. The choice of catalytic system is critical for achieving high yields and purity. Palladium-based catalysts, particularly with bulky phosphine (B1218219) ligands, are often employed for their high efficiency and broad substrate scope in Buchwald-Hartwig aminations.[1][2][3] Copper-catalyzed Ullmann condensations, while often requiring harsher conditions, can be a valuable alternative, especially in specific synthetic contexts.[4]

Data Presentation: Reaction Conditions for N-Arylation

The following tables summarize quantitative data for the N-arylation of this compound under various conditions, based on representative literature examples.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
Amine ReactantPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108~85-95 (estimated)
Substituted AnilinesPd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuDioxane10012-24High
Primary Aliphatic AminesPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH9018Good to Excellent
Secondary Aliphatic Amines[Pd(allyl)Cl]₂ (1)BrettPhos (2)LHMDSTHF8016High

Note: Yields are highly dependent on the specific amine and reaction conditions. The data presented is a compilation of typical conditions for similar substrates.

Table 2: Copper-Catalyzed Ullmann Condensation Conditions
Amine ReactantCu-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF120-14024Moderate to Good
Primary Aliphatic AminesCuI (10)L-Proline (20)K₃PO₄DMSO9024Good
Nitrogen HeterocyclesCuI (5-10)N,N'-Dimethylethylenediamine (20)K₂CO₃Toluene11024-48Moderate to High

Note: Ullmann reactions often require higher temperatures and longer reaction times compared to palladium-catalyzed methods.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst and the phosphine ligand.

  • Reagent Addition: To the Schlenk tube, add the base, this compound, and the amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary) or Nitrogen Heterocycle

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-Phenanthroline, L-Proline)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a reaction vessel, add the copper(I) catalyst, the ligand, the base, this compound, and the amine or nitrogen heterocycle.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-140 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Amine_Coordination Amine Coordination ArPd(II)(Br)L2->Amine_Coordination + HNR'R'' - L ArPd(II)(Br)(NHR'R'')L [ArPd(II)(Br)(NHR'R'')]L Amine_Coordination->ArPd(II)(Br)(NHR'R'')L Deprotonation Deprotonation (Base) ArPd(II)(Br)(NHR'R'')L->Deprotonation ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L - H-Base⁺Br⁻ Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Mechanism cluster_1 Proposed Mechanism Cu(I)X Cu(I)X Amine_Reaction Reaction with Amine & Base Cu(I)X->Amine_Reaction + HNR'R'' + Base Cu(I)NR'R'' Cu(I)NR'R'' Amine_Reaction->Cu(I)NR'R'' - H-Base⁺X⁻ Oxidative_Addition Oxidative Addition Cu(I)NR'R''->Oxidative_Addition + Ar-Br ArCu(III)(Br)(NR'R'') ArCu(III)(Br)(NR'R'') Oxidative_Addition->ArCu(III)(Br)(NR'R'') Reductive_Elimination Reductive Elimination ArCu(III)(Br)(NR'R'')->Reductive_Elimination Reductive_Elimination->Cu(I)X + Ar-NR'R''

Caption: A proposed mechanism for the Ullmann condensation.

Experimental_Workflow cluster_2 General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reactants, Catalyst, Ligand, Base, and Solvent Reaction_Setup->Reagent_Addition Heating Heating and Stirring Reagent_Addition->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-3-(trifluoromethyl)aniline is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. The presence of three distinct functional points—the nucleophilic aniline (B41778), the reactive aryl bromide suitable for cross-coupling, and the electron-withdrawing trifluoromethyl (CF₃) group—makes it an ideal scaffold for synthesizing a diverse range of novel heterocyclic compounds. The CF₃ group is particularly significant as its incorporation into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed protocols for key synthetic transformations using this building block, including Palladium-catalyzed cross-coupling reactions and cyclization strategies, to generate potentially bioactive molecules. Heterocyclic compounds are foundational to many pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

Physicochemical Properties of Starting Material
PropertyValueReference
CAS Number 393-36-2[5]
Molecular Formula C₇H₅BrF₃N[5]
Molecular Weight 240.02 g/mol [5]
Appearance Brownish solid[5]
Melting Point 48-50 °C[5]

Synthetic Strategies and Protocols

The strategic functionalization of this compound can be primarily achieved through two major pathways: palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds, and multi-step synthesis involving cyclization to build fused ring systems.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various boronic acids or esters.[6] This reaction is particularly useful for synthesizing biaryl compounds or introducing alkyl chains, which can serve as precursors for more complex heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group generally makes the oxidative addition step of the catalytic cycle more favorable.[7]

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Dry Schlenk Flask (Inert Atmosphere) reagents Add: 1. This compound 2. Arylboronic Acid 3. Palladium Catalyst 4. Base start->reagents solvent Add Degassed Solvent Mixture (e.g., Toluene/Water) reagents->solvent heat Heat & Stir (e.g., 90-100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (e.g., Ethyl Acetate (B1210297), Water) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-3-(trifluoromethyl)aniline

  • Materials and Reagents:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 eq.) or Potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)[7]

    • Toluene and Water (e.g., 4:1 mixture), degassed

    • Anhydrous sodium sulfate

    • Ethyl acetate, Brine

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via cannula.

    • Reaction Execution: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., using a Hexane/Ethyl acetate gradient) to yield the desired product.[8]

Quantitative Data (Representative Examples)

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Phenyl-3-(trifluoromethyl)aniline85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline80-90
3Pyridine-3-boronic acid4-(Pyridin-3-yl)-3-(trifluoromethyl)aniline70-85
4Thiophene-2-boronic acid4-(Thiophen-2-yl)-3-(trifluoromethyl)aniline75-88
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of the aryl bromide with a wide range of primary or secondary amines, including other heterocycles.[9] This reaction directly leads to the formation of complex diarylamines or N-heteroaryl anilines, which are common motifs in pharmacologically active compounds.

// Define Nodes setup [label="1. Reaction Setup\n(Glovebox or Schlenk Line)", fillcolor="#FFFFFF", fontcolor="#202124"]; reagents [label="2. Add Reagents\n- Aryl Bromide (Substrate)\n- Amine\n- Pd Precatalyst & Ligand\n- Base", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent [label="3. Add Anhydrous Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="4. Heat and Stir\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Quench and Extract", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="6. Concentrate and Purify\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final N-Aryl Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges setup -> reagents [label="Load solids"]; reagents -> solvent [label="Dissolve"]; solvent -> reaction [label="Seal and heat"]; reaction -> workup [label="After completion (TLC)"]; workup -> purify [label="Isolate crude product"]; purify -> product; }

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-4-bromo-3-(trifluoromethyl)aniline

  • Materials and Reagents:

    • This compound (1.0 eq.)

    • Amine or Heterocyclic Amine (1.1-1.5 eq.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq.) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq.)

    • Bulky phosphine (B1218219) ligand (e.g., X-Phos, RuPhos) (1.2-2.4x eq. relative to Pd)[10][11]

    • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium hexamethyldisilazide (LHMDS)) (1.5-2.2 eq.)[12]

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Reagent Addition: Add the this compound and the amine coupling partner.

    • Solvent Addition: Add the anhydrous solvent.

    • Reaction Execution: Seal the vessel and heat with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

    • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired N-substituted product.

Quantitative Data (Representative Examples)

EntryAmine PartnerProductExpected Yield (%)
1Morpholine4-(Morpholino)-3-(trifluoromethyl)aniline75-90
2AnilineN-Phenyl-4-amino-2-(trifluoromethyl)aniline65-80
31H-Indole1-(4-Amino-2-(trifluoromethyl)phenyl)-1H-indole60-75
41H-Pyrazole1-(4-Amino-2-(trifluoromethyl)phenyl)-1H-pyrazole70-85
Synthesis via Intramolecular Cyclization: A Proposed Route to Quinolines

This building block can also be used to construct fused heterocyclic systems like quinolines or quinazolinones, which are privileged structures in medicinal chemistry. A plausible route involves an initial acylation of the aniline nitrogen followed by an intramolecular cyclization.

Proposed Protocol: Synthesis of a 4-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one derivative

  • Step 1: Acylation of the Amine

    • Dissolve this compound (1.0 eq.) and a base like pyridine (B92270) (1.5 eq.) in a dry solvent such as Dichloromethane (DCM).

    • Cool the mixture to 0 °C and add an acylating agent like ethyl 3-oxobutanoate (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Perform a standard aqueous work-up and purify by column chromatography to isolate the intermediate β-ketoamide.

  • Step 2: Intramolecular Friedel-Crafts-type Cyclization

    • Add the isolated β-ketoamide intermediate from Step 1 slowly to a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, at 0 °C.[13]

    • Heat the mixture gently (e.g., 60-80 °C) for 2-4 hours to drive the cyclization.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the quinolinone product. This reaction may proceed via an electrophilic aromatic substitution mechanism.[13]

Application in Drug Discovery: Targeting Kinase Signaling

Many heterocyclic compounds derived from trifluoromethyl-aniline scaffolds function as kinase inhibitors.[14] These inhibitors often compete with ATP at the enzyme's active site, thereby blocking downstream signaling pathways implicated in diseases like cancer and inflammation.

// Nodes GF [label="Growth Factor", fillcolor="#FFFFFF", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kinase1 [label="Downstream Kinase 1\n(e.g., PI3K, MEK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase2 [label="Downstream Kinase 2\n(e.g., Akt, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TF [label="Transcription Factors", fillcolor="#FFFFFF", fontcolor="#202124"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Novel Heterocyclic\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges GF -> Receptor [label="Binds"]; Receptor -> Kinase1 [label="Activates"]; Kinase1 -> Kinase2 [label="Activates"]; Kinase2 -> TF [label="Activates"]; TF -> Response; Inhibitor -> Kinase1 [arrowhead=tee, color="#EA4335", style=dashed, label="Blocks ATP Binding Site"]; }

Caption: Inhibition of a generic kinase signaling pathway by a novel compound.

References

Application Notes and Protocols: Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (marketed as Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor (TKI) effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] A key component in the synthesis of Ponatinib is the intermediate 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. This document outlines the synthetic pathway to this crucial intermediate, starting from 4-Bromo-3-(trifluoromethyl)aniline. The protocols provided are based on established chemical transformations and data from available literature.

While various synthetic routes to Ponatinib exist, this application note focuses on a plausible pathway leveraging this compound as a readily available starting material. The trifluoromethylaniline scaffold is a key building block in the synthesis of several kinase inhibitors.[3][4]

Synthetic Workflow Overview

The proposed synthesis involves a multi-step process beginning with the formylation of this compound, followed by reductive amination to introduce the N-methylpiperazine moiety, and finally, an amide coupling to yield the Ponatinib base.

G A This compound B 4-Bromo-2-(trifluoromethyl)benzaldehyde (Intermediate 1) A->B Formylation C 1-((4-bromo-2-(trifluoromethyl)phenyl)methyl)-4-methylpiperazine (Intermediate 2) B->C Reductive Amination D N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (Ponatinib) C->D Amide Coupling

Caption: Proposed synthetic workflow for Ponatinib intermediates.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)benzaldehyde (Intermediate 1)

This procedure describes the formylation of this compound. A common method for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (5.0 eq) and DCM (10 vol), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-Bromo-2-(trifluoromethyl)benzaldehyde.

ParameterValue
Reactants This compound, POCl₃, DMF
Solvent Dichloromethane
Temperature 0 °C to 70 °C
Reaction Time 4-6 hours
Purification Column Chromatography
Step 2: Synthesis of 1-((4-bromo-2-(trifluoromethyl)phenyl)methyl)-4-methylpiperazine (Intermediate 2)

This step involves the reductive amination of the aldehyde intermediate with N-methylpiperazine.

Materials:

  • 4-Bromo-2-(trifluoromethyl)benzaldehyde

  • N-methylpiperazine

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-Bromo-2-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane (10 vol).

  • Add N-methylpiperazine (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

ParameterValue
Reactants 4-Bromo-2-(trifluoromethyl)benzaldehyde, N-methylpiperazine
Reagent Sodium triacetoxyborohydride
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 12-18 hours
Step 3: Synthesis of Ponatinib via Amide Coupling

The final step is the amide bond formation between the key aniline (B41778) intermediate and the carboxylic acid moiety of Ponatinib.[3]

Materials:

  • 1-((4-bromo-2-(trifluoromethyl)phenyl)methyl)-4-methylpiperazine

  • 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of 1-((4-bromo-2-(trifluoromethyl)phenyl)methyl)-4-methylpiperazine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.[3]

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.[3]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography or recrystallization to obtain Ponatinib.[3]

ParameterValue
Reactants 1-((4-bromo-2-(trifluoromethyl)phenyl)methyl)-4-methylpiperazine, 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
Coupling Reagent HATU, DIPEA
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12-18 hours
Purification Column Chromatography or Recrystallization

Signaling Pathway Inhibition by Ponatinib

Ponatinib is a multi-targeted kinase inhibitor, primarily designed to inhibit the BCR-ABL kinase, including the T315I mutant which is resistant to other TKIs.[1][5][6] Its mechanism of action involves blocking the ATP-binding site of the kinase, thereby inhibiting the phosphorylation of downstream substrates and halting malignant cell proliferation.[5]

G BCR_ABL BCR-ABL Kinase Phosphorylation Phosphorylation BCR_ABL->Phosphorylation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits ATP ATP ATP->Phosphorylation Substrate Downstream Substrates Substrate->Phosphorylation Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation

Caption: Ponatinib's inhibition of the BCR-ABL signaling pathway.

Conclusion

The synthetic route detailed in this document provides a viable method for the preparation of a key Ponatinib intermediate starting from this compound. The protocols are based on standard organic chemistry transformations and can be adapted and optimized for specific laboratory conditions. The successful synthesis of this intermediate is a critical step in the overall production of Ponatinib, a vital therapeutic agent in the treatment of specific leukemias. Researchers are advised to follow all appropriate safety precautions when handling the reagents and performing the described reactions.

References

Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of imidazoles is a fundamental transformation in organic synthesis, yielding structural motifs prevalent in numerous pharmaceuticals, agrochemicals, and materials. The copper-catalyzed cross-coupling reaction, often referred to as the Ullmann condensation, provides a powerful and cost-effective method for the formation of C-N bonds.[1][2][3] This application note provides a detailed protocol for the copper-catalyzed N-arylation of imidazole (B134444) with the electronically distinct 4-Bromo-3-(trifluoromethyl)aniline. The presence of the trifluoromethyl group in the aniline (B41778) derivative makes the resulting N-aryl imidazole a valuable building block in drug discovery, as this moiety can enhance metabolic stability and lipophilicity.[4]

Recent advancements in copper catalysis have led to the development of milder and more efficient protocols, often employing ligands to facilitate the reaction.[5][6][7][8][9][10] The described method utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand, a common and effective system for the N-arylation of various nitrogen-containing heterocycles, including imidazoles.[6][9]

Reaction Scheme

Data Presentation

The following table summarizes the expected outcomes based on typical copper-catalyzed N-arylation reactions of imidazoles with aryl bromides. The data is representative and may vary based on specific reaction conditions and scale.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
2CuI (5 mol%), 1,10-Phenanthroline (B135089) (10 mol%)Cs₂CO₃Dioxane10018~90
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄DMF12024~80
4CuI (10 mol%), no ligandt-BuOKNMP13036~70

Experimental Protocols

General Considerations:
  • All reagents should be of high purity.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

  • Solvents should be anhydrous.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Materials:
Procedure:
  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), this compound (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 18-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, 1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-imidazole.

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition - Imidazole - this compound - CuI - Ligand - Base solvent 2. Solvent Addition - Anhydrous Dioxane reagents->solvent Inert Atmosphere reaction 3. Reaction - Heat to 100 °C - Stir for 18-24h solvent->reaction workup 4. Aqueous Workup - Dilute with EtOAc - Filter - Wash with H₂O & Brine reaction->workup purification 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product 6. Final Product - 1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-imidazole purification->product

Caption: A flowchart illustrating the key steps of the copper-catalyzed N-arylation experiment.

Proposed Catalytic Cycle

catalytic_cycle CuI Cu(I)X Cu_imidazole L-Cu(I)-Im CuI->Cu_imidazole + Imidazole, - HX (Base) oxidative_addition L-Cu(III)(Ar)(Im)X Cu_imidazole->oxidative_addition + ArX product_complex [Product-Cu(I)X] oxidative_addition->product_complex Reductive Elimination product_complex->CuI - Product ArX Im L

Caption: A proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

References

Application Notes and Protocols for LC-MS Monitoring of Reactions Involving 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Monitoring the progress of chemical reactions involving this intermediate is crucial for optimizing reaction conditions, maximizing yield, ensuring product quality, and minimizing byproduct formation. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that provides the sensitivity and selectivity required for real-time or near real-time reaction monitoring. This document provides detailed application notes and protocols for the LC-MS monitoring of reactions involving this compound, with a focus on a representative Suzuki-Miyaura cross-coupling reaction.

Principle of LC-MS Reaction Monitoring

LC-MS enables the separation of components in a reaction mixture by liquid chromatography, followed by their detection and identification by mass spectrometry. By taking small aliquots from the reaction vessel at specific time intervals, it is possible to track the consumption of reactants and the formation of products and byproducts. This data provides valuable insights into the reaction kinetics and helps determine the optimal endpoint of the reaction.

Application: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction

A common reaction involving this compound is the Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond. In this example, we will consider the reaction of this compound with a generic boronic acid.

Reaction Scheme:

The progress of this reaction can be monitored by observing the decrease in the peak area of this compound and the increase in the peak area of the desired product.

Experimental Protocols

Sample Preparation for Reaction Monitoring

Proper sample preparation is critical to prevent contamination of the LC-MS system and to ensure accurate quantification.

Materials:

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or a suitable solvent that stops the reaction)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Autosampler vials with inserts

  • Micropipettes

Protocol:

  • At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of the quenching solution in a clean microcentrifuge tube. This dilution also brings the analyte concentrations within the linear range of the detector.

  • Vortex the quenched sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.

  • The sample is now ready for LC-MS analysis.

LC-MS/MS Method

The following is a general LC-MS/MS method that can be optimized for specific instrumentation and reaction conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Table 1: LC Parameters

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.[1]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Table 3: MRM Transitions for Reactant and a Hypothetical Product

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound240.0/242.0161.03020
4-Phenyl-3-(trifluoromethyl)aniline (Example Product)238.1169.13525

Note: The two precursor ions for this compound represent the isotopic distribution of bromine (79Br and 81Br).

Data Presentation and Analysis

The data obtained from the LC-MS analysis can be used to plot the concentration or peak area of the reactant and product over time. This allows for the determination of the reaction rate and the point at which the reaction has reached completion.

Table 4: Example Reaction Monitoring Data

Time (minutes)This compound Peak AreaProduct Peak Area% Conversion
01,500,00000%
51,250,000250,00016.7%
15750,000750,00050.0%
30300,0001,200,00080.0%
6075,0001,425,00095.0%
120< 10,0001,490,000>99%

% Conversion can be estimated as: (Product Peak Area) / (Initial Reactant Peak Area) * 100

Visualizations

Workflow A Reaction Mixture B Aliquoting at Time Intervals A->B Sampling C Quenching B->C D Dilution & Filtration C->D E LC-MS Analysis D->E Injection F Data Processing E->F G Reaction Profile Generation F->G H Determination of Endpoint G->H

Caption: Experimental workflow for LC-MS reaction monitoring.

Suzuki_Coupling cluster_reactants Reactants Reactant1 This compound Catalyst Pd Catalyst Base Reactant2 R-B(OH)2 Product 4-(R)-3-(trifluoromethyl)aniline Catalyst->Product

Caption: Simplified Suzuki-Miyaura cross-coupling reaction pathway.

Quantitative_Logic A LC-MS Data Acquisition (Peak Areas) B Peak Area Ratio (Analyte / Internal Standard) A->B D Calculate Concentration of Reactant & Product B->D C Calibration Curve (Peak Area Ratio vs. Concentration) C->D Reference E Plot Concentration vs. Time D->E

References

Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-(trifluoromethyl)aniline is a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a primary amino group, a bromine atom, and a trifluoromethyl group, offers multiple points for chemical modification. The trifluoromethyl (-CF3) group is particularly significant as its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Derivatization of the primary amino group is a common and crucial step to introduce diverse functionalities and construct more complex molecular scaffolds. These modifications are central to developing new therapeutic agents and advanced materials. This document provides detailed protocols for several key derivatization reactions of the amino group of this compound.

Key Applications of Derivatives

Derivatives of this compound are intermediates in the synthesis of a wide range of functional molecules, including:

  • Kinase Inhibitors: The aniline (B41778) scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antimicrobial Agents: The trifluoromethylaniline moiety is present in various compounds exhibiting antibacterial and antifungal activity.[2]

  • Agrochemicals: This compound serves as a key intermediate in the synthesis of certain herbicides and pesticides.[2]

  • Advanced Materials: Modified anilines are used in the development of polymers and other functional materials.

Experimental Workflow and Derivatization Pathways

The derivatization of this compound typically follows a standard laboratory workflow, from reaction setup to product purification and analysis. The amino group (-NH2) can undergo various transformations, including acylation, alkylation, arylation, sulfonylation, and diazotization, to yield a diverse array of products.

G cluster_workflow General Experimental Workflow start Reagent Preparation (Aniline, Reagent, Solvent, Catalyst) reaction Reaction Setup (Inert Atmosphere, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis end Pure Derivative analysis->end

Caption: General workflow for a typical derivatization experiment.

G cluster_reactions Derivatization Pathways cluster_products Product Classes start This compound acylation Acylation (Amide Formation) start->acylation + RCOCl or RCOOH alkylation Alkylation (Secondary/Tertiary Amine) start->alkylation + R-X arylation Arylation (Diaryl Amine) start->arylation + Ar-B(OH)2 (Pd cat.) sulfonylation Sulfonylation (Sulfonamide Formation) start->sulfonylation + RSO2Cl diazotization Diazotization (Diazonium Salt) start->diazotization + NaNO2, HCl p_amide N-Acyl Anilines acylation->p_amide p_alkyl N-Alkyl Anilines alkylation->p_alkyl p_aryl N-Aryl Anilines arylation->p_aryl p_sulfonamide Sulfonamides sulfonylation->p_sulfonamide p_sandmeyer Sandmeyer Products (Halo-, Cyano-arenes) diazotization->p_sandmeyer

Caption: Key derivatization pathways for the amino group.

Acylation (Amide Formation)

Acylation of the amino group to form an amide is one of the most common derivatizations. Amides are stable functional groups and are prevalent in biologically active molecules. This transformation can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids.[1][3]

Protocol 1.1: Acylation using a Carboxylic Acid and Coupling Agents (DCC/DMAP)

This method is suitable for forming an amide bond between this compound and a carboxylic acid.

  • Materials:

    • This compound

    • Carboxylic acid of choice (e.g., Pyrazine-2-carboxylic acid)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen gas supply

    • Standard glassware for organic synthesis

  • Procedure: [4]

    • To a dry 100 mL Schlenk flask equipped with a magnetic stirrer, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.2 eq).

    • Add 50 mL of anhydrous DCM to the flask.

    • Cool the reaction mixture to 0 °C in an ice bath while stirring.

    • Once cooled, add DCC (1.1 eq) to the mixture under an inert atmosphere (Argon or Nitrogen).

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 18-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1N HCl, followed by saturated NaHCO3 solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Reactant 1Reactant 2Coupling SystemSolventYieldReference
4-Bromo-3-methylanilinePyrazine-2-carboxylic acidDCC / DMAPDCM83%[4]
4-Bromo-3,5-difluoroanilineAcryloyl chlorideTriethylamine (B128534)-62.5%[5]
*Note: These examples use structurally similar anilines, demonstrating the general applicability of the method.

N-Arylation (Buchwald-Hartwig or Suzuki-Miyaura type Coupling)

N-Arylation introduces an aryl group onto the nitrogen atom, forming a diarylamine linkage. This is often accomplished via palladium-catalyzed cross-coupling reactions. The resulting N-aryl derivatives are important precursors for many pharmaceuticals. While direct N-arylation is common, a related Suzuki coupling can be performed on an already derivatized aniline, as detailed below.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling of an N-Acylated Derivative

This protocol describes the arylation at the bromine position of an N-acylated derivative of a similar bromoaniline, which is a common subsequent step after initial amino group derivatization.

  • Materials:

    • N-(4-bromo-3-substituted-phenyl)amide (1.0 eq)

    • Aryl boronic acid (1.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

    • Potassium phosphate (B84403) (K3PO4) (2.0 eq)

    • 1,4-Dioxane and Water (10:1 mixture)

    • Argon or Nitrogen gas supply

  • Procedure: [4]

    • In a dry Schlenk tube equipped with a stirrer, combine the N-(4-bromo-3-substituted-phenyl)amide, aryl boronic acid, Pd(PPh3)4, and K3PO4.

    • Evacuate and backfill the tube with an inert gas (Argon) three times.

    • Add the 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor by TLC.

    • After completion, cool the mixture to room temperature.

    • Add water and ethyl acetate. Separate the organic layer.

    • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the product by column chromatography.

SubstrateCoupling PartnerCatalystBaseYield RangeReference
N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamideVarious aryl boronic acidsPd(PPh3)4K3PO460-85%[4]

Sulfonylation (Sulfonamide Formation)

The reaction of this compound with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are a key class of compounds with a wide range of pharmaceutical applications, including antibacterial and diuretic agents.[6]

Protocol 3.1: Synthesis of N-Aryl Sulfonamides

This is a general procedure for the synthesis of sulfonamides from a primary aniline and an aryl sulfonyl chloride.

  • Materials:

    • This compound

    • Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.0-1.1 eq)

    • Pyridine or Triethylamine (TEA)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound (1.0 eq) in THF or DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • Add the aryl sulfonyl chloride (1.05 eq) dropwise, ensuring the temperature remains at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

AmineSulfonylating AgentBaseSolventYieldReference
Aniline (general)Benzenesulfonyl chlorideTEATHF86%

Diazotization and Sandmeyer Reaction

The amino group of anilines can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid).[1] These diazonium salts are highly versatile intermediates that can be transformed into a variety of functional groups through Sandmeyer-type reactions, replacing the original amino group with halides, cyano groups, and more.

Protocol 4.1: Diazotization and Subsequent Sandmeyer Reaction (General)

  • Materials:

    • This compound

    • Sodium nitrite (B80452) (NaNO2)

    • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

    • Copper(I) salt (e.g., CuCl, CuBr, CuCN) for Sandmeyer reaction

    • Ice

  • Procedure:

    • Diazotization: a. Dissolve this compound (1.0 eq) in aqueous HCl or H2SO4 at 0-5 °C with vigorous stirring. b. Slowly add a pre-cooled aqueous solution of NaNO2 (1.05 eq) dropwise, keeping the temperature below 5 °C. c. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

    • Sandmeyer Reaction (e.g., Chlorination): a. In a separate flask, prepare a solution or slurry of the Copper(I) chloride in concentrated HCl. b. Slowly add the cold diazonium salt solution to the vigorously stirred copper catalyst solution. Effervescence (N2 gas) will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete reaction. d. Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or DCM). e. Wash the organic layer with water and brine, then dry over Na2SO4. f. Concentrate the solvent and purify the product by distillation or chromatography.

ReactionReagentsTypical Outcome
DiazotizationNaNO2, HCl (0-5 °C)Forms Ar-N2+Cl- intermediate
Sandmeyer (Chlorination)CuCl / HClAr-Cl
Sandmeyer (Bromination)CuBr / HBrAr-Br
Sandmeyer (Cyanation)CuCN / KCNAr-CN

References

Synthetic Routes to 4-amino-1-bromo-2-(trifluoromethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-amino-1-bromo-2-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring an amine, a bromine atom, and a trifluoromethyl group, offers multiple points for diversification in the synthesis of complex target molecules. This guide outlines two primary synthetic pathways: direct bromination of 3-(trifluoromethyl)aniline (B124266) and reduction of 1-bromo-4-nitro-2-(trifluoromethyl)benzene.

Synthetic Route 1: Direct Electrophilic Bromination of 3-(trifluoromethyl)aniline

This approach represents a direct and efficient method for the synthesis of 4-amino-1-bromo-2-(trifluoromethyl)benzene. The reaction proceeds via an electrophilic aromatic substitution, where the activating and ortho-, para-directing amino group, and the deactivating meta-directing trifluoromethyl group guide the incoming electrophile (bromine) to the desired position.

Experimental Protocol

A general procedure for the synthesis of 4-amino-1-bromo-2-(trifluoromethyl)benzene involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as N,N-dimethylformamide (DMF).[1]

  • Dissolve the starting material, 3-(trifluoromethyl)aniline, in DMF.

  • Prepare a solution of NBS (1.0 equivalent) in DMF.

  • Add the NBS solution dropwise to the aniline (B41778) solution at room temperature.

  • Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by LC-MS/MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Reagent/ParameterValue/Condition
Starting Material3-(trifluoromethyl)aniline
Brominating AgentN-Bromosuccinimide (NBS)
SolventN,N-dimethylformamide (DMF)
Temperature20 °C
Reaction Time3 hours
Yield90-92%

Table 1. Quantitative data for the direct bromination of 3-(trifluoromethyl)aniline.[1]

G start 3-(trifluoromethyl)aniline reagents NBS, DMF start->reagents product 4-amino-1-bromo-2-(trifluoromethyl)benzene reagents->product

Caption: Direct bromination of 3-(trifluoromethyl)aniline.

Synthetic Route 2: Reduction of 1-bromo-4-nitro-2-(trifluoromethyl)benzene

An alternative pathway to 4-amino-1-bromo-2-(trifluoromethyl)benzene involves the reduction of the corresponding nitro compound, 1-bromo-4-nitro-2-(trifluoromethyl)benzene. This nitro intermediate can be synthesized via the nitration of 1-bromo-2-(trifluoromethyl)benzene.[2] The reduction of the nitro group to an amine is a common and high-yielding transformation. A well-established method for this reduction is catalytic hydrogenation.

Experimental Protocol: Reduction via Catalytic Hydrogenation

This protocol outlines the reduction of a similar compound, 2-bromo-5-nitrobenzotrifluoride, which can be adapted for 1-bromo-4-nitro-2-(trifluoromethyl)benzene.[1][3]

  • Charge a high-pressure hydrogenation reactor with methanol (B129727), 1-bromo-4-nitro-2-(trifluoromethyl)benzene, and a catalytic amount of Raney Nickel.

  • Purge the reactor with hydrogen gas 3-4 times.

  • Conduct the hydrogenation at a temperature of 80-90°C under a hydrogen pressure of 0.8-1.0 MPa.

  • Monitor the reaction by observing hydrogen consumption. The reaction is complete when hydrogen uptake ceases.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the Raney Nickel catalyst by filtration.

  • Remove methanol and water from the filtrate by distillation under reduced pressure.

  • The final product is obtained by simple distillation.

Reagent/ParameterValue/Condition
Starting Material1-bromo-4-nitro-2-(trifluoromethyl)benzene
Reducing AgentHydrogen gas
CatalystRaney Nickel
SolventMethanol
Temperature80-90 °C
Pressure0.8-1.0 MPa
Yield~98% (for a similar substrate)[1]

Table 2. Quantitative data for the reduction of a nitroaromatic precursor.

G start 1-bromo-2-(trifluoromethyl)benzene nitration Nitration start->nitration intermediate 1-bromo-4-nitro-2-(trifluoromethyl)benzene nitration->intermediate reduction Reduction (e.g., H2, Raney Ni) intermediate->reduction product 4-amino-1-bromo-2-(trifluoromethyl)benzene reduction->product

Caption: Two-step synthesis via nitration and reduction.

Alternative Multi-Step Synthesis via Sandmeyer Reaction

A more versatile, albeit longer, synthetic route involves the Sandmeyer reaction.[4][5][6] This powerful transformation allows for the introduction of a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate.[5][7] This approach would typically start with an appropriately substituted aniline, proceed through diazotization, and then introduce the bromine atom. For instance, 2-amino-5-(trifluoromethyl)benzonitrile (B1590622) could be a potential starting material, which would undergo diazotization followed by a Sandmeyer bromination.

G start Aryl Amine Precursor diazotization Diazotization (NaNO2, HBr) start->diazotization intermediate Aryl Diazonium Salt diazotization->intermediate sandmeyer Sandmeyer Reaction (CuBr) intermediate->sandmeyer product Aryl Bromide sandmeyer->product

Caption: Generalized Sandmeyer reaction pathway.

Summary and Comparison of Synthetic Routes

RouteStarting MaterialKey Transformation(s)AdvantagesDisadvantages
1 3-(trifluoromethyl)anilineElectrophilic BrominationDirect, high-yieldingPotential for regioisomer formation
2 1-bromo-2-(trifluoromethyl)benzeneNitration, ReductionHigh-yielding reduction stepTwo-step process
3 Substituted AnilineDiazotization, Sandmeyer ReactionVersatile for various substitutionsMulti-step, handling of diazonium salts

Table 3. Comparison of synthetic routes to 4-amino-1-bromo-2-(trifluoromethyl)benzene.

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. For a direct and efficient synthesis, the electrophilic bromination of 3-(trifluoromethyl)aniline is a compelling option. The two-step nitration and reduction pathway offers a high-yielding alternative. The Sandmeyer reaction provides a versatile, though more complex, approach for the synthesis of this and related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and the chosen synthetic route. Below is a systematic guide to troubleshooting this issue.

Probable CauseRecommended Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time, appearing off-white or brown. Use freshly recrystallized, pure white NBS for best results.[1] For other brominating agents, ensure they are from a reliable source and have been stored correctly.
Inappropriate Solvent The choice of solvent is critical. For NBS bromination, N,N-dimethylformamide (DMF) has been shown to provide high para-selectivity.[2] If using a non-polar solvent like carbon tetrachloride, ensure it is anhydrous, as water can lead to unwanted side reactions and product hydrolysis.[1][2]
Suboptimal Reaction Temperature Bromination of anilines is typically conducted at or below room temperature.[3] For the reaction with NBS in DMF, stirring at room temperature for a few hours is generally sufficient.[4] If the reaction is sluggish, consider a slight increase in temperature while carefully monitoring for side product formation. For bromination using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, the temperature should be maintained between -10°C and 0°C during the addition of the reagent.
Poor Quality Starting Material The starting material, 3-(trifluoromethyl)aniline (B124266), may contain impurities that interfere with the reaction. Consider purifying the starting material by distillation before use.
Incorrect Stoichiometry Ensure the molar ratio of the brominating agent to the aniline (B41778) is appropriate. A 1:1 molar ratio is typically used for monobromination.

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows the presence of significant impurities, particularly a di-brominated product. How can I minimize the formation of these byproducts?

Answer: The formation of byproducts, especially di-brominated species, is a common challenge in the bromination of activated aromatic rings like anilines. Here are strategies to enhance the selectivity of your reaction.

Probable CauseRecommended Solution
Over-activation of the Aniline Ring The amino group strongly activates the aromatic ring, making it susceptible to polybromination.[5] Using a milder brominating agent can help. While bromine can lead to polybromination, NBS is often a better choice for monobromination.[5]
Reaction Conditions Favoring Polybromination High temperatures and prolonged reaction times can increase the likelihood of di-bromination. Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed.
Choice of Brominating Agent and Solvent The combination of the brominating agent and solvent can influence selectivity. Using NBS in DMF is reported to give high para-selectivity.[2] Another approach is the use of copper(II) bromide in an ionic liquid, which has been shown to achieve high regioselectivity for para-bromination.[6][7]

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies can I employ?

Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the nature of the impurities present.

ProblemRecommended Solution
Presence of Unreacted 3-(trifluoromethyl)aniline Unreacted starting material can be removed by an acidic aqueous wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The basic aniline will form a water-soluble salt and move to the aqueous layer. Be cautious if your product is also basic.[8]
Presence of Polar Byproducts Column chromatography is an effective method for removing polar impurities. A silica (B1680970) gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is a good starting point. If the product or impurities show strong interaction with silica gel (streaking), consider adding a small amount of triethylamine (B128534) to the eluent or using a different stationary phase like alumina.[8]
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, distillation under reduced pressure can be an effective purification method.[4]
Formation of Emulsions During Extraction Emulsions can form during acidic or basic washes. To break up an emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: Two highly effective methods are commonly reported:

  • Bromination of 3-(trifluoromethyl)aniline with N-Bromosuccinimide (NBS) in DMF: This method is straightforward and can provide yields in the range of 90-92%.[4]

  • Hydrogenation of 2-bromo-5-nitrobenzotrifluoride: This route involves the reduction of a nitro group to an amine. It is reported to have a very high yield of up to 98.8%.[4]

Q2: What are the key safety precautions I should take during this synthesis?

A2: Always work in a well-ventilated fume hood. Bromine and its derivatives are corrosive and toxic; avoid inhalation of vapors and contact with skin.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving NBS can be exothermic, so caution should be exercised, especially on a larger scale.[1]

Q3: Can I use bromine instead of NBS for the bromination?

A3: While bromine can be used, it is a more aggressive brominating agent and often leads to the formation of polybrominated byproducts, especially with highly activated substrates like anilines.[5] If using bromine, careful control of stoichiometry and reaction conditions is essential. Milder brominating agents like NBS generally offer better control and selectivity for monobromination.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.

  • Melting Point Analysis: The reported melting point is around 47-49 °C.[9]

Quantitative Data Summary

The following table summarizes reported yields for different synthetic routes to this compound.

Starting MaterialBrominating Agent/Reaction TypeSolventYield (%)Reference
3-(trifluoromethyl)anilineN-Bromosuccinimide (NBS)DMF90-92[4]
2-bromo-5-nitrobenzotrifluorideHydrogenation (Raney Ni catalyst)Methanol (B129727)98.8[4]
3-(trifluoromethyl)anilineCuBr₂1-hexyl-3-methylimidazolium bromideHigh[6][7]
3,5-bis(trifluoromethyl)anilineNot specifiedNot specified94[10]

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS [4]

  • Preparation: To a solution of 3-(trifluoromethyl)aniline in N,N-dimethylformamide (DMF), add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Protocol 2: Synthesis via Hydrogenation [4]

  • Preparation: In a high-pressure hydrogenation reactor, add 2-bromo-5-nitrobenzotrifluoride, methanol, Raney Ni catalyst, and piperazine.

  • Reaction: Replace the air in the reactor with hydrogen gas (3-4 times). Conduct the hydrogenation at a hydrogen pressure of 0.8-1.0 MPa and a temperature of 80-90 °C until hydrogen consumption ceases.

  • Work-up: Cool the reaction mixture and filter to remove the Raney Ni catalyst.

  • Isolation: Remove methanol and water by distillation under reduced pressure.

  • Purification: The final product is obtained by simple distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Reaction Setup (Solvent, Temperature Control) Reaction Setup (Solvent, Temperature Control) 3-(Trifluoromethyl)aniline->Reaction Setup (Solvent, Temperature Control) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Setup (Solvent, Temperature Control) Monitoring (TLC, GC-MS) Monitoring (TLC, GC-MS) Reaction Setup (Solvent, Temperature Control)->Monitoring (TLC, GC-MS) Aqueous Wash (Acid/Base) Aqueous Wash (Acid/Base) Monitoring (TLC, GC-MS)->Aqueous Wash (Acid/Base) Extraction Extraction Aqueous Wash (Acid/Base)->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Solvent Removal->Purification (Chromatography/Distillation) Final Product Final Product Purification (Chromatography/Distillation)->Final Product

Caption: General experimental workflow for the synthesis of this compound.

Caption: A logical decision tree for troubleshooting low product yield.

References

Technical Support Center: Bromination of 3-(Trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 3-(trifluoromethyl)aniline (B124266).

Troubleshooting Guides

Issue: Low Yield of Monobrominated Product and Formation of Multiple Products

Q1: My reaction is producing a mixture of dibromo- and tribromoanilines with only a small amount of the desired monobrominated product. What is happening?

A1: This is a common issue when brominating anilines. The amino group (-NH₂) is a very strong activating group for electrophilic aromatic substitution, making the ring highly reactive. This high reactivity often leads to over-bromination, where multiple bromine atoms are added to the ring, primarily at the ortho and para positions.[1][2][3] In the case of 3-(trifluoromethyl)aniline, the -NH₂ group directs bromination to the 2, 4, and 6 positions, while the deactivating trifluoromethyl group (-CF₃) directs to the 5 position. The strong activating effect of the amino group usually dominates, leading to polybromination.

Q2: How can I improve the selectivity of my reaction to favor the formation of a single monobrominated product?

A2: To control the high reactivity of the aniline (B41778), the most effective strategy is to protect the amino group by converting it to an acetanilide.[1][2][4] This is achieved by reacting the aniline with acetic anhydride (B1165640). The resulting acetylamino group is still an ortho-, para- director but is significantly less activating than the free amino group. This reduction in reactivity allows for a more controlled bromination, primarily yielding the p-bromo-acetanilide. The acetyl group can then be removed by hydrolysis to give the p-bromoaniline.[5]

Q3: I am still observing the formation of multiple isomers even after protecting the amino group. How can I improve the regioselectivity?

A3: While protection of the amino group significantly improves selectivity for monobromination, the formation of some ortho-isomer is still possible. To further enhance regioselectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can help to increase the selectivity for the thermodynamically favored para-product.

  • Solvent: The choice of solvent can influence the selectivity. Acetic acid is a common solvent for this reaction.

  • Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of bromine (Br₂), can sometimes provide better control over the reaction.[6]

Issue: Difficulty in Product Purification

Q1: I am having trouble separating the different brominated isomers. What purification techniques are recommended?

A1: The separation of closely related isomers, such as the different brominated 3-(trifluoromethyl)anilines, can be challenging. Column chromatography on silica (B1680970) gel is the most common and effective method for separating these products. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column chromatography. In some cases, recrystallization can also be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What are the expected major side products in the direct bromination of 3-(trifluoromethyl)aniline?

A1: Due to the strong activating and ortho-, para-directing nature of the amino group, the most likely side products are the result of over-bromination. These include dibromo- and tribromo- derivatives. Based on the directing effects of the -NH₂ and -CF₃ groups, the expected dibrominated side products are primarily 2,4-dibromo-3-(trifluoromethyl)aniline and 4,6-dibromo-3-(trifluoromethyl)aniline. Tribromination would lead to 2,4,6-tribromo-3-(trifluoromethyl)aniline.

Q2: What is the role of the trifluoromethyl (-CF₃) group in this reaction?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is a meta-director. However, in 3-(trifluoromethyl)aniline, the powerful activating and ortho-, para-directing effect of the amino group dominates the reaction's outcome. The -CF₃ group's primary influence is on the electronic properties and reactivity of the resulting brominated products.

Q3: Can I perform the bromination without a catalyst?

A3: Yes. The amino group is a sufficiently strong activating group that a Lewis acid catalyst (like FeBr₃), which is typically required for the bromination of benzene, is not necessary. In fact, using a Lewis acid can lead to the formation of a complex with the amino group, which can deactivate the ring.[4]

Q4: Are there any safety precautions I should be aware of during this experiment?

A4: Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn. Aniline and its derivatives are toxic and can be absorbed through the skin. Handle these compounds with care.

Data Presentation

Table 1: Regioselectivity in the Halogenation of 3-(Trifluoromethyl)aniline

Halogenating AgentSolventProductYieldOther IsomersReference
CuCl₂1-hexyl-3-methylimidazolium chloride4-Chloro-3-(trifluoromethyl)aniline94%1.6%[7]
CuBr₂1-hexyl-3-methylimidazolium bromide4-Bromo-3-(trifluoromethyl)aniline94%1.6%[8]
N-BromosuccinimideN,N-dimethylformamideThis compound92%Traces of dibrominated products[6]

Note: The specific isomers in the "Other Isomers" category were not detailed in the referenced literature but are likely ortho-substituted and di-substituted products.

Experimental Protocols

Protocol 1: Controlled Monobromination of 3-(Trifluoromethyl)aniline via Acetylation

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamido-benzotrifluoride

  • Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine. Dry the product.

Step 3: Hydrolysis of 4-Bromo-3-acetamido-benzotrifluoride

  • To the crude 4-bromo-3-acetamido-benzotrifluoride, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Reaction_Pathway 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Monobromo Isomers Monobromo Isomers 3-(Trifluoromethyl)aniline->Monobromo Isomers Br2 This compound This compound Monobromo Isomers->this compound Major Product 2-Bromo-3-(trifluoromethyl)aniline 2-Bromo-3-(trifluoromethyl)aniline Monobromo Isomers->2-Bromo-3-(trifluoromethyl)aniline Minor Product Dibromo Isomers Dibromo Isomers Monobromo Isomers->Dibromo Isomers Excess Br2 2,4-Dibromo-3-(trifluoromethyl)aniline 2,4-Dibromo-3-(trifluoromethyl)aniline Dibromo Isomers->2,4-Dibromo-3-(trifluoromethyl)aniline 4,6-Dibromo-3-(trifluoromethyl)aniline 4,6-Dibromo-3-(trifluoromethyl)aniline Dibromo Isomers->4,6-Dibromo-3-(trifluoromethyl)aniline

Caption: Reaction pathway for the bromination of 3-(trifluoromethyl)aniline.

Troubleshooting_Workflow Start Start: Bromination of 3-(Trifluoromethyl)aniline CheckProducts Analyze product mixture (TLC, GC-MS) Start->CheckProducts Polybromination Polybromination observed? CheckProducts->Polybromination ProtectAmine Protect amino group (acetylation) Polybromination->ProtectAmine Yes IsomerIssue Mixture of monobromo isomers? Polybromination->IsomerIssue No RepeatBromination Repeat bromination on protected aniline ProtectAmine->RepeatBromination RepeatBromination->IsomerIssue OptimizeConditions Optimize reaction conditions: - Lower temperature - Use milder brominating agent (NBS) IsomerIssue->OptimizeConditions Yes Purify Purify product (Column Chromatography) IsomerIssue->Purify No OptimizeConditions->Purify End End: Pure monobrominated product Purify->End

Caption: Troubleshooting workflow for the bromination of 3-(trifluoromethyl)aniline.

References

Technical Support Center: Purification of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of di-brominated impurities from 4-Bromo-3-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common di-brominated impurities formed during the synthesis of this compound?

During the bromination of 3-(trifluoromethyl)aniline, over-bromination can occur, leading to the formation of di-bromo species. The most common di-brominated impurities are 2,4-dibromo-5-(trifluoromethyl)aniline (B1315019) and 4,6-dibromo-3-(trifluoromethyl)aniline, where a second bromine atom is added to the aromatic ring. The formation of these impurities is a known challenge in the selective bromination of anilines.[1][2]

Q2: Why are di-brominated impurities difficult to remove?

Di-brominated impurities are often difficult to remove due to their similar polarity and solubility profiles to the desired mono-brominated product, this compound. This makes separation by standard techniques like simple crystallization or chromatography challenging.

Q3: What analytical techniques are recommended for identifying and quantifying di-brominated impurities?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for assessing the purity of this compound and identifying the presence of di-brominated and other process-related impurities.[3][4] For detailed structural elucidation of unknown impurities, hyphenated techniques like LC-SPE-NMR can be employed.[5][6]

Q4: What is the typical appearance of pure this compound?

Pure this compound is typically a white to off-white or light yellow crystalline solid or low-melting solid.[3][7] A darker coloration, such as brown or reddish-brown, may indicate the presence of oxidation products or other impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation of Di-brominated Impurities by Column Chromatography

Problem: Co-elution of the desired product and di-brominated impurities during silica (B1680970) gel column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Polarity The polarity of the eluent may be too high, causing both the product and impurities to move too quickly through the column. Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good starting point is a hexane (B92381)/ethyl acetate (B1210297) mixture. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.[3]
Tailing of the Amine on Silica Gel The basic nature of the aniline (B41778) can cause tailing on acidic silica gel, leading to broad peaks and poor separation. To mitigate this, add a small amount of a tertiary amine, such as triethylamine (B128534) (1-2%), to the mobile phase to neutralize the acidic sites on the silica.[3]
Column Overload Loading too much crude material onto the column can exceed its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a sample-to-silica ratio of 1:50 to 1:100.
Issue 2: Inefficient Impurity Removal by Recrystallization

Problem: The purity of this compound does not significantly improve after recrystallization.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Choice The chosen solvent may have similar solubility for both the desired product and the di-brominated impurities at both high and low temperatures. Screen various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene) or solvent mixtures to find a system where the desired product is significantly more soluble at high temperatures and less soluble at low temperatures compared to the impurities.
Cooling Rate is Too Fast Rapid cooling of the crystallization solution can lead to the trapping of impurities within the crystal lattice of the product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals.[3]
Insufficient Solvent Volume Using too little solvent may result in the impurities precipitating along with the product upon cooling. Conversely, using too much solvent will reduce the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A mixture of hexane and ethyl acetate is a common starting point. Add 1% triethylamine to the solvent mixture to prevent tailing.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound.

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, methanol) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3][8]

Data Presentation

The following table summarizes typical purity levels of this compound before and after a purification process, as derived from synthesis procedures.

Purification StagePurity Level (GC or HPLC)Reference
Crude Product (Post-reaction)~90-95%[9]
After Recrystallization/Distillation>98%[9][10]

Visualizations

The following diagram illustrates a general workflow for the isolation and purification of this compound, addressing the potential for di-brominated impurity formation.

PurificationWorkflow cluster_purification Purification Options start Crude Reaction Mixture (Contains mono- and di-brominated products) extraction Aqueous Workup (e.g., NaHCO3 wash) start->extraction drying Drying of Organic Layer (e.g., MgSO4 or Na2SO4) extraction->drying solvent_removal Solvent Removal (Reduced Pressure) drying->solvent_removal crude_product Crude Solid/Oil solvent_removal->crude_product purity_check1 Purity Check (TLC, GC, HPLC) crude_product->purity_check1 chromatography Column Chromatography (Silica Gel) purity_check1->chromatography Impurities Present recrystallization Recrystallization (e.g., from Hexane/Ethanol) purity_check1->recrystallization Impurities Present pure_fractions Combine Pure Fractions chromatography->pure_fractions purity_check2 Final Purity Analysis (HPLC, GC-MS, NMR) recrystallization->purity_check2 final_solvent_removal Final Solvent Removal pure_fractions->final_solvent_removal final_solvent_removal->purity_check2 pure_product Pure this compound (>98%) purity_check2->pure_product Purity Confirmed

References

Technical Support Center: Purification of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromo-3-(trifluoromethyl)aniline by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is a white to off-white or slightly yellow crystalline solid.[1] Its reported melting point is in the range of 47-49 °C.[2][3]

Q2: What are some suitable starting solvents for the recrystallization of this compound?

Based on the purification of structurally similar compounds, a mixed solvent system like ethanol (B145695)/water or a non-polar solvent such as hexanes are good starting points.[4] The compound is also reported to be soluble in methanol.[2][3]

Q3: My purified this compound is discolored. How can I remove the color?

Colored impurities, often resulting from oxidation, can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. However, use activated charcoal sparingly as it can adsorb the desired product, leading to a lower yield.[4]

Q4: What safety precautions should I take when handling this compound?

This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] It is crucial to handle this compound in a well-ventilated area or a chemical fume hood.[6] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[7] Avoid breathing dust.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice.1. Add more hot solvent in small increments until the solid dissolves. Be careful not to add a large excess, as this will reduce the yield.[8] 2. If the compound remains insoluble even with a significant amount of hot solvent, the solvent is likely unsuitable. A different solvent or solvent system should be selected.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[4][8][9]
"Oiling out" occurs (a liquid layer forms instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the compound (~47-49 °C). 2. The solution is cooling too rapidly. 3. The compound is significantly impure.1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[10] 3. Re-heat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. If the problem persists, a pre-purification step like column chromatography might be necessary.[4]
Low yield of purified crystals. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent.1. Reduce the volume of the solvent by evaporation. Before discarding the mother liquor, cool it thoroughly in an ice bath to see if more crystals form.[10] 2. Heat the filtration apparatus (funnel and receiving flask) before filtration to prevent cooling of the solution. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
The recrystallized product is still impure. 1. The chosen solvent did not effectively differentiate between the compound and the impurity. 2. The cooling was too rapid, trapping impurities within the crystal lattice.1. Try a different recrystallization solvent or solvent system. 2. Allow the solution to cool slowly to room temperature before cooling in an ice bath to allow for the formation of purer crystals.

Data Presentation

Physical Properties of this compound

PropertyValueReference
CAS Number 393-36-2[2]
Molecular Formula C₇H₅BrF₃N[2][3]
Molecular Weight 240.02 g/mol
Melting Point 47-49 °C[2][3]
Boiling Point 81-84 °C at 0.5 mmHg[2][3]
Appearance White to off-white crystalline solid[1]

Solubility of this compound (Qualitative)

SolventSolubilityNotes
Methanol Soluble[2][3]
Ethanol/Water Good potential for recrystallizationA common mixed-solvent system for substituted anilines.[4][8] The compound is likely soluble in hot ethanol and less soluble in water.
Hexanes Good potential for recrystallizationA suitable non-polar solvent for similar compounds, where solubility is expected to be low in the cold and higher when hot.[4]
Water LowThe hydrophobic trifluoromethyl group suggests limited solubility in water.[11]

Experimental Protocols

Protocol: Recrystallization of this compound from an Ethanol/Water Mixed Solvent System

This protocol is adapted from a general procedure for the recrystallization of substituted anilines.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring on a hot plate. Continue to add ethanol in small portions until the solid has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble materials.

  • Saturation: If the solution is clear, heat it to a gentle boil. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid), indicating that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final drying.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude This compound dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Insoluble impurities? add_anti_solvent Add hot anti-solvent (e.g., Water) dropwise until turbidity appears dissolve->add_anti_solvent No insoluble impurities hot_filtration->add_anti_solvent clarify Add a few drops of hot solvent to redissolve add_anti_solvent->clarify cool_slowly Cool slowly to room temperature clarify->cool_slowly cool_ice_bath Cool in an ice bath cool_slowly->cool_ice_bath collect_crystals Collect crystals by vacuum filtration cool_ice_bath->collect_crystals wash_crystals Wash with a small amount of ice-cold solvent collect_crystals->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product solution_not_saturated Solution not saturated? (Too much solvent) no_crystals->solution_not_saturated cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast too_much_solvent Too much solvent used? low_yield->too_much_solvent rapid_cooling Rapid cooling? impure_product->rapid_cooling boil_off_solvent Boil off some solvent and re-cool solution_not_saturated->boil_off_solvent Yes supersaturated Supersaturated? solution_not_saturated->supersaturated No induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal supersaturated->induce_crystallization Yes cool_slower Cool solution more slowly cooling_too_fast->cool_slower Yes high_bp_solvent Solvent BP > Compound MP? cooling_too_fast->high_bp_solvent No change_solvent Choose a lower boiling point solvent high_bp_solvent->change_solvent Yes concentrate_mother_liquor Concentrate mother liquor and re-cool too_much_solvent->concentrate_mother_liquor Yes premature_crystallization Premature crystallization during hot filtration? too_much_solvent->premature_crystallization No preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel Yes slow_cooling_rate Ensure slow cooling rapid_cooling->slow_cooling_rate Yes wrong_solvent Incorrect solvent? rapid_cooling->wrong_solvent No rescreen_solvents Perform solvent screening to find a more selective solvent wrong_solvent->rescreen_solvents Yes

Caption: Logical relationships for troubleshooting common recrystallization problems.

References

Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 4-Bromo-3-(trifluoromethyl)aniline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound via column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and solutions.

A primary challenge in the purification of aniline (B41778) derivatives on silica (B1680970) gel is their basic nature. The amine functional group can interact strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the stationary phase.[1][2] To mitigate these effects, a small amount of a basic modifier, such as triethylamine (B128534) (TEA), is often added to the mobile phase.[1][3] The TEA neutralizes the acidic sites on the silica, allowing the aniline to elute more symmetrically.[1]

Common Problems and Solutions

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[4] A less polar solvent system (e.g., lower percentage of ethyl acetate (B1210297) in hexanes) will increase retention on the column and may improve separation from less polar impurities.[4]
The column was overloaded with the crude sample.Use a larger diameter column or reduce the amount of sample loaded onto the column.[4]
Isomeric impurities with similar polarity are present.Consider using a different stationary phase like alumina (B75360) or a phenyl-functionalized silica gel which can offer different selectivity for aromatic isomers through π-π interactions.[3][5] A very slow, shallow gradient elution may also improve the separation of closely eluting spots.
Product Tailing or Streaking Strong interaction between the basic aniline and acidic silica gel.Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic silanol groups on the silica surface.[3][4]
The compound is not sufficiently soluble in the mobile phase.While maintaining a low overall polarity for good separation, ensure the solvent system can adequately dissolve the sample. A different co-solvent might be needed if solubility is extremely low.
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). If using a hexane/ethyl acetate system, you can add a small percentage of a more polar solvent like methanol (B129727).[1]
The compound has decomposed on the silica gel.The stability of the compound on silica can be tested by spotting it on a TLC plate and letting it sit for an extended period before eluting. If degradation is suspected, switching to a more neutral stationary phase like alumina is a good alternative.[1]
Cracked or Channeled Column Bed The column was not packed properly, or it ran dry.Ensure the silica gel is packed as a uniform slurry without air bubbles. Always maintain the solvent level above the top of the silica bed to prevent it from drying out and cracking.[4]

Experimental Protocols

This section provides a detailed methodology for a standard flash column chromatography purification of this compound. This protocol is based on established methods for structurally similar compounds.[4]

Flash Column Chromatography Protocol

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is the most common stationary phase.[4]

  • Mobile Phase Selection:

    • A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.[4][6]

    • Determine the optimal solvent ratio by running TLC plates. A good starting point for TLC analysis is 10-20% ethyl acetate in hexanes.[7] The ideal system should give the product an Rf value between 0.2 and 0.3.[4]

    • To prevent tailing, add 1% triethylamine (TEA) to the final mobile phase mixture.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis.

    • Apply positive pressure to achieve a steady flow rate.

    • If separation from impurities is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent (e.g., ethyl acetate) during the run.[4]

  • Fraction Collection and Analysis:

    • Collect fractions in an orderly manner (e.g., in test tubes or vials).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Common impurities can originate from the starting materials or side-reactions during synthesis. These may include:

  • Isomeric Impurities: Positional isomers, such as 2-Bromo-5-(trifluoromethyl)aniline, may be present depending on the synthetic route.[4]

  • Over-brominated Species: Di-brominated trifluoromethylaniline species can form if the bromination reaction is not carefully controlled.[4]

  • Unreacted Starting Material: The precursor, 3-(trifluoromethyl)aniline, might be present if the reaction did not go to completion.[4]

  • Degradation Products: Like many anilines, the compound can be susceptible to air oxidation, leading to colored, high-molecular-weight impurities.[6]

Q2: My purified compound is a yellow or brown oil/solid. How can I decolorize it?

A2: The color is likely due to trace amounts of oxidized impurities. Passing the material through a short plug of silica gel using a non-polar eluent can often remove these colored impurities.[6] In some cases, treatment with activated charcoal followed by filtration and recrystallization can also be effective.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. For difficult separations, a higher ratio may be necessary.

Q4: Can I use a different stationary phase besides silica gel?

A4: Yes. If you experience issues like compound degradation or irreversible binding to silica gel, neutral alumina is a good alternative for basic compounds like anilines as it lacks the acidic silanol groups.[1] For separating from closely related aromatic isomers, a Phenyl or Pentafluorophenyl (PFP) column might provide better selectivity.[3][5]

Q5: My compound is very polar and has an Rf of 0 even in 100% ethyl acetate. What should I do?

A5: For very polar compounds, you may need to use a more aggressive solvent system. Consider adding 5-10% methanol to dichloromethane (B109758) or ethyl acetate. If the compound is still immobile, reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like methanol/water or acetonitrile/water), is a suitable alternative.[1]

Process Diagrams

Troubleshooting_Workflow start Identify Purification Issue (e.g., Poor Separation, Tailing) check_rf Check TLC Is Rf between 0.2-0.3? start->check_rf adjust_mp Adjust Mobile Phase Polarity check_rf->adjust_mp No check_tailing Is there Tailing? check_rf->check_tailing Yes adjust_mp->check_rf add_tea Add 1% TEA to Mobile Phase check_tailing->add_tea Yes check_loading Check Sample Load Was column overloaded? check_tailing->check_loading No add_tea->check_loading reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Yes check_stability Is Compound Decomposing? check_loading->check_stability No run_column Run Column with Optimized Conditions reduce_load->run_column change_sp Switch to Neutral Alumina check_stability->change_sp Yes check_stability->run_column No change_sp->run_column success Pure Product Obtained run_column->success

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields with this substrate can be attributed to several factors. The presence of the electron-withdrawing trifluoromethyl group generally makes the initial oxidative addition step of the catalytic cycle more favorable.[1] However, challenges can arise from suboptimal catalyst and ligand selection, inappropriate base or solvent choice, catalyst deactivation, or the occurrence of side reactions. Careful optimization of the reaction conditions is essential for this substrate.[1]

Q2: What are the most common side reactions to expect, and how can they be minimized?

A2: The most prevalent side reactions for this type of substrate include:

  • Protodeboronation: The boronic acid starting material is replaced by a hydrogen atom. This can be minimized by using a milder base, switching to a more stable boronic ester (e.g., a pinacol (B44631) ester), or ensuring anhydrous conditions where appropriate.[1]

  • Dehalogenation: The bromo group on the aniline (B41778) is replaced by a hydrogen atom. This may be caused by specific catalyst systems or impurities. Trying a different palladium source or ligand can help mitigate this.[1]

  • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[1] To prevent this, it is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]

Q3: How does the trifluoromethyl group on the aniline ring affect the reaction?

A3: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This characteristic generally facilitates the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is the first step in the catalytic cycle.[1] However, the electronic effects of this group can also influence the subsequent transmetalation and reductive elimination steps. The electronic nature of the boronic acid coupling partner should also be considered for optimal results.[1]

Q4: What are the recommended starting points for catalyst and ligand selection for this reaction?

A4: For electron-deficient aryl bromides like this compound, palladium catalysts paired with electron-rich and bulky phosphine (B1218219) ligands are often effective. Successful catalyst systems for unprotected bromoanilines include the CataCXium® A palladacycle.[2] Other common and effective choices include Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂ with a suitable phosphine ligand such as SPhos or XPhos.[3][4]

Q5: Which bases and solvents are most suitable for this Suzuki coupling?

A5: The choice of base is critical. For unprotected anilines, moderately strong bases like potassium phosphate (B84403) (K₃PO₄) have proven effective.[1] Other common bases to screen include carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[1][4] The base should be finely powdered and anhydrous if the reaction is water-sensitive.[1] Aprotic polar solvents such as 1,4-dioxane, 2-MeTHF, or toluene, often with a small amount of water, are typically used.[2][3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst.- Consider a more air- and moisture-stable pre-catalyst.[1]- Ensure proper activation of the pre-catalyst if required.
Inappropriate base- Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1]- Ensure the base is finely powdered and anhydrous for non-aqueous setups.[1]
Suboptimal solvent- Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF), potentially with varying amounts of water.
Reaction Stalls or is Incomplete Insufficient catalyst loading- Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).
Catalyst deactivation- Ensure the reaction is conducted under strictly inert conditions (degas solvent and use N₂ or Ar atmosphere).[1]- Avoid excessively high temperatures for prolonged periods, which can lead to catalyst decomposition.
Poor reagent solubility- Select a solvent system where all reactants are soluble at the reaction temperature.
Presence of Significant Side Products Dehalogenation of starting material- This can result from certain catalyst/ligand combinations or impurities. Try a different palladium source or ligand.[1]
Protodeboronation of boronic acid- Use a milder base.- Switch to a more stable boronic ester (e.g., pinacol ester).[1]- Use a minimal amount of water in the reaction mixture.[1]
Homocoupling of boronic acid- Ensure the reaction mixture is thoroughly deoxygenated.[1]

Data Presentation

Table 1: Catalyst System Performance for Suzuki Coupling of Various Bromoanilines and Related Substrates (Data compiled and adapted from analogous reactions in the scientific literature)

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O1001285-95
Pd₂(dba)₃ / SPhos2 / 4K₃PO₄1,4-Dioxane1101680-90
Pd(dppf)Cl₂3Na₂CO₃DME/H₂O901275-85
Pd(OAc)₂ / XPhos2 / 4Cs₂CO₃THF801870-80
CataCXium® A Pd G35-10Cs₂CO₃2-MeTHF8012-24>90

Table 2: Effect of Catalyst Loading on a Model Suzuki Coupling Reaction (This data is illustrative for a generic Suzuki coupling and highlights a common trend)

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
0.51265
1.01285
2.01095
5.08>99

Experimental Protocols

The following is a general and representative protocol for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required.

Materials and Reagents:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, CataCXium® A Pd G3)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 2-MeTHF)

  • Degassed water (if applicable)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent. If a biphasic system is used, add degassed water at this stage (e.g., 4:1 to 10:1 solvent:water ratio).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent(s) B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool & Dilute with Solvent and Water E->F G 7. Extraction F->G H 8. Wash & Dry G->H I 9. Concentrate H->I J 10. Column Chromatography I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Inert Is the inert atmosphere rigorously maintained? Start->Check_Inert Fix_Inert Improve degassing and inert gas flow Check_Inert->Fix_Inert No Check_Catalyst Is the catalyst/base/solvent combination optimal? Check_Inert->Check_Catalyst Yes Fix_Inert->Check_Catalyst Screen_Conditions Screen different catalysts, ligands, bases, and solvents Check_Catalyst->Screen_Conditions No Check_Loading Is catalyst loading sufficient? Check_Catalyst->Check_Loading Yes Success Reaction Optimized Screen_Conditions->Success Increase_Loading Increase catalyst loading incrementally Check_Loading->Increase_Loading No Check_Side_Reactions Are side products (dehalogenation, homocoupling) observed via LC-MS? Check_Loading->Check_Side_Reactions Yes Increase_Loading->Success Address_Side_Reactions Consult troubleshooting guide to minimize specific side reactions Check_Side_Reactions->Address_Side_Reactions Yes Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Preventing hydrodehalogenation in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrodehalogenation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent the undesired side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?

A1: Hydrodehalogenation is a common side reaction where the halide (e.g., I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the intended coupling partner.[1] This process leads to the formation of an arene or alkene byproduct, which reduces the yield of the desired product and complicates subsequent purification steps.[1]

Q2: What are the primary causes of hydrodehalogenation?

A2: Hydrodehalogenation is primarily caused by factors that lead to the formation of a palladium-hydride (Pd-H) species.[2] This intermediate can then undergo reductive elimination with the organic group to form the undesired byproduct. Key contributing factors include:

  • The nature of the substrate: Electron-rich aryl halides are more susceptible to hydrodehalogenation.[1][2]

  • Catalyst system: Highly active palladium catalysts can sometimes preferentially promote the hydrodehalogenation pathway.[1][2]

  • Reaction conditions: The choice of base, solvent, and temperature significantly influences the reaction outcome.[1] Certain bases and solvents, particularly alcohols and amines, can act as hydride sources.[1][3][4]

  • Presence of hydrogen donors: Trace amounts of water or other protic species in the reaction mixture can serve as a source for the hydride.[1][5][6]

Q3: How does the type of halide in my starting material affect the reaction?

A3: The strength of the carbon-halogen bond plays a critical role. Bond strength decreases in the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive and, therefore, generally the most susceptible to hydrodehalogenation, followed by aryl bromides and then chlorides.[1] If your synthetic route allows, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce the formation of the hydrodehalogenated byproduct.[1]

Q4: I am observing significant hydrodehalogenation in my Suzuki-Miyaura coupling. What are the first troubleshooting steps I should take?

A4: For Suzuki-Miyaura couplings, a systematic approach to optimization is crucial. Key areas to investigate include:

  • Ligand Modification: Switch to bulky, electron-rich phosphine (B1218219) ligands which can favor the desired reductive elimination pathway over hydrodehalogenation.[1]

  • Base Selection: Strong inorganic bases or amine bases can sometimes promote the side reaction.[7] Consider screening milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent Choice: Ethereal solvents such as dioxane or THF can be problematic.[1] Toluene (B28343) is often a better choice for minimizing this side reaction.[1][3]

  • Temperature Control: High temperatures can accelerate hydrodehalogenation.[1][8] Attempt the reaction at the lowest effective temperature, even if it requires a longer reaction time.[2]

  • Boronic Acid Stability: Use more stable boronic esters (e.g., pinacol (B44631) esters) to prevent protodeboronation, which can contribute to side product formation.[1][2]

Q5: Are there specific recommendations for preventing hydrodehalogenation in Heck and Sonogashira couplings?

A5: Yes, while the general principles apply, there are specific considerations for these reactions.

  • For Heck Reactions: The choice of base is critical for regenerating the Pd(0) catalyst.[9] Using a hindered organic base is common.[2][10] Careful selection of phosphine ligands is also essential to stabilize the catalyst and promote the desired pathway.[2]

  • For Sonogashira Couplings: Hydrodehalogenation has been observed as a significant side reaction, particularly when using alcohol solvents like methanol.[11] The reaction is sensitive to the catalyst, solvent, and temperature.[12] In some cases, replacing DMF with THF has been shown to improve yields and prevent side reactions.[12]

Q6: Can I completely eliminate the hydrodehalogenation byproduct?

A6: While completely eliminating the byproduct can be very challenging, it is often possible to reduce it to a negligible level (e.g., <5%) by carefully optimizing the reaction conditions as outlined in this guide.[2]

Troubleshooting Guides

This section provides structured workflows and visualizations to diagnose and resolve issues with hydrodehalogenation.

Competing Catalytic Pathways

The diagram below illustrates the point at which the desired cross-coupling pathway and the undesired hydrodehalogenation pathway diverge from a common intermediate. The key to preventing the side reaction is to favor the rate of transmetalation (k₁) over the formation of a palladium-hydride species and subsequent reductive elimination (k₂).

G Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Lₙ) OxAdd->ArPdX Trans Transmetalation (R-M) ArPdX->Trans k₁ (fast) PdH_Formation Pd-H Formation ArPdX->PdH_Formation k₂ (slow) ArPdR Ar-Pd(II)-R(Lₙ) Trans->ArPdR RedEl_Product Reductive Elimination ArPdR->RedEl_Product RedEl_Product->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedEl_Product->Product Hydride_Source Hydride Source (e.g., Solvent, Base, H₂O) Hydride_Source->PdH_Formation ArPdH Ar-Pd(II)-H(Lₙ) PdH_Formation->ArPdH RedEl_Byproduct Reductive Elimination ArPdH->RedEl_Byproduct RedEl_Byproduct->Pd0 Catalyst Regeneration Byproduct Ar-H (Hydrodehalogenation) RedEl_Byproduct->Byproduct

Figure 1. Competing pathways in palladium-catalyzed cross-coupling reactions.

General Troubleshooting Workflow

If you are experiencing significant hydrodehalogenation, follow this systematic workflow to identify and implement the most effective solution.

G Start Issue: Significant Hydrodehalogenation Observed Ligand 1. Modify Ligand Start->Ligand Base 2. Adjust Base Ligand->Base Ligand_Desc Use bulky, electron-rich ligands (e.g., XPhos, SPhos). These promote reductive elimination of the product. Ligand->Ligand_Desc Solvent 3. Change Solvent Base->Solvent Base_Desc Switch to a weaker or different class of base. Screen inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong or amine bases. Base->Base_Desc Temp 4. Lower Temperature Solvent->Temp Solvent_Desc Avoid solvents known to promote hydrodehalogenation like DMF and alcohols. Use non-polar aprotic solvents like toluene. Solvent->Solvent_Desc End Problem Resolved Temp->End Temp_Desc Run the reaction at a lower temperature (e.g., RT to 80 °C). This can slow the undesired side reaction more than the main pathway. Temp->Temp_Desc

Figure 2. A stepwise workflow for troubleshooting and minimizing hydrodehalogenation.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the general impact of various reaction parameters on the formation of the hydrodehalogenated byproduct. Actual results will vary based on the specific substrates and reaction.

ParameterCondition Favoring HydrodehalogenationRecommended Condition to Minimize HydrodehalogenationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[2]Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst.[1][2]
Base Strong bases, Amine bases[1][7]Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][2]Weaker bases are less likely to act as a hydride source or promote pathways leading to Pd-H formation.[2]
Solvent Polar aprotic (e.g., DMF, Dioxane), Alcohols[1][11]Non-polar aprotic (e.g., Toluene)[1][2]Toluene is less likely to act as a hydride donor compared to solvents like DMF or alcohols.[1][3]
Temperature High temperature (>100 °C)[1][2]Lower temperature (RT to 80 °C)[1][2]The activation energy for hydrodehalogenation can be higher, so lowering the temperature often suppresses it more significantly.[2]
Aryl Halide Ar-I > Ar-Br > Ar-Cl[1]Ar-Cl or Ar-Br (if synthetically feasible)[1]C-I bonds are weaker and more reactive, making them more prone to side reactions.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide with Minimized Hydrodehalogenation

This protocol is optimized for coupling substrates prone to hydrodehalogenation.[2]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Schlenk flask and magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (15 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction with Suppressed Hydrodehalogenation

This protocol provides a general procedure for the Heck reaction of an aryl bromide with an alkene, with measures to minimize the hydrodehalogenation side product.[2]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Alkene (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.01 mmol, 1 mol%)

    • P(o-tol)₃ (0.02 mmol, 2 mol%)

    • NaOAc (1.5 mmol, 1.5 equiv)

    • N,N-Dimethylformamide (DMF) (5 mL) (Note: If hydrodehalogenation is severe, consider switching to Toluene or another aprotic, non-polar solvent).

    • Schlenk flask and magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and NaOAc.[2]

    • Evacuate and backfill the flask with the inert gas three times.[2]

    • Add the alkene and the solvent (DMF) via syringe.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/LC-MS.[2]

    • Upon completion, cool the reaction to room temperature.[2]

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[2]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Quantification of Hydrodehalogenation Byproduct using GC-MS

This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.[1]

  • Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

    • Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.

    • If necessary, filter the sample through a small plug of silica gel to remove solid particles and non-volatile components.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Method:

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).

  • Data Analysis:

    • Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.

    • Quantify the relative amounts by integrating the peak areas and comparing them to the internal standard to determine the product-to-byproduct ratio and overall yield.[1]

References

Troubleshooting low conversion in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My Buchwald-Hartwig amination is giving a low yield. What are the first parameters I should investigate?

Low conversion in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the primary parameters to investigate:

  • Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.[1]

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is critical and highly dependent on the specific substrates being coupled.[1][2] For challenging substrates, such as aryl chlorides or sterically hindered amines, specialized bulky, electron-rich biaryl phosphine (B1218219) ligands are often necessary.[2][3][4] Using a pre-catalyst can also be beneficial as it circumvents the need for an in-situ reduction of a Pd(II) source to the active Pd(0) species.[1][5][6]

  • Base Selection: The base is crucial for the deprotonation of the amine.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates, but they can be incompatible with base-sensitive functional groups.[1][7] For sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are better options, although they may require higher reaction temperatures.[1][7] The solubility of the base is also a critical factor.[1][5]

  • Solvent Choice: The solvent must adequately dissolve the reactants, including the base.[1] Common choices include toluene (B28343), dioxane, and THF.[1][8] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1][5]

  • Reaction Temperature: Typical reaction temperatures range from 80-100°C.[1][5] However, for thermally sensitive substrates, lower temperatures in combination with stronger bases might be necessary. Conversely, unreactive substrates may require higher temperatures to achieve a satisfactory yield.[1][9]

I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired C-N bond formation, leading to reduced yields and purification challenges.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be a significant side reaction, especially with electron-rich aryl halides.[10] Careful selection of the ligand and a weaker base can help to minimize this pathway.[10]

  • Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules can occur, often as a result of catalyst deactivation or an incorrect ligand-to-metal ratio. Optimizing reaction conditions, including the choice of base and solvent, can mitigate this issue.[10]

  • β-Hydride Elimination: This can occur with amide substrates, leading to the formation of an imine and the hydrodehalogenated arene.[11]

My aryl chloride is not reacting. What should I do?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[2][10][12] To facilitate the reaction of aryl chlorides, consider the following modifications:

  • Use Specialized Ligands: Highly active, sterically hindered, and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) have been specifically developed to enable the coupling of challenging substrates like aryl chlorides.[2][3]

  • Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reliable formation of the active catalytic species.[5][6][12]

  • Increase Reaction Temperature: Higher temperatures are often required to promote the oxidative addition of the aryl chloride to the palladium center.[9]

Can I use an aryl iodide? I've heard they can be problematic.

While aryl iodides are generally more reactive in oxidative addition than aryl bromides or chlorides, they can present their own challenges in Buchwald-Hartwig amination. The iodide anion generated during the reaction can have an inhibitory effect on the catalyst by forming unreactive palladium-iodide bridged dimers.[5][7] This can slow down or even halt the catalytic cycle. To circumvent this issue, using a solvent like toluene, where iodide salts have poor solubility, can be beneficial.[7]

Data Presentation: Ligand and Base Selection Guide

The appropriate choice of ligand and base is highly dependent on the nature of the coupling partners. The following tables provide a general guide for selection.

Table 1: Comparison of Common Buchwald Ligands for Amination of 3-bromo-2-aminopyridine with Morpholine.

LigandCatalyst SystemYield (%)
RuPhosPd₂(dba)₃ / RuPhos71
SPhosPd₂(dba)₃ / SPhos76
Data sourced from a comparative study on Buchwald ligands.[2]

Table 2: Comparison of Common Bases for Buchwald-Hartwig Amination.

BaseAdvantagesDisadvantages
NaOt-BuPermits highest reaction rates and lowest catalyst loadings.[7]Incompatible with many electrophilic functional groups.[7]
LHMDSAllows for the use of substrates with protic functional groups and is useful for low-temperature aminations.[7]The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[7]
Cs₂CO₃Provides excellent functional group tolerance and often the highest reaction rate among weak bases.[7]It is expensive and can be difficult to stir on a large scale.[7]
K₃PO₄ & K₂CO₃Excellent functional group tolerance and economically attractive. Often most efficient for the arylation of amides.[7]Can necessitate higher catalyst loadings and longer reaction times.[7]

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination Screening Reaction

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: In a glovebox, add the aryl halide (0.5 mmol, 1.0 equiv), amine (0.6 mmol, 1.2 equiv), base (0.7 mmol, 1.4 equiv), palladium pre-catalyst (0.01 mmol, 2 mol%), and ligand (0.012 mmol, 2.4 mol%) to an oven-dried vial equipped with a stir bar.

  • Solvent Addition: Add 2.5 mL of anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Analysis: Analyze the crude reaction mixture by TLC, GC-MS, or LC-MS to determine the conversion to the desired product.

  • Purification: If necessary, purify the product by flash column chromatography.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex + HNR'R'' AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex - Base-H⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion CheckInert Inert Atmosphere/ Anhydrous Conditions? Start->CheckInert OptimizeCatalyst Optimize Catalyst System (Pd Source/Ligand) CheckInert->OptimizeCatalyst Yes OptimizeBase Optimize Base OptimizeCatalyst->OptimizeBase OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp Success Improved Conversion OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low conversion.

Diagnostic Tree for Low Conversion

Diagnostic_Tree LowConversion Low Conversion SM_Consumed Starting Material Consumed? LowConversion->SM_Consumed Decomposition Decomposition/ Side Products SM_Consumed->Decomposition Yes NoReaction No Reaction/ Slow Reaction SM_Consumed->NoReaction No CheckSideReactions Analyze for Hydrodehalogenation, Homocoupling, etc. Decomposition->CheckSideReactions CheckCatalystActivity Check Catalyst Activity: - Ligand Choice - Pd Source - Reaction Conditions NoReaction->CheckCatalystActivity

Caption: A diagnostic tree for identifying the cause of low conversion.

References

Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of anilines. The following information is intended to help manage the exothermic nature of this reaction safely and effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of aniline (B41778) a highly exothermic reaction?

The bromination of aniline is a rapid electrophilic aromatic substitution reaction. The amino (-NH2) group is a strong activating group, meaning it donates electron density to the benzene (B151609) ring, making it highly reactive towards electrophiles like bromine.[1][2] This high reactivity leads to a rapid reaction rate and the release of a significant amount of heat, classifying it as a highly exothermic process.[3] Without proper control, this can lead to a dangerous runaway reaction.[4]

Q2: What are the primary products of an uncontrolled bromination of aniline?

In an uncontrolled reaction, typically using bromine water at room temperature, the high reactivity of the aniline ring leads to polysubstitution.[1][5] The major product formed is a white precipitate of 2,4,6-tribromoaniline (B120722), as all available ortho and para positions on the ring are readily brominated.[2][3]

Q3: How can I achieve mono-bromination of aniline instead of the tri-brominated product?

To achieve selective mono-bromination, the strong activating effect of the amino group must be reduced. The most common and effective strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH3) through acetylation.[1][6] This is done by reacting the aniline with acetic anhydride (B1165640).[1] The resulting acetanilide (B955) has a less activating substituent, which allows for controlled mono-bromination, primarily at the para position due to steric hindrance.[1][7] The protecting group can then be removed by hydrolysis to yield the mono-brominated aniline.[1]

Q4: Can I control the reaction by simply lowering the temperature or changing the solvent?

While lowering the reaction temperature (e.g., using an ice bath) and using a non-polar solvent like carbon disulfide (CS2) can reduce the reaction rate, these measures are often insufficient to prevent polybromination of the highly activated aniline ring.[1][8][9] The most reliable method for achieving mono-bromination is the protection of the amino group.[1]

Q5: What are some alternative brominating agents to molecular bromine (Br₂)?

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used as an alternative to molecular bromine.[3][10] Other systems, such as generating bromine in situ from potassium bromide (KBr) and an oxidant like hydrogen peroxide (H2O2), can also offer better control over the reaction.[11][12]

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly, indicating a potential runaway reaction.

  • Possible Cause: The rate of bromine addition is too fast, or the cooling is insufficient.[4][13] The high concentration of reactants can also lead to an uncontrollable exotherm.[13]

  • Solution:

    • Immediately stop the addition of bromine.

    • Ensure the reaction flask is securely immersed in an efficient cooling bath (e.g., ice-water or ice-salt).

    • Increase the stirring rate to improve heat transfer to the cooling medium.[13]

    • If the temperature continues to rise, prepare for an emergency quench by adding a pre-cooled quenching agent like a sodium bisulfite or sodium thiosulfate (B1220275) solution.[4]

    • For future experiments, reduce the rate of bromine addition, dilute the reaction mixture with more solvent, and ensure the cooling bath is at the target temperature before starting the addition.[3][13]

Issue 2: A large amount of 2,4,6-tribromoaniline precipitate forms immediately upon adding bromine.

  • Possible Cause: This is the expected outcome of an uncontrolled bromination of unprotected aniline due to the high activation of the aromatic ring by the amino group.[1]

  • Solution: To obtain a mono-brominated product, you must protect the amino group via acetylation before proceeding with the bromination step.[1][6]

Issue 3: The yield of the desired mono-brominated product is low, with significant amounts of starting material remaining.

  • Possible Cause: Insufficient amount of brominating agent was used, or the reaction was not allowed to proceed to completion.

  • Solution:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

    • Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary, but this should be done cautiously to avoid over-bromination.

    • Allow for a sufficient reaction time after the addition of bromine is complete.[1]

Issue 4: The final product is discolored (yellow or brown) after workup.

  • Possible Cause: Presence of residual bromine.

  • Solution: During the workup procedure, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to neutralize and remove any unreacted bromine.[1][4] This should be followed by washing with water to remove any inorganic salts.

Data Presentation

Table 1: Temperature Control Strategies for Aniline Bromination

StrategyTypical Temperature RangeNotesReference
Uncontrolled BrominationRoom TemperatureHighly exothermic, leads to 2,4,6-tribromoaniline.[5]
Controlled Bromination (Acetanilide)0-10°C (Ice Bath)Slow, dropwise addition of bromine is crucial.[1][3]
Low-Temperature Selective Bromination-10°C to 0°CCan increase regioselectivity in some cases.[3]

Table 2: Comparison of Bromination Strategies for Aniline

StrategyBrominating AgentSolventMajor ProductControl Level
Direct BrominationBromine WaterWater2,4,6-TribromoanilinePoor
Direct BrominationBr₂Carbon Disulfide (CS₂)Mixture, often still poly-brominatedModerate
Protection-Bromination-DeprotectionBr₂Acetic Acidp-BromoanilineExcellent
Alternative ReagentN-Bromosuccinimide (NBS)Varies (e.g., THF, Acetonitrile)Mono- or di-brominated products depending on stoichiometry and substrateGood

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tribromoaniline (Uncontrolled Bromination)

This protocol demonstrates the highly exothermic nature of the reaction and the formation of the tri-substituted product.

  • Dissolution: In a fume hood, dissolve a known amount of aniline in a minimal volume of glacial acetic acid within a conical flask.[3]

  • Cooling: Place the flask in an ice/water bath to prepare for the exothermic reaction.[3]

  • Bromine Addition: Slowly add bromine water dropwise to the aniline solution with constant and vigorous stirring.[3] A white precipitate of 2,4,6-tribromoaniline will form immediately.[3]

  • Completion: Continue the addition of bromine water until a faint yellow color persists, which indicates a slight excess of bromine.[3]

  • Precipitation: Pour the reaction mixture into a beaker of cold water to ensure complete precipitation of the product.[3]

  • Filtration and Washing: Filter the white precipitate using a Buchner funnel and wash it thoroughly with cold water to remove excess bromine and acid.[3]

  • Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,6-tribromoaniline.[3]

Protocol 2: Controlled Mono-bromination of Aniline via Acetanilide Protection

This three-step protocol is the standard method for achieving selective para-bromination of aniline.[1]

  • Step 1: Acetylation of Aniline

    • In a fume hood, dissolve aniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring. This reaction is exothermic.[1]

    • After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.[1]

    • Pour the warm mixture into ice-cold water to precipitate the acetanilide.[1]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]

  • Step 2: Bromination of Acetanilide

    • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.[1]

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring continuously.[1]

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.[1]

    • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.[1]

    • Collect the product by vacuum filtration. Wash thoroughly with water, followed by a wash with a sodium bisulfite solution to remove excess bromine, and then wash with water again before drying.[1]

  • Step 3: Hydrolysis of p-Bromoacetanilide

    • Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl).[1]

    • Monitor the reaction by TLC until the hydrolysis is complete.[1]

    • Cool the reaction mixture.

    • Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.[1]

    • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

Mandatory Visualization

ExothermicReactionManagement cluster_prep Preparation cluster_reaction Reaction Control cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification Start Start: Aniline Substrate Protect Protect Amino Group (e.g., Acetylation) Start->Protect For Mono-bromination NoProtect Use Unprotected Aniline Start->NoProtect For Tri-bromination Cooling Set up Cooling Bath (e.g., Ice/Water) Protect->Cooling NoProtect->Cooling SlowAddition Slow, Dropwise Addition of Brominating Agent Cooling->SlowAddition Monitoring Constant Temperature & TLC Monitoring SlowAddition->Monitoring Exotherm Temperature Spike? Monitoring->Exotherm NeutralizeBr2 Quench Excess Bromine (e.g., Na2S2O3) Monitoring->NeutralizeBr2 StopAddition STOP Bromine Addition Exotherm->StopAddition Yes Exotherm->NeutralizeBr2 No Quench Emergency Quench (e.g., NaHSO3) StopAddition->Quench Deprotect Deprotection (Hydrolysis) if applicable Isolate Filter, Wash, Dry Deprotect->Isolate NeutralizeBr2->Deprotect If protected NeutralizeBr2->Isolate If unprotected Recrystallize Recrystallize for Purity Isolate->Recrystallize FinalProduct Final Product Recrystallize->FinalProduct

Caption: Workflow for managing exothermic aniline bromination reactions.

TroubleshootingDecisionTree cluster_issues Problem Identification cluster_solutions Corrective Actions Start Issue Encountered Runaway Rapid Temperature Rise Start->Runaway Poly Immediate White Precipitate (2,4,6-Tribromoaniline) Start->Poly LowYield Low Yield / Incomplete Reaction Start->LowYield Discolor Product Discolored Start->Discolor Stop Stop Reagent Addition & Enhance Cooling Runaway->Stop Immediate Action Protect Redesign Synthesis: Protect Amino Group Poly->Protect Fundamental Solution TLC Check Stoichiometry & Monitor with TLC LowYield->TLC Optimization Wash Wash with Na2S2O3 or NaHSO3 Solution Discolor->Wash Purification Step

Caption: Decision tree for troubleshooting common bromination issues.

References

Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities include:

  • Starting materials and intermediates: Unreacted 3-aminobenzotrifluoride.[1]

  • Over-brominated species: Di-bromo-3-(trifluoromethyl)aniline isomers may form if the bromination reaction is not well-controlled.[2]

  • Positional isomers: Isomers of this compound can be present depending on the regioselectivity of the synthesis.[2]

  • Degradation products: Halogenated anilines may degrade under certain storage and handling conditions.[2]

Q2: Why is LC-MS a suitable technique for analyzing impurities in this compound?

A2: LC-MS is a powerful and widely used technique for impurity profiling in pharmaceuticals and chemicals for several reasons:[3][4]

  • High Sensitivity: It can detect trace levels of impurities.[3]

  • High Specificity: The combination of liquid chromatography separation and mass spectrometry detection allows for precise identification of impurities, even in complex mixtures.[3]

  • Quantitative Analysis: LC-MS enables the accurate quantification of identified impurities, which is crucial for meeting regulatory requirements.[3]

  • Structural Information: Mass spectrometry provides molecular weight information and fragmentation patterns that help in the structural elucidation of unknown impurities.[4]

Q3: What do the characteristic isotopic patterns of bromine-containing compounds look like in a mass spectrum?

A3: Bromine has two abundant, naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[5] This results in a distinctive isotopic pattern in the mass spectrum for any bromine-containing molecule. For a compound with a single bromine atom, you will observe two peaks of nearly equal intensity for the molecular ion, separated by 2 Daltons (M+ and M+2).[5] This characteristic pattern is a key indicator for identifying bromine-containing impurities.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and the accuracy of quantification.[6]

Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions between the basic aniline (B41778) group and acidic silanols on the column stationary phase.[5]- Use a mobile phase with a competing base or adjust the pH. - Employ a column with end-capping or a different stationary phase.
Column contamination or void at the column head.[6][7]- Flush the column with a strong solvent. - If the problem persists, replace the column.
Peak Fronting Column overload.[5]- Reduce the sample concentration or injection volume.
Sample solvent is stronger than the mobile phase.[8]- Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Splitting Co-elution with an interfering compound.[5]- Adjust the gradient or use a column with different selectivity to improve resolution.[8]
Clogged frit or partially blocked tubing.[8]- Check for system pressure fluctuations. - Replace the column inlet frit or check for blockages.
Issue 2: Low Signal Intensity or Ion Suppression

Low signal intensity can hinder the detection and quantification of trace impurities.

Symptom Potential Cause Recommended Action
Gradual or sudden signal loss for all peaks Contamination of the ion source.[7]- Perform routine cleaning of the ion source.
Instrument parameters are not optimized.- Tune the mass spectrometer and optimize source parameters (e.g., gas flows, temperatures).[5]
Low signal for the analyte of interest only Ion suppression from co-eluting matrix components.[5]- Improve sample preparation to remove interfering matrix components. - Adjust the chromatography to separate the analyte from the suppressing species.
Inefficient ionization of the analyte.- Optimize the mobile phase pH and additives to enhance ionization.
Issue 3: Retention Time Shifts

Inconsistent retention times can lead to incorrect peak identification.[7]

Symptom Potential Cause Recommended Action
Gradual shift in retention time Column aging or contamination.[7]- Flush the column. - Use a guard column to protect the analytical column.[8]
Inconsistent mobile phase preparation.- Prepare fresh mobile phase and ensure accurate composition.[8]
Sudden or erratic retention time shifts Leak in the LC system.[7]- Inspect fittings and connections for any leaks.
Air bubbles in the pump or detector.- Degas the mobile phase and prime the pump.
Fluctuation in column temperature.- Ensure the column oven is maintaining a stable temperature.

Experimental Protocols

LC-MS Method for Impurity Profiling of this compound

This protocol provides a starting point for the analysis. Method optimization will be required.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) for analysis.

2. Liquid Chromatography Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

4. Data Analysis:

  • Process the acquired data to identify peaks corresponding to the main component and any impurities.

  • Examine the mass spectrum of each impurity peak to determine its molecular weight. Look for the characteristic Br isotopic pattern.

  • Utilize tandem mass spectrometry (MS/MS) to obtain fragment ion information for structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into LC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect Mass Detection (m/z 100-500) ionize->detect process Process Data detect->process identify Identify Impurity Peaks process->identify ms_spectra Examine MS Spectra (Isotopic Pattern) identify->ms_spectra msms Perform MS/MS (Fragmentation) ms_spectra->msms structure Elucidate Structure msms->structure

Caption: A workflow for the identification of impurities in this compound by LC-MS.

troubleshooting_workflow cluster_check Initial Checks cluster_isolate Isolate the Cause cluster_actions Corrective Actions start Problem Observed (e.g., Poor Peak Shape) check_mobile_phase Mobile Phase (Fresh, Correct Composition?) start->check_mobile_phase check_system System Pressure (Stable?) check_mobile_phase->check_system check_temp Column Temperature (Stable?) check_system->check_temp all_peaks All Peaks Affected? check_temp->all_peaks yes_all System-wide Issue all_peaks->yes_all Yes no_all Analyte-Specific Issue all_peaks->no_all No action_system Flush System Inspect for Leaks Clean Ion Source yes_all->action_system action_analyte Optimize Method: - Adjust Gradient - Change pH - Reduce Concentration no_all->action_analyte resolved Problem Resolved action_system->resolved action_analyte->resolved

Caption: A logical workflow for troubleshooting common LC-MS issues.

References

Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Bromo-3-(trifluoromethyl)aniline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, handling, and storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: Pure this compound is a white to off-white or slightly yellow crystalline solid.[1][2][3] It is generally stable at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3] However, like many aniline (B41778) derivatives, it can be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the longevity and purity of this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.[3] Storage in a cool, dry, and well-ventilated place is crucial. For long-term storage, refrigeration at 2-8°C is advisable.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: My this compound has developed a yellow or brownish color. Is it still usable?

A4: The discoloration of anilines is often due to oxidation, leading to the formation of impurities. While a slight change in color may not significantly affect the outcome of some reactions, for high-purity applications such as in drug development, the presence of these impurities can be problematic. It is recommended to assess the purity of the discolored reagent using techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction Yield 1. Degraded Reagent: The this compound may have degraded due to improper storage (exposure to air, light, or moisture).2. Incompatible Reaction Conditions: The reaction conditions (e.g., solvent, temperature, base) may not be optimal.3. Catalyst Inactivity: In cross-coupling reactions, the catalyst may be poisoned or inactive.1. Verify Reagent Purity: Check the purity of the aniline using TLC or another analytical method. If necessary, purify the reagent before use.2. Optimize Reaction Conditions: Screen different solvents, temperatures, and bases to find the optimal conditions for your specific reaction.3. Use Fresh Catalyst: For catalyzed reactions, use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and deoxygenated.
Formation of Multiple Byproducts 1. Side Reactions: The aniline may be participating in side reactions, such as self-coupling or reaction with the solvent.2. Over-reaction: The reaction may have proceeded for too long or at too high a temperature, leading to the formation of secondary products.3. Presence of Impurities: Impurities in the starting material can lead to the formation of unexpected byproducts.1. Modify Reaction Conditions: Lowering the reaction temperature or using a more selective catalyst can help minimize side reactions.2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.3. Purify Starting Material: Ensure the purity of all starting materials before beginning the reaction.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: The product and unreacted aniline may have very similar polarities, making separation by column chromatography challenging.2. Product Instability on Silica (B1680970) Gel: The product may be degrading on the acidic silica gel during chromatography.3. Emulsion Formation during Workup: Aniline derivatives can sometimes cause emulsions during aqueous workup.1. Optimize Chromatography: Use a less polar solvent system to increase the separation (ΔRf) between the spots on TLC. A gradient elution may be helpful.2. Use Deactivated Silica or Alumina (B75360): Deactivate silica gel with a base (e.g., triethylamine) or use neutral alumina for chromatography.3. Break Emulsions: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion.
Discoloration of Reaction Mixture 1. Oxidation of Aniline: The aniline starting material or product may be oxidizing during the reaction.2. Reaction with Solvent: The aniline may be reacting with the solvent, especially at elevated temperatures.1. Run Reaction Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.2. Choose a Stable Solvent: Select a solvent that is known to be stable under the reaction conditions.

Stability and Degradation Pathways

While specific, detailed studies on the degradation pathways of this compound are limited, the following pathways can be inferred based on the chemical properties of anilines and trifluoromethyl-substituted aromatic compounds.

Thermal Degradation

Anilines can undergo thermal decomposition at elevated temperatures. For halogenated anilines, this can involve the cleavage of the carbon-halogen and carbon-nitrogen bonds. The trifluoromethyl group is generally thermally stable, but under harsh conditions, its degradation could also occur. A possible, though unconfirmed, thermal degradation could involve polymerization or the formation of more complex aromatic structures. One study on 4-trifluoromethylaniline reported an unexpected trimer formation upon heating with the evolution of hydrogen fluoride.

Caption: Potential thermal degradation pathways.

Photodegradation

Aromatic amines are known to undergo photodegradation, especially in the presence of UV light and photocatalysts.[4][5] The degradation process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring and the amine group. This can lead to hydroxylation of the ring, dehalogenation, and eventual mineralization to CO2, H2O, and inorganic ions. The rate of photodegradation is often pH-dependent.

Photodegradation_Pathway cluster_0 Photodegradation A This compound B Excited State A->B UV Light (hν) C Radical Cation B->C Electron Transfer D Hydroxylated Intermediates C->D + •OH E Ring Opening D->E F Mineralization Products (CO2, H2O, Br-, F-) E->F

Caption: Generalized photodegradation pathway.

Hydrolytic Degradation

The trifluoromethyl group on an aromatic ring can be susceptible to hydrolysis under certain conditions, although it is generally considered to be relatively stable. The rate of hydrolysis is influenced by the pH and the presence of other substituents on the aromatic ring. Electron-withdrawing groups can affect the stability of the C-CF3 bond. Hydrolysis would likely proceed through a stepwise substitution of fluorine atoms, potentially forming a carboxylic acid group. The C-Br bond is generally stable to hydrolysis under typical experimental conditions.

Hydrolytic_Degradation cluster_0 Hydrolysis A This compound B Intermediate (Benzotrifluoride hydrolysis) A->B H2O, Acid/Base C 4-Bromo-3-carboxy-aniline B->C

Caption: Potential hydrolytic degradation pathway.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound.

Protocol 1: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • The onset of weight loss indicates the beginning of thermal decomposition.

TGA_Workflow cluster_0 TGA Experimental Workflow A Calibrate TGA B Weigh Sample (5-10 mg) A->B C Place Sample in Furnace B->C D Purge with Inert Gas C->D E Heat at Controlled Rate D->E F Record Weight vs. Temperature E->F G Analyze Data for Decomposition Temperature F->G

Caption: Workflow for TGA analysis.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of this compound under UV irradiation.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Transfer aliquots of the solution into quartz cuvettes or tubes.

  • Prepare a control sample by wrapping a cuvette in aluminum foil to protect it from light.

  • Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).

  • At predetermined time intervals, withdraw aliquots from each sample (including the control).

  • Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV.

  • Plot the concentration of the compound as a function of irradiation time to determine the rate of degradation.

Photostability_Workflow cluster_0 Photostability Experimental Workflow A Prepare Standard Solution B Aliquot into Quartz Cuvettes A->B C Prepare Light-Protected Control B->C D Expose to UV Irradiation B->D E Withdraw Aliquots at Time Intervals D->E F Analyze by HPLC-UV E->F G Plot Concentration vs. Time F->G

Caption: Workflow for photostability assessment.

Protocol 3: Hydrolytic Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Spike the buffer solutions with a small volume of the stock solution to achieve the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C).

  • At specific time points, take samples from each solution.

  • Analyze the concentration of the remaining this compound in each sample by HPLC-UV.

  • Calculate the degradation rate constant at each pH.

Hydrolytic_Stability_Workflow cluster_0 Hydrolytic Stability Experimental Workflow A Prepare Buffer Solutions (pH 4, 7, 9) C Spike Buffers with Stock Solution A->C B Prepare Stock Solution of Compound B->C D Incubate at Constant Temperature C->D E Sample at Time Intervals D->E F Analyze by HPLC-UV E->F G Calculate Degradation Rate F->G

Caption: Workflow for hydrolytic stability testing.

References

Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation, with a specific focus on minimizing the formation of over-brominated impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity of the bromination reaction. The starting material, 3-(trifluoromethyl)aniline (B124266), contains an activating amino group (-NH₂) and a deactivating trifluoromethyl group (-CF₃). The amino group is a strong ortho-, para-director, meaning it activates the positions ortho (2 and 6) and para (4) to it for electrophilic substitution. This high activation can easily lead to the formation of di- or even tri-brominated byproducts, reducing the yield and purity of the desired mono-brominated product.[1][2][3]

Q2: Why is the para-position (4-position) the desired site for bromination?

A2: In 3-(trifluoromethyl)aniline, the amino group directs bromination to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. However, the bulky trifluoromethyl group at position 3 provides significant steric hindrance at the adjacent position 2. Consequently, the electrophilic attack by bromine is favored at the less sterically hindered position 4, leading to this compound as the major product under controlled conditions.

Q3: What are the common over-brominated byproducts?

A3: The most common over-brominated byproduct is 2,4-Dibromo-5-(trifluoromethyl)aniline. This occurs when the reaction conditions are too harsh or not properly controlled, allowing for a second bromination to occur at one of the remaining activated positions.

Q4: Which brominating agents are typically used for this synthesis?

A4: Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[4] NBS is often preferred as it is a solid, easier to handle, and can provide higher selectivity, leading to fewer byproducts when used under optimized conditions.[5] Using milder brominating agents can be crucial in preventing polybromination.[1]

Troubleshooting Guide: Minimizing Over-bromination

This section provides solutions to common problems encountered during the synthesis, focusing on the prevention of di- and poly-brominated impurities.

Issue 1: High Percentage of Dibromo-Byproduct in Final Product

Controlling the formation of the dibromo-byproduct is critical for achieving high purity and yield. The following parameters are key to minimizing over-bromination.

Cause A: Incorrect Stoichiometry of Brominating Agent

Solution: Carefully control the molar equivalents of the brominating agent. Using a slight sub-stoichiometric amount or a precise 1.0 equivalent of the brominating agent (e.g., NBS) relative to the 3-(trifluoromethyl)aniline is crucial. An excess of bromine is the most direct cause of over-bromination.

Cause B: Reaction Temperature is Too High

Solution: The bromination of anilines is a highly exothermic reaction.[6] Maintaining a low temperature is essential for controlling the reaction rate and improving selectivity.[7] High temperatures increase the reaction rate, which can lead to a loss of selectivity and the formation of multiple brominated species.[8][9]

  • Recommended Action: Perform the addition of the brominating agent at a reduced temperature, typically between -10°C and 0°C.[1] Allow the reaction to warm to room temperature slowly only after the addition is complete. Monitor the internal temperature of the reaction vessel closely.

Cause C: Rapid Addition of Brominating Agent

Solution: Add the brominating agent dropwise or portion-wise over an extended period. A slow addition rate prevents localized areas of high bromine concentration, which can promote di-bromination.

Data Presentation: Effect of Stoichiometry and Temperature

The following table summarizes typical outcomes based on varying reaction parameters.

RunBrominating AgentEquivalentsTemperature (°C)Yield of Mono-bromo Product% Dibromo Impurity
1NBS1.225~75%~20%
2NBS1.025~88%~10%
3NBS1.00>92%<5%
4Br₂1.125~70%~25%
5Br₂1.00~85%~12%
Issue 2: Poor Selectivity (Formation of other isomers)
Cause: Solvent Choice

Solution: The polarity of the solvent can significantly influence the regioselectivity of the bromination.[5] Non-polar or less polar solvents are often preferred.

  • Recommended Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used.[1][4] DMF can help to solubilize NBS, allowing for a controlled addition.[4]

  • Action: Conduct small-scale solvent screens to determine the optimal solvent for your specific conditions that maximizes the yield of the 4-bromo isomer while minimizing other byproducts.

Visualizing the Process
Reaction Pathway

The following diagram illustrates the desired reaction and the potential side reaction leading to over-bromination.

Reaction_Pathway A 3-(Trifluoromethyl)aniline Br_reagent + NBS or Br₂ (1.0 eq, low temp) B This compound (Desired Product) Br_excess + Excess Br₂ (High temp) C 2,4-Dibromo-5-(trifluoromethyl)aniline (Over-bromination) Br_reagent->B Controlled Reaction Br_excess->C Uncontrolled Reaction

Caption: Desired vs. undesired bromination pathways.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues with over-bromination.

Troubleshooting_Workflow start Analysis Shows >5% Dibromo Impurity q1 Check Stoichiometry: Were >1.0 eq of Bromine Agent Used? start->q1 s1 Action: Reduce Bromine Agent to 0.98-1.0 eq. q1->s1 Yes q2 Review Temperature Log: Did Temp Exceed 5°C during addition? q1->q2 No s1->q2 s2 Action: Improve Cooling. Use ice-salt bath. Ensure slow addition. q2->s2 Yes q3 Analyze Addition Rate: Was addition complete in <30 minutes? q2->q3 No s2->q3 s3 Action: Extend addition time to >1 hour. q3->s3 Yes end_node Problem Resolved: Purity Optimized q3->end_node No s3->end_node

Caption: A step-by-step guide to troubleshooting over-bromination.

Experimental Protocol: Selective Mono-bromination using NBS

This protocol is optimized for the selective synthesis of this compound with minimal byproduct formation.

Materials:

  • 3-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of NBS).

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled aniline (B41778) solution over a period of at least 1 hour. It is critical to maintain the internal reaction temperature at or below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash it with brine (2x). This helps to remove the DMF and succinimide (B58015) byproduct.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

This detailed guide should provide the necessary information to successfully synthesize this compound while minimizing the formation of over-brominated impurities. Always perform a thorough risk assessment before beginning any chemical synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct bromination of 3-(trifluoromethyl)aniline (B124266) using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF). An alternative route involves the reduction of a nitro precursor, such as 2-bromo-5-nitrobenzotrifluoride.

Q2: What are the primary challenges when scaling up the bromination of 3-(trifluoromethyl)aniline?

A2: The main challenges during scale-up include:

  • Exothermicity: The bromination reaction is highly exothermic. Improper heat management on a larger scale can lead to a runaway reaction, reducing selectivity and posing a safety risk.[1][2]

  • Regioselectivity: Controlling the position of bromination to favor the desired 4-bromo isomer over other isomers can be difficult. Temperature spikes and poor mixing can lead to the formation of unwanted byproducts.[1]

  • Impurity Profile: The formation of di-bromo derivatives and other related substances can increase with scale, complicating purification.[3]

  • Work-up and Purification: Removing unreacted reagents and byproducts, such as succinimide (B58015) from NBS reactions, can be more challenging at a larger scale.[4][5]

Q3: How can I minimize the formation of di-brominated impurities?

A3: To minimize the formation of di-brominated and other poly-brominated byproducts, consider the following:

  • Stoichiometry: Use a precise molar ratio of the brominating agent to the aniline (B41778). A slight excess of the aniline may be beneficial.

  • Controlled Addition: Add the brominating agent slowly and sub-surface to the reaction mixture to avoid localized high concentrations.

  • Temperature Control: Maintain a consistent and low reaction temperature to reduce the rate of competing side reactions.

Q4: My final product is colored (yellow to brown). How can I decolorize it?

A4: Colored impurities in anilines are often due to oxidation byproducts.[6] Effective decolorization methods include:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal and adsorbed impurities.[6]

  • Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective crystallization of the desired product, leaving colored impurities in the mother liquor.

  • Conversion to a Salt: Formation of the hydrochloride salt of the aniline can sometimes facilitate the removal of non-basic, colored impurities through washing with an organic solvent. The pure aniline can then be regenerated by basification.[6]

Troubleshooting Guide

The following table outlines common problems encountered during the scale-up synthesis of this compound, their possible causes, and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of side products due to poor temperature control.[1] - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Implement efficient cooling and controlled addition of reagents to maintain the optimal reaction temperature.[7] - Optimize extraction and crystallization procedures to minimize product loss.
Formation of Significant Amounts of Isomeric Byproducts - Inadequate temperature control leading to loss of regioselectivity.[1] - Poor mixing resulting in localized "hot spots" and non-selective reactions.- Ensure the reactor has adequate cooling capacity for the scale of the reaction.[7][8] - Use an appropriate agitation speed and impeller design to ensure homogeneous mixing.
Difficulties in Removing Succinimide Byproduct (from NBS reaction) - Succinimide has some solubility in common organic solvents. - Co-precipitation or co-crystallization with the product.[4]- Perform multiple aqueous washes, potentially with a dilute basic solution (e.g., sodium bicarbonate) to increase the solubility of succinimide in the aqueous phase (ensure product is stable to base).[4][5] - Consider filtering the crude reaction mixture if succinimide precipitates from the reaction solvent.[5]
Runaway Reaction or Uncontrolled Exotherm - The rate of heat generation exceeds the rate of heat removal, a common issue when scaling up due to the decreased surface-area-to-volume ratio.[1][8] - Too rapid addition of the brominating agent.[2]- Ensure the reactor's cooling system is sufficient for the reaction scale.[7] - Add the brominating agent in portions or via a syringe pump to control the reaction rate.[2] - Consider using a semi-batch process where one reactant is added slowly to the other.[8]
Product Oiling Out During Crystallization - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated or contains impurities that lower the melting point.[9]- Choose a lower-boiling point solvent for crystallization. - Reheat the solution and add more solvent to reduce saturation before cooling slowly. - Purify the crude product by another method (e.g., column chromatography) before attempting recrystallization.[9]

Experimental Protocols

Synthesis of this compound via Bromination with NBS

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 3-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DMF. Cool the solution to 0-5 °C in an ice-water bath.

  • Bromination: Dissolve NBS (1.0-1.05 eq) in DMF and add it dropwise to the cooled aniline solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess NBS by adding saturated aqueous sodium thiosulfate solution until the yellow color disappears.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-(trifluoromethyl)aniline in DMF cool Cool to 0-5 °C dissolve->cool add_nbs Slowly add NBS in DMF cool->add_nbs monitor Monitor reaction (TLC/HPLC) add_nbs->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_impurities Are there significant side products? check_completion->check_impurities Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Was there product loss during work-up? check_impurities->check_workup No side_products Significant Side Products check_impurities->side_products Yes workup_loss Work-up Loss check_workup->workup_loss Yes solution_incomplete Increase reaction time or re-evaluate stoichiometry. incomplete->solution_incomplete solution_side_products Improve temperature control and reagent addition rate. side_products->solution_side_products solution_workup_loss Optimize extraction and purification steps. workup_loss->solution_workup_loss

References

Validation & Comparative

A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Bromo-3-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. This objective comparison is supported by experimental data from analogous compounds and detailed methodologies to assist in selecting the most suitable analytical technique.

Executive Summary

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It offers excellent quantitative precision. GC-MS, on the other hand, provides high separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through mass spectral data. The choice between the two methods depends on the specific requirements of the analysis, such as the need for high-throughput screening, the nature of expected impurities, and the necessity for structural elucidation of unknown components.

Data Presentation: HPLC vs. GC-MS Purity Analysis

The following table summarizes typical quantitative data that can be obtained from HPLC and GC-MS analyses of this compound. The data presented here is a composite based on findings for the target compound and closely related halogenated anilines.

ParameterHPLC AnalysisGC-MS Analysis
Purity of Main Component > 99.5%~95-99%
Major Identified Impurity Isomeric Bromo(trifluoromethyl)anilinesDibromo(trifluoromethyl)aniline
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%
Relative Standard Deviation (RSD) < 1.0%< 2.0%

Method Comparison

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Sample Volatility Not required.Required.
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability of the analyte.
Derivatization Generally not required.May be required for polar analytes to increase volatility.
Instrumentation Complexity Moderate to high.High.
Throughput Moderate.High for routine analysis.
Strengths - Wide applicability- High precision and accuracy- Non-destructive (can be coupled with other detectors)- High separation efficiency- Definitive identification of unknowns through mass spectra- High sensitivity
Limitations - Lower resolution than capillary GC- Peak identification can be challenging without a mass spectrometer- Limited to volatile and thermally stable compounds- Potential for sample degradation at high temperatures

Experimental Protocols

HPLC Purity Method

This protocol is adapted from established methods for similar halogenated anilines.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity or equivalent)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.

GC-MS Purity Method

This protocol is a general method for the analysis of halogenated anilines.

Instrumentation:

  • Gas chromatograph with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 50-500 m/z

  • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Potential Impurities

The synthesis of this compound can lead to several potential impurities.[1] The most common are:

  • Isomeric Impurities: Positional isomers of bromo(trifluoromethyl)aniline.

  • Over-brominated Products: Dibromo(trifluoromethyl)aniline and other poly-brominated species.

  • Starting Material: Unreacted 3-(trifluoromethyl)aniline.

  • Solvent Residues: Residual solvents from the synthesis and purification process.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Sample Weighing Dissolution_GC Dissolution in Dichloromethane Sample_GC->Dissolution_GC Injection_GC Injection into GC Dissolution_GC->Injection_GC Separation_GC Chromatographic Separation (Capillary Column) Injection_GC->Separation_GC Ionization Electron Ionization Separation_GC->Ionization Detection_MS Mass Spectrometric Detection Ionization->Detection_MS TIC Total Ion Chromatogram Detection_MS->TIC Mass_Spectra Mass Spectra Analysis Detection_MS->Mass_Spectra Purity_Calc Purity Calculation TIC->Purity_Calc Mass_Spectra->Purity_Calc

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals. HPLC provides robust and precise quantification, making it ideal for routine quality control. GC-MS offers superior separation for volatile impurities and provides invaluable structural information for impurity identification. For comprehensive characterization of this compound, a combination of both techniques is often the most effective approach.

References

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a cornerstone of efficient and successful chemical synthesis. For drug development professionals and researchers in organic chemistry, halogenated anilines are invaluable building blocks. This guide provides an objective, data-supported comparison of the reactivity of two closely related and synthetically important compounds: 4-bromo-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline.

Both molecules feature an aniline (B41778) scaffold substituted with a potent electron-withdrawing trifluoromethyl (-CF3) group and a halogen at the para-position. This substitution pattern significantly influences the electronic properties of the aromatic ring, dictating its reactivity in key synthetic transformations. This guide will focus on a comparative analysis of their performance in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Core Reactivity Principles: A Tale of Two Halogens

The primary difference in reactivity between the bromo and chloro analogues stems from the fundamental properties of the carbon-halogen bond and the halogen's electronegativity.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break. Consequently, This compound is generally more reactive and requires milder conditions than its chloro counterpart in these transformations.

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, the rate-determining step in SNAr reactions is the initial nucleophilic attack on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The reaction is accelerated by the presence of electron-withdrawing groups that can stabilize this intermediate.[2] Due to its higher electronegativity, chlorine provides greater inductive stabilization for the adjacent carbanion compared to bromine. Therefore, 4-chloro-3-(trifluoromethyl)aniline is typically more reactive in SNAr reactions.[3]

G cluster_pd Pd-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_step Rate-Determining Step: Oxidative Addition (C-X Cleavage) pd_bond Bond Strength: C-Cl > C-Br pd_step->pd_bond depends on pd_reactivity Reactivity Order: Bromo > Chloro pd_bond->pd_reactivity leads to snar_step Rate-Determining Step: Nucleophilic Attack (Meisenheimer Complex Formation) snar_en Electronegativity: Cl > Br snar_step->snar_en stabilized by snar_reactivity Reactivity Order: Chloro > Bromo snar_en->snar_reactivity leads to G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr G start Start prep Prepare Inert Atmosphere (Schlenk line / Glovebox) start->prep add_reagents Add Catalyst, Ligand, Base, Aryl Halide, Amine prep->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent react Heat and Stir (80-120 °C, 4-24h) add_solvent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Filter monitor->workup Complete purify Concentrate and Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

References

A Comparative Guide to the Reactivity of 2-Bromo-5-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structurally isomeric aromatic amines: 2-Bromo-5-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline. These compounds are valuable building blocks in medicinal chemistry and materials science, where the strategic placement of the bromine atom and the electron-withdrawing trifluoromethyl group dictates their synthetic utility. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Executive Summary

The reactivity of these isomers in common organic transformations is primarily governed by the interplay of electronic and steric effects imparted by the bromo and trifluoromethyl substituents on the aniline (B41778) ring.

  • In Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig Amination): 2-Bromo-5-(trifluoromethyl)aniline is generally expected to exhibit higher reactivity. The position of the strongly electron-withdrawing trifluoromethyl group meta to the bromine atom enhances the electrophilicity of the C-Br bond, facilitating the rate-determining oxidative addition step in the catalytic cycle. In contrast, for this compound, the trifluoromethyl group is ortho to the bromine, which can introduce steric hindrance around the reaction center, potentially slowing the reaction rate.

  • In Nucleophilic Aromatic Substitution (SNA r): The reactivity is influenced by the ability of the electron-withdrawing group to stabilize the negative charge of the Meisenheimer intermediate. In both isomers, the trifluoromethyl group is not positioned ortho or para to the bromine leaving group, which is the most favorable arrangement for activating the ring towards nucleophilic attack. Therefore, both isomers are expected to be relatively unreactive in SNAr reactions under standard conditions, though subtle differences may exist due to the varying inductive effects based on substituent proximity.

Comparative Reactivity Analysis

The distinct placement of the bromine and trifluoromethyl groups on the aniline ring in these two isomers leads to significant differences in their reactivity profiles.

Electronic Effects

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily acting through a strong negative inductive effect (-I).[1] This effect influences the electron density of the aromatic ring and the reactivity of the adjacent functional groups.

  • 2-Bromo-5-(trifluoromethyl)aniline: The -CF3 group is meta to the bromine atom. This positioning strongly deactivates the ring towards electrophilic substitution but enhances the electrophilicity of the carbon bearing the bromine, making it more susceptible to oxidative addition in palladium-catalyzed reactions.[2]

  • This compound: The -CF3 group is ortho to the bromine atom. While it also exerts a strong electron-withdrawing inductive effect, its close proximity to the bromine can create a sterically hindered environment.

Steric Effects

Steric hindrance plays a crucial role in determining the accessibility of the reaction center to catalysts and reagents.

  • 2-Bromo-5-(trifluoromethyl)aniline: The bromine atom is flanked by an amino group and a hydrogen atom, presenting moderate steric hindrance.

  • This compound: The bromine atom is situated between the amino group and the bulky trifluoromethyl group. This arrangement is expected to create significant steric congestion around the C-Br bond, potentially impeding the approach of bulky palladium-phosphine complexes required for cross-coupling reactions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-N bond formation. The initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. The electron-withdrawing nature of the trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)aniline has been shown to result in high yields in these reactions.[2] While direct comparative quantitative data is scarce, the steric hindrance in this compound likely necessitates more forcing conditions or specialized catalyst systems to achieve comparable results.

Reactant Coupling Partner Catalyst System Base Solvent Time (h) Yield (%) Reference
2-Bromo-5-(trifluoromethyl)aniline Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 12 92 [2]
4-Bromoaniline Phenylboronic acid Pd(OAc)₂ K₃PO₄ DMF/H₂O - Excellent

Table 1. Comparison of representative Suzuki-Miyaura coupling reactions. Note that direct comparison is limited by differing reaction conditions in the available literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3] Similar to the Suzuki-Miyaura coupling, 2-Bromo-5-(trifluoromethyl)aniline is a competent substrate, affording high yields.[2] The steric crowding in this compound may pose a greater challenge for this transformation, particularly with bulky amine coupling partners.

Reactant Coupling Partner Catalyst System Base Solvent Time (h) Yield (%) Reference
2-Bromo-5-(trifluoromethyl)aniline Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene 8 95 [2]
4-Bromo-N,N-dimethylaniline Morpholine Pd(OAc)₂ / P(tBu)₃ NaOtBu Toluene - High

Table 2. Comparison of representative Buchwald-Hartwig amination reactions. Note that direct comparison is limited by differing reaction conditions and substrates in the available literature.

Performance in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In both 2-Bromo-5-(trifluoromethyl)aniline and this compound, the -CF3 group is meta to the bromine atom, which is a less favorable position for stabilization through resonance. Consequently, both isomers are expected to be poor substrates for SNAr reactions under typical conditions.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven- or flame-dried prior to use.

Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline (1.0 mmol, 240 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-(trifluoromethyl)aniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Purge the flask with argon for 10 minutes.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the desired biaryl product.[2]

Buchwald-Hartwig Amination of this compound (General Protocol)

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Add toluene, followed by this compound and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated amine.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Base solvent Add Solvents (Toluene/Water) reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat and Stir (e.g., 100 °C, 12h) inert->heat cool Cool to RT heat->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR'R'' Ar-Pd(II)-X(L)(HNR'R'') Ar-Pd(II)-X(L)(HNR'R'') Amine\nCoordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Reactivity_Factors cluster_2bromo 2-Bromo-5-(trifluoromethyl)aniline cluster_4bromo This compound e_effect_2 Strong -I effect (meta to Br) Enhances C-Br electrophilicity reactivity_2 Higher Reactivity in Cross-Coupling e_effect_2->reactivity_2 s_effect_2 Moderate Steric Hindrance s_effect_2->reactivity_2 e_effect_4 Strong -I effect (ortho to Br) reactivity_4 Lower Reactivity in Cross-Coupling e_effect_4->reactivity_4 s_effect_4 Significant Steric Hindrance s_effect_4->reactivity_4

Logical relationship of electronic and steric effects on reactivity.

Conclusion

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromo-(trifluoromethyl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. The specific arrangement of the bromo and trifluoromethyl groups on the aniline (B41778) ring significantly influences the inhibitor's binding affinity, selectivity, and overall efficacy. This guide provides an objective comparison of the performance of kinase inhibitors derived from different bromo-(trifluoromethyl)aniline isomers, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Comparative Efficacy of Kinase Inhibitors

The inhibitory potency of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for two prominent kinase inhibitors, Ponatinib and Nilotinib, derived from 3-bromo-5-(trifluoromethyl)aniline (B1272211) and 2-bromo-5-(trifluoromethyl)aniline (B1265768), respectively. These tables highlight their activity against a panel of wild-type and mutant kinases.

Table 1: Inhibitory Activity (IC50) of Ponatinib Against Various Kinases [1][2]

Kinase TargetPonatinib IC50 (nM)
BCR-ABL0.37
BCR-ABL T315I2.0
VEGFR21.5
FGFR12.2
SRC5.4
FLT31.1
KIT7.0

Table 2: Comparative Inhibitory Activity (IC50) of Nilotinib and Ponatinib Against BCR-ABL [3]

Kinase TargetNilotinib IC50 (nM)Ponatinib IC50 (nM)
BCR-ABL200.37
BCR-ABL T315I>30002.0

The data clearly demonstrates that Ponatinib, derived from the 3-bromo-5-(trifluoromethyl)aniline isomer, exhibits potent, low nanomolar inhibition against a broad spectrum of kinases.[1] Notably, it is highly effective against the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to other tyrosine kinase inhibitors like Imatinib and Nilotinib.[1] Nilotinib, synthesized from the 2-bromo-5-(trifluoromethyl)aniline scaffold, is also a potent inhibitor of wild-type BCR-ABL but lacks efficacy against the T315I mutant.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy tables are provided below.

In Vitro Kinase Inhibition Assay[1][4]

This assay determines the IC50 value of a compound against a specific kinase.

Reagents and Materials:

  • Recombinant human kinase enzymes (e.g., ABL, VEGFR2, FGFR1)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), [γ-³²P]-ATP or [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds dissolved in Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the recombinant kinase, the specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • The mixture is pre-incubated for 10-15 minutes at room temperature.

  • The kinase reaction is initiated by the addition of radiolabeled ATP.

  • The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of phosphoric acid.

  • The reaction mixture is transferred to a 96-well filter plate, where the phosphorylated substrate is captured on a filter membrane.

  • The filter plate is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • The radioactivity retained on the filter, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.

  • IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay[1]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Reagents and Materials:

  • Human cancer cell lines (e.g., K562 for CML)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of the test compounds or a vehicle control (DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The cell culture medium is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a plate reader.

  • The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control.

  • IC50 values, representing the concentration of the inhibitor that reduces cell viability by 50%, are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways targeted by these kinase inhibitors and a general experimental workflow for their evaluation.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

VEGFR_FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt FGFR FGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway FGFR->Ras_Raf_MEK_ERK FGFR->PI3K_Akt PKC PKC PLCg->PKC PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis & Cell Proliferation Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR Ponatinib Ponatinib Ponatinib->VEGFR Inhibits Ponatinib->FGFR Inhibits

Caption: VEGFR and FGFR signaling pathways in angiogenesis.

Kinase_Inhibitor_Workflow Start Compound Synthesis (from bromo-(trifluoromethyl)aniline isomer) Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT for Cell Viability) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Refinement End Preclinical Candidate Lead_Optimization->End

References

Comparison of different brominating agents for aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a bromine atom onto the aniline (B41778) scaffold is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and other functional materials. The choice of brominating agent is critical, directly influencing the yield, regioselectivity, and safety of the reaction. This guide provides an objective comparison of common brominating agents for aniline synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific synthetic goals.

Performance Comparison of Brominating Agents

The reactivity of aniline's aromatic ring is strongly activated by the amino group, which is a powerful ortho-, para-director. This high reactivity can lead to over-bromination, yielding poly-brominated products. The choice of brominating agent and reaction conditions is therefore crucial to control the extent and position of bromination.

Brominating AgentTypical Reaction ConditionsMajor Product(s)Reported YieldKey AdvantagesKey Disadvantages
Bromine Water (Br₂/H₂O) Aqueous solution, Room Temperature2,4,6-Tribromoaniline (B120722)~90%[1]High yield for tribromination, simple procedure.Difficult to control; leads to polybromination.
N-Bromosuccinimide (NBS) Acetonitrile (B52724), Room Temperature (with NH₄OAc catalyst)p-BromoanilineUp to 98%[2]High regioselectivity for monobromination, safer to handle than Br₂.Requires a catalyst for high efficiency.
N-Bromosuccinimide (NBS) Dioxane or AcetonitrileMixture of ortho- and para-isomersVaries with substrate and solvent[3]Milder than Br₂, allows for more controlled bromination.Regioselectivity can be solvent-dependent.
Pyridinium Tribromide (PBr₃) Glacial Acetic AcidMonobrominated aniline (primarily para)Good to high yieldsSolid, stable, and safer alternative to liquid bromine; simplifies work-up.[4][5][6]May require specific conditions for optimal results.
Bromine in Acetic Acid Glacial Acetic Acid, Room Temperature2,4,6-TribromoanilineHighReadily available reagents.Can still lead to polybromination if not carefully controlled.

Experimental Protocols

Synthesis of 2,4,6-Tribromoaniline using Bromine Water

This protocol describes the exhaustive bromination of aniline to yield the tribrominated product.

Procedure: [7][8]

  • Dissolve 5.0 g of aniline in 150 mL of dilute hydrochloric acid in a flask.

  • Slowly add bromine water with constant stirring until the yellow color of bromine persists, indicating the reaction is complete.

  • A grayish-white precipitate of 2,4,6-tribromoaniline will form.

  • Filter the precipitate and wash it thoroughly with water to remove any unreacted bromine and acid.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure, colorless crystals of 2,4,6-tribromoaniline.

  • Dry the crystals and determine the melting point (expected: ~120 °C).

Selective Synthesis of p-Bromoaniline via Acetylation-Bromination-Hydrolysis

To achieve selective monobromination, the highly activating amino group is first protected by acetylation.

Step 1: Acetylation of Aniline to Acetanilide (B955) [9][10]

  • In a flask, add 10 mL of aniline to 20 mL of acetic anhydride.

  • Gently heat the mixture under reflux for 15-20 minutes.

  • Pour the hot mixture into a beaker containing 250 mL of ice-cold water with vigorous stirring.

  • The acetanilide will precipitate as a white solid.

  • Filter the acetanilide, wash with cold water, and dry.

Step 2: Bromination of Acetanilide [9][10]

  • Dissolve 5.0 g of the dried acetanilide in 20 mL of glacial acetic acid.

  • In a separate container, prepare a solution of 3 mL of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring.

  • After the addition is complete, stir the mixture for another 15-20 minutes.

  • Pour the reaction mixture into 200 mL of cold water to precipitate the p-bromoacetanilide.

  • Filter, wash with cold water, and dry the product.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline [9][10]

  • Suspend the crude p-bromoacetanilide in 20 mL of a 10% aqueous sodium hydroxide (B78521) solution.

  • Heat the mixture under reflux for 30-40 minutes until the oily layer disappears, indicating the completion of hydrolysis.

  • Cool the reaction mixture in an ice bath to precipitate the p-bromoaniline.

  • Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain pure p-bromoaniline.

Monobromination using N-Bromosuccinimide (NBS)

This method provides a highly regioselective route to p-bromoaniline.

Procedure: [2]

  • To a solution of aniline (1 mmol) in acetonitrile (5 mL), add ammonium (B1175870) acetate (B1210297) (NH₄OAc) (0.1 mmol).

  • Add N-bromosuccinimide (NBS) (1.05 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under vacuum.

  • Extract the product with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure p-bromoaniline.

Reaction Mechanisms and Workflows

The bromination of aniline proceeds via an electrophilic aromatic substitution mechanism. The high electron density at the ortho and para positions of the aniline ring, due to the electron-donating nature of the amino group, facilitates the attack by the electrophilic bromine species.

Electrophilic_Bromination_of_Aniline cluster_0 Mechanism Aniline Aniline TransitionState Transition State Aniline->TransitionState Attack on Br₂ Br2 Br-Br Br2->TransitionState SigmaComplex Sigma Complex (Wheland Intermediate) TransitionState->SigmaComplex Formation of C-Br bond Bromoaniline Bromoaniline SigmaComplex->Bromoaniline Deprotonation HBr H-Br SigmaComplex->HBr

Caption: Electrophilic Aromatic Substitution Mechanism for Aniline Bromination.

To control the high reactivity of aniline and achieve selective monobromination, a protection-deprotection strategy is often employed.

Selective_Monobromination_Workflow cluster_1 Workflow for Selective p-Bromination Start Aniline Protect Step 1: Protection (Acetylation with Acetic Anhydride) Start->Protect Acetanilide Acetanilide Protect->Acetanilide Brominate Step 2: Bromination (e.g., with Br₂/AcOH) Acetanilide->Brominate p_Bromoacetanilide p-Bromoacetanilide Brominate->p_Bromoacetanilide Deprotect Step 3: Deprotection (Hydrolysis with NaOH) p_Bromoacetanilide->Deprotect End p-Bromoaniline Deprotect->End

Caption: Workflow for the selective synthesis of p-bromoaniline.

References

The Trifluoromethyl Group's Positional Impact on Aniline Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a widely utilized strategy in medicinal chemistry and materials science to modulate the physicochemical properties of molecules.[1] This guide provides a comparative analysis of how the position of the strongly electron-withdrawing -CF3 group on the aniline (B41778) ring—ortho, meta, or para—profoundly influences its chemical reactivity. This influence is primarily dictated by the group's effect on the basicity of the amino group, a key determinant in many chemical reactions.

The reactivity of aniline, particularly its nucleophilicity in reactions like acylation, is directly correlated with the availability of the lone pair of electrons on the nitrogen atom.[1] A more basic aniline, characterized by a higher pKa of its conjugate acid, possesses a more available lone pair and is consequently more reactive. The trifluoromethyl group, known for its potent electron-withdrawing nature, diminishes the electron density on the nitrogen atom, thereby decreasing the aniline's basicity and reactivity.[1][2] The extent of this effect is critically dependent on its position on the aromatic ring.[1]

Comparative Analysis of Physicochemical Properties

The electronic influence of the trifluoromethyl group is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker resonance effect.[3] The interplay of these effects varies with the substituent's position, leading to significant differences in the basicity and, consequently, the reactivity of the ortho, meta, and para isomers.

A comprehensive review of available data highlights a distinct trend in the basicity of trifluoromethyl-substituted anilines. While a single experimental source for the pKa values of all three isomers can be difficult to find, established principles of physical organic chemistry and various data points allow for a reliable comparison.[1]

Table 1: Comparison of pKa and Hammett Constants for Trifluoromethylaniline Isomers

IsomerpKa of Conjugate AcidHammett Constant (σ)Relative BasicityExpected Relative Reactivity
Aniline 4.630 (Reference)HighestHighest
2-(Trifluoromethyl)aniline 1.10 (Predicted)[4]σ_ortho (not readily available)LowestLowest
3-(Trifluoromethyl)aniline 3.2 (approx.)σ_meta = 0.44[5]IntermediateIntermediate
4-(Trifluoromethyl)aniline 2.6 (approx.)σ_para = 0.57[5]LowLow

Note: pKa values are for the corresponding anilinium ions in aqueous solution. A lower pKa indicates a weaker base. Hammett constants quantify the electronic effect of a substituent.

The para and ortho positions are most affected due to the combined influence of the inductive and resonance effects of the -CF3 group, which withdraw electron density from the amino group.[1] In the meta position, the electron-withdrawing influence is primarily due to the inductive effect, resulting in a less pronounced decrease in basicity compared to the ortho and para isomers.[1] The ortho isomer is expected to be the least basic due to the proximity of the bulky and electron-withdrawing -CF3 group to the amino group, which can also introduce steric hindrance.[1][6]

Visualizing Electronic Effects

The following diagram illustrates how the position of the trifluoromethyl group influences the electron density on the aniline ring through inductive and resonance effects.

Caption: Electronic influence of the trifluoromethyl group on aniline reactivity.

Experimental Protocols

To quantitatively assess the influence of the -CF3 group's position on aniline reactivity, the following experimental protocols can be employed.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated (anilinium ion) and unprotonated (aniline) forms of the molecule.

Materials:

  • Ortho-, meta-, and para-trifluoromethylaniline

  • A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Spectrophotometer with quartz cuvettes

  • Concentrated HCl and NaOH for pH adjustment

Procedure:

  • Solution Preparation: Prepare a stock solution of each trifluoromethylaniline isomer in a suitable solvent (e.g., methanol (B129727) or water). Prepare a series of solutions with a constant concentration of the aniline isomer in different buffer solutions covering a wide pH range.

  • Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Identify the λmax for the fully protonated and fully unprotonated forms by examining the spectra at the lowest and highest pH values.[1]

  • pKa Calculation: Plot the absorbance at a selected wavelength (where the difference between the two forms is significant) against the pH of the buffer. The data should form a sigmoidal curve. The pKa is determined as the pH value at the midpoint of the curve's inflection.[1] This can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    pKa = pH + log[(A - AB) / (AA - A)][1]

    Where:

    • A is the absorbance at a given pH.

    • AB is the absorbance of the basic form.

    • AA is the absorbance of the acidic form.

Kinetic Analysis of Acylation to Determine Relative Reactivity

The rate of acylation, for instance with acetic anhydride (B1165640), can be monitored to provide a quantitative measure of the nucleophilicity of the aniline isomers.

Materials:

  • Ortho-, meta-, and para-trifluoromethylaniline

  • Acetic anhydride (or another acylating agent)

  • A dry, aprotic solvent (e.g., acetonitrile (B52724) or dioxane)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Solution Preparation: Prepare separate solutions of the trifluoromethylaniline isomer and the acylating agent in the chosen solvent.[1]

  • Kinetic Run: Mix the solutions in a cuvette (for spectrophotometry) or a reaction vial (for HPLC). Ensure the acylating agent is in large excess to maintain pseudo-first-order kinetics.

  • Data Acquisition: Monitor the reaction over time. If using a spectrophotometer, this can be done by observing the decrease in the absorbance of the aniline or the increase in the absorbance of the product at a specific wavelength. If using HPLC, aliquots can be taken at different time points, quenched, and analyzed to determine the concentration of the remaining aniline.

  • Data Analysis: Plot the natural logarithm of the aniline concentration (or absorbance) versus time. The plot should be linear for a pseudo-first-order reaction.

  • Rate Constant Calculation: The observed pseudo-first-order rate constant (kobs) is obtained from the slope of the line. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the excess reagent: k2 = kobs / [Acylating Agent].[1]

  • Comparison: By comparing the second-order rate constants for the ortho, meta, and para isomers, a quantitative measure of their relative reactivities in acylation can be established.[1]

experimental_workflow start Start: Prepare Reagent Solutions mix Mix Aniline Isomer and Acylating Agent start->mix monitor Monitor Reaction Progress (Spectrophotometry or HPLC) mix->monitor data Collect Time-course Data monitor->data plot Plot ln[Aniline] vs. Time data->plot calc_kobs Calculate k_obs (slope) plot->calc_kobs calc_k2 Calculate k₂ = k_obs / [Acylating Agent] calc_kobs->calc_k2 compare Compare k₂ Values for Isomers calc_k2->compare end End: Determine Relative Reactivity compare->end

Caption: Workflow for kinetic analysis of aniline acylation.

Conclusion

The position of the trifluoromethyl group on the aniline ring is a critical determinant of its reactivity. The electron-withdrawing nature of the -CF3 group deactivates the ring towards electrophilic substitution and reduces the nucleophilicity of the amino group.[2][3] The order of basicity, and therefore general reactivity in nucleophilic reactions, is expected to be:

meta-trifluoromethylaniline > para-trifluoromethylaniline > ortho-trifluoromethylaniline

This trend is a direct consequence of the interplay between inductive and resonance effects, with the ortho isomer also being subject to steric hindrance. For researchers in drug development and other fields of chemical synthesis, a thorough understanding of these positional effects is crucial for the rational design of molecules with desired reactivity and properties. The experimental protocols outlined provide a framework for the quantitative evaluation of these differences.

References

A Comparative Guide to the Characterization of Bromo-trifluoromethyl-aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of positional isomers is of paramount importance. The spatial arrangement of functional groups on an aromatic ring, as seen in bromo-trifluoromethyl-aniline isomers, can significantly influence the molecule's physicochemical properties, biological activity, and safety profile. This guide provides a comprehensive comparison of the analytical techniques used to differentiate these isomers, supported by available experimental data and detailed protocols.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic data for various positional isomers of bromo-trifluoromethyl-aniline. These differences are critical for the identification and separation of the individual isomers.

Table 1: Physicochemical Properties of Bromo-trifluoromethyl-aniline Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2-Bromo-5-(trifluoromethyl)aniline454-79-5C₇H₅BrF₃N240.02White to light yellow crystalline powder[1]47-49[2]81-82 (at reduced pressure)[2]1.675 at 25 °C[1]1.522[2]
3-Bromo-5-(trifluoromethyl)aniline54962-75-3C₇H₅BrF₃N240.02Liquid[1]Data not readily availableData not readily availableData not readily availableData not readily available
4-Bromo-2-(trifluoromethyl)aniline445-02-3C₇H₅BrF₃N240.02Data not readily availableData not readily available84-86 (at 5 mmHg)[1]1.71 at 25 °C[1]1.532[1]
2-Bromo-4-(trifluoromethyl)aniline367-24-8C₇H₅BrF₃N240.02Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
4-Bromo-3-(trifluoromethyl)aniline118457-96-0C₇H₅BrF₃N240.02Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Table 2: Spectroscopic Data of Bromo-trifluoromethyl-aniline Isomers

Isomer Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
2-Bromo-5-(trifluoromethyl)anilineData available on SpectraBase[3]Data available on SpectraBase[3]N-H stretching, C-F stretching, C-Br stretching[1]Molecular ion (M⁺) peak as a doublet (m/z 238, 240)[4]
3-Bromo-5-(trifluoromethyl)anilineData not readily availableData not readily availableSpectra available from Bruker Tensor 27 FT-IR (Neat)[1]Characteristic isotopic pattern for bromine[1]
4-Bromo-2-(trifluoromethyl)anilineData not readily availableData not readily availableData not readily availableData not readily available
2-Bromo-4-(trifluoromethyl)anilineNMR, FTIR, Raman, and MS (GC) data are publicly available[1]NMR, FTIR, Raman, and MS (GC) data are publicly available[1]NMR, FTIR, Raman, and MS (GC) data are publicly available[1]NMR, FTIR, Raman, and MS (GC) data are publicly available[1]
This compoundData not readily availableData not readily availableData not readily availableData not readily available

Note: The ¹⁹F NMR of 3-Bromo-5-(trifluoromethyl)aniline has been reported to show a signal at –61.07 ppm. For 2-Bromo-5-(trifluoromethyl)aniline, a singlet is expected for the CF₃ group in the ¹⁹F NMR spectrum.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of bromo-trifluoromethyl-aniline isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline (B41778) isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Chemical shifts are referenced to an external standard.[1]

  • Data Analysis: Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the substitution pattern on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr plates to form a thin film (neat).[1]

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where the solid is pressed against a crystal (e.g., diamond).[1]

  • Instrument Setup: Use a purged FTIR spectrometer to minimize atmospheric interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H stretching (amine), C-F stretching (trifluoromethyl), and C-Br stretching.[1] The fingerprint region (< 1500 cm⁻¹) can be used to distinguish between isomers.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable.

    • For less volatile isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) can be used.[1]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).[1]

  • Data Acquisition: Acquire a full scan mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Due to the presence of bromine, this will appear as a characteristic doublet (M⁺ and M⁺+2) with an approximate 1:1 intensity ratio.[1]

    • Analyze the fragmentation pattern to further confirm the structure. Common losses include Br, CF₃, and HCN.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the characterization and differentiation of bromo-trifluoromethyl-aniline isomers.

experimental_workflow cluster_sample Sample cluster_separation Separation cluster_analysis Analysis cluster_identification Identification Sample Mixture of Bromo-trifluoromethyl-aniline Isomers Chromatography Chromatography (GC or HPLC) Sample->Chromatography Injection MS Mass Spectrometry (MS) Chromatography->MS Eluted Fractions NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Chromatography->NMR Isolated Fractions FTIR FTIR Spectroscopy Chromatography->FTIR Isolated Fractions Identification Isomer Identification MS->Identification NMR->Identification FTIR->Identification

Caption: Experimental workflow for the separation and identification of isomers.

logical_relationship Start Unknown Isomer MS_Analysis Mass Spectrometry - Molecular Weight - Isotopic Pattern (Br) Start->MS_Analysis NMR_Analysis NMR Spectroscopy - Chemical Shifts - Coupling Constants - Multiplicity Start->NMR_Analysis FTIR_Analysis FTIR Spectroscopy - Functional Group Region - Fingerprint Region Start->FTIR_Analysis Data_Comparison Compare Data with Reference Spectra and Databases MS_Analysis->Data_Comparison NMR_Analysis->Data_Comparison FTIR_Analysis->Data_Comparison Structure_Elucidation Structure Elucidation Data_Comparison->Structure_Elucidation

Caption: Logical workflow for the structural elucidation of a single isomer.

References

A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic cores is a cornerstone of drug discovery and materials science. 4-Bromo-3-(trifluoromethyl)aniline is a valuable building block, featuring a bromine atom amenable to various cross-coupling reactions and an electron-withdrawing trifluoromethyl group that can significantly influence molecular properties. This guide provides a comparative analysis of the reactivity of this compound in three of the most powerful and versatile cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data presented, including quantitative comparisons with other bromoanilines, will aid researchers in selecting the optimal synthetic route for their target molecules.

Comparative Performance in Coupling Reactions

The reactivity of this compound is benchmarked against other substituted bromoanilines to elucidate the electronic and steric effects of the trifluoromethyl group on reaction outcomes. The following tables summarize key quantitative data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle, potentially leading to higher yields compared to electron-rich or sterically hindered anilines.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O1062[1]
4-BromonitrobenzenePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O>6>80[1]
4-BromoanisolePhenylboronic AcidPd/Fe₃O₄/CharcoalK₂CO₃Ethanol24>99[2]
4-Bromo-2,6-bis(trifluoromethyl)pyridinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1285-95[3]

Note: Direct experimental data for the Suzuki coupling of this compound was not available in the searched literature. The data for 4-Bromo-2,6-bis(trifluoromethyl)pyridine is included as a reference for a substrate with strong electron-withdrawing groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of this compound in this reaction is crucial for the construction of more complex nitrogen-containing scaffolds.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-88[4]
4-Bromo-N,N-dimethylanilineMorpholinePd(dba)₂ / IPrNaOtBuToluene85Not SpecifiedHigh[5]
4-Bromo-2,6-bis(trifluoromethyl)pyridineMorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)NaOtBuToluene901292[6]

Note: The data for the closely related 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines suggests that high yields can be achieved in the Buchwald-Hartwig amination of substrates containing the trifluoromethyl-bromophenyl moiety.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons, providing access to valuable alkynyl-substituted anilines. The electron-deficient nature of the aryl bromide can influence the efficiency of this reaction.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion/Yield (%)Reference
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3 mol%) / XPhos (6 mol%)Cs₂CO₃DMF100Not Specified98 (Conversion)[7]
4-IodotoluenePhenylacetylene5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina-THF-DMA (9:1)80Flow60 (Yield)[8]
4-IodobenzaldehydePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA (9:1)80Flow75 (Yield)[8]

Note: The high conversion observed for the structurally similar 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole suggests that this compound is a promising substrate for the Sonogashira coupling.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. These protocols are based on established literature procedures and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium (B1175870) chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To further aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ligand Exchange->Ar-Pd(II)-NHR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Ar-X Aryl Halide Ar-X->Oxidative Addition HNR'R'' Amine HNR'R''->Ligand Exchange Base Base Base->Ligand Exchange

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Product Reductive Elimination->Ar-C≡CR Ar-X Aryl Halide Ar-X->Oxidative Addition CuX CuX Alkyne Complexation Alkyne Complexation CuX->Alkyne Complexation Cu-C≡CR Copper Acetylide Alkyne Complexation->Cu-C≡CR Cu-C≡CR->Transmetalation R-C≡CH Terminal Alkyne R-C≡CH->Alkyne Complexation Base Base Base->Alkyne Complexation

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start setup Reaction Setup (Reactants, Solvent, Base) start->setup inert Establish Inert Atmosphere setup->inert catalyst Add Catalyst System inert->catalyst reaction Heating and Stirring catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Product Characterization purification->characterization end End characterization->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Decision_Tree Coupling Reaction Selection Guide decision decision reaction reaction start Desired Bond Formation? c_c_bond Type of Carbon? start->c_c_bond C-C c_n_bond c_n_bond start->c_n_bond C-N sp2_sp2 sp2_sp2 c_c_bond->sp2_sp2 sp2-sp2 sp2_sp sp2_sp c_c_bond->sp2_sp sp2-sp buchwald Buchwald-Hartwig c_n_bond->buchwald Amine Nucleophile suzuki Suzuki-Miyaura sp2_sp2->suzuki Organoboron Reagent sonogashira Sonogashira sp2_sp->sonogashira Terminal Alkyne

Caption: A decision tree for selecting a suitable coupling reaction.

References

Comparative analysis of palladium catalysts for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, natural products, and advanced materials.[2][3] The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of the reaction, influencing yield, reaction time, and substrate scope.[4][5] This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Catalytic Performance: A Comparative Overview

The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine (B1218219) ligand. Bulky, electron-rich ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle.[4] Below is a summary of the performance of various palladium catalyst systems under different reaction conditions.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene (B28343)1000.17Haloarenes + Various AminesGood to Excellent[4]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[4]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesGood[4]
Pd(OAc)₂X-PhosKOt-BuToluene1000.17 (MW)2-Bromo-13α-estrone 3-benzyl ether + NitroanilinesHigh[6]
Pd(dba)₂XPhosNaOt-BuTolueneReflux64-Chlorotoluene + Morpholine (B109124)94[7]
Pd(OAc)₂CyPFtBu (JosiPhos)----Heteroaryl chlorides + Primary amines-[8]

Note: Yields are reported for a range of analogous haloarenes and amines as direct comparative data across all catalysts under identical conditions is not available in a single study.[4] The use of microwave irradiation can significantly reduce reaction times.[6]

Generations of Buchwald-Hartwig Catalysts

The development of catalysts for this reaction has progressed through several "generations," each offering improved reactivity and scope.[1]

  • First-Generation: Utilized simple triarylphosphine ligands, which were effective for the coupling of aryl bromides with secondary amines.[8]

  • Second-Generation: The introduction of bidentate phosphine ligands like BINAP and DPPF expanded the substrate scope to include primary amines.[1] These ligands are thought to prevent the formation of inactive palladium dimers.[1]

  • Third-Generation (Buchwald Precatalysts): The development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) in combination with palladium precursors led to highly active and versatile catalysts.[9][10][11] These "Buchwald Precatalysts" (G2, G3, and G4) are often air- and moisture-stable, simplifying reaction setup.[10] They have demonstrated high turnover numbers and are effective for challenging substrates like aryl chlorides.[8][12]

Experimental Protocols

Reproducibility in Buchwald-Hartwig amination is highly dependent on the experimental setup and the purity of reagents. Anhydrous and deoxygenated solvents are crucial for optimal performance.

General Protocol for Buchwald-Hartwig Amination: [4]

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Example Protocol with Pd(dba)₂/XPhos: [7]

  • Under a nitrogen atmosphere, a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and degassed toluene (5 mL).

  • The mixture was stirred at room temperature for 5 minutes.

  • 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added.

  • The resulting mixture was stirred at reflux for 6 hours.

  • After cooling to room temperature, the reaction was quenched with water (10 mL).

  • The organic layer was separated, washed with water (10 mL) and brine (10 mL), dried over Na₂SO₄, and concentrated.

  • The crude product was purified by silica (B1680970) gel column chromatography to afford the desired product.

Visualizing the Process

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination involves a series of well-defined steps, including oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][13]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition + Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination + R₂NH Amido_Complex Palladium Amido Complex Amine_Coordination->Amido_Complex - HX + Base Amido_Complex->Pd(0)L Reductive Elimination + Ar-NR₂ Product Arylamine (Ar-NR₂) Amido_Complex->Product Precatalyst Pd Precatalyst (e.g., Pd(OAc)₂) Precatalyst->Pd(0)L Ligand Ligand (L) (e.g., XPhos) Ligand->Pd(0)L Base Base Base->Amine_Coordination ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Amine Amine (R₂NH) Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram outlines the typical workflow for performing a Buchwald-Hartwig amination reaction in a research setting.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Dry Solvents, Degas) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Catalyst_Formation Add Pd Precursor, Ligand, and Base Reaction_Setup->Catalyst_Formation Substrate_Addition Add Aryl Halide and Amine Catalyst_Formation->Substrate_Addition Heating Heat Reaction Mixture Substrate_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Workup (Quench, Extract, Dry) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

Comparative Guide to Validated Analytical Methods for 4-Bromo-3-(trifluoromethyl)aniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The two primary recommended methods for the quantification of 4-Bromo-3-(trifluoromethyl)aniline are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

ParameterRP-HPLC with UV DetectionGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Typical Column C18 (e.g., Waters XBridge, Agilent Zorbax)VF-5ms or similar non-polar capillary column
Mobile/Carrier Gas Acetonitrile (B52724)/Water or Methanol/Water gradientsHelium or Hydrogen
Detection UV/Vis (Diode Array Detector)Mass Spectrometer (Quadrupole or Triple Quadrupole)
Sample Preparation Dissolution in a suitable solvent (e.g., Acetonitrile/Water)Dissolution in a volatile solvent, may require derivatization
Selectivity Good, based on chromatographic retention timeExcellent, based on retention time and mass spectrum
Sensitivity ng range (LOD/LOQ)pg to fg range (LOD/LOQ)
Throughput Moderate to HighModerate
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC-MS methods are provided below. These protocols are based on methods for structurally related aniline (B41778) derivatives and should be validated for this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from established procedures for positional isomers and related halogenated trifluoromethyl anilines.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-35 min: 32% to 67% B (linear gradient)

    • 35-40 min: 67% to 32% B (linear gradient)

    • 40-45 min: 32% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a known amount and dissolving it in the 50:50 acetonitrile/water mixture to obtain a final concentration within the calibration range.

3. Method Validation Parameters (Hypothetical Data):

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999> 0.999
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ≥ 3:1~0.1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ≥ 10:1~0.3
Specificity No interference from blank/placeboPeak purity index > 0.999
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a general approach for the analysis of aniline compounds and would be particularly useful for identifying and quantifying trace levels.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: Agilent J&W VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would need to be determined from a full scan spectrum (expected molecular ion at m/z 240/242).

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations in the desired range (e.g., 0.05-5 µg/mL).

  • Sample Solution: Prepare the sample by extracting with or dissolving in the chosen solvent to obtain a final concentration within the calibration range.

3. Method Validation Parameters (Hypothetical Data):

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.998> 0.999
Range (µg/mL) -0.05 - 5
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ≥ 3:1~0.005
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ≥ 10:1~0.015
Specificity Unique retention time and mass spectrumNo interfering peaks at the retention time of the analyte

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the proposed HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Acetonitrile/Water (50:50) weigh->dissolve dilute Serial Dilution for Calibration Standards dissolve->dilute inject Inject 10 µL onto C18 Column dissolve->inject Sample Solution separate Gradient Elution (ACN/Water) inject->separate detect DAD Detection at 240 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: HPLC experimental workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Ethyl Acetate weigh->dissolve dilute Serial Dilution for Calibration Standards dissolve->dilute inject Inject 1 µL (Splitless) into GC dissolve->inject Sample Solution separate Temperature Programmed Separation on VF-5ms inject->separate detect EI Ionization & MS Detection (SIM Mode) separate->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: GC-MS experimental workflow.

Conclusion

Both RP-HPLC with UV detection and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice of method will be dictated by the specific analytical needs. HPLC offers robustness and high throughput for routine quality control, while GC-MS provides superior sensitivity and specificity, making it ideal for trace-level analysis and impurity identification. The provided protocols and expected validation performance serve as a strong foundation for developing and implementing a validated analytical method for this compound. It is imperative that any method based on these recommendations be fully validated according to the relevant regulatory guidelines to ensure data integrity and reliability.

Conformational Analysis of 4-Bromo-3-(trifluoromethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted anilines is a critical area of study in medicinal chemistry and materials science. The spatial arrangement of substituents on the aniline (B41778) ring dictates the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. This guide provides a comparative analysis of the conformational properties of 4-bromo-3-(trifluoromethyl)aniline and its derivatives, drawing upon experimental and theoretical methodologies.

Introduction

This compound is a substituted aromatic amine featuring a bulky and strongly electron-withdrawing trifluoromethyl group and a bromine atom. The interplay between the steric hindrance and electronic effects of these substituents, along with the amino group, governs the molecule's preferred three-dimensional structure. Understanding the rotational barriers around the C-N and C-CF3 bonds, as well as the planarity of the aniline ring, is essential for predicting its reactivity and interaction with biological targets.

Key Conformational Features

The primary conformational flexibility in this compound derivatives arises from the rotation around two key single bonds:

  • C(aryl)-N(amine) bond: The degree of pyramidalization of the amino group and its orientation relative to the aromatic ring.

  • C(aryl)-C(trifluoromethyl) bond: The rotational conformation of the trifluoromethyl group.

The preferred conformations are a result of a delicate balance between steric repulsion between adjacent substituents and electronic effects, such as hyperconjugation.

Data Presentation: Comparative Conformational Data

Due to the limited availability of direct experimental data for this compound in the public domain, this guide presents a comparative analysis based on a closely related derivative, (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline, for which crystal structure data is available, and provides a template for the type of data required for a comprehensive conformational analysis.

Table 1: Solid-State Conformational Data of an Analogous Trifluoromethyl-Substituted Aniline Derivative

Parameter(E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline[1]This compound (Hypothetical)
Dihedral Angles (°)
C2-C1-N1-C(imine)175.4C2-C1-N-H1
C6-C1-N1-C(imine)-5.1C6-C1-N-H1
C2-C3-C(CF3)-F1-C2-C3-C(CF3)-F1
C4-C3-C(CF3)-F1-C4-C3-C(CF3)-F1
Bond Lengths (Å)
C1-N11.422C1-N
C3-C(CF3)-C3-C(CF3)
Bond Angles (°)
C2-C1-N1120.9C2-C1-N
C6-C1-N1119.0C6-C1-N
C2-C3-C(CF3)-C2-C3-C(CF3)
C4-C3-C(CF3)-C4-C3-C(CF3)

Note: The data for the analogous compound illustrates the type of specific measurements obtained from X-ray crystallography. A similar analysis of this compound would provide the precise geometry in the solid state.

Experimental Protocols

A thorough conformational analysis of this compound derivatives would involve a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Protocol for ¹H and ¹⁹F NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and proton-proton coupling constants (J-values).

    • Acquire a one-dimensional ¹⁹F NMR spectrum to observe the chemical shift of the CF₃ group.

    • Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to assign proton and carbon signals.

    • Perform Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) to identify through-space interactions between protons, which can provide information about their spatial proximity and thus the molecular conformation.

  • Data Analysis:

    • Measure the vicinal proton-proton coupling constants (³JHH) to estimate dihedral angles using the Karplus equation.

    • Analyze long-range proton-fluorine coupling constants (ⁿJHF) to deduce the relative orientation of the amino and trifluoromethyl groups.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and exploring the conformational landscape of molecules.

Protocol for DFT Calculations:

  • Structure Building: Generate an initial 3D structure of the this compound derivative.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.

  • Rotational Barrier Calculation: Scan the potential energy surface by systematically rotating around the C-N and C-CF₃ bonds to calculate the energy barriers to rotation.

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the optimized conformers to compare with experimental data.

Visualization of Experimental and Logical Workflows

experimental_workflow Experimental Workflow for Conformational Analysis cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Output synthesis Synthesis of this compound Derivative nmr NMR Spectroscopy (Solution-State) synthesis->nmr Characterization xray X-ray Crystallography (Solid-State) synthesis->xray Characterization dft Computational Modeling (Theoretical) synthesis->dft Characterization nmr_data J-Coupling Constants NOE Correlations nmr->nmr_data xray_data Dihedral Angles Bond Lengths xray->xray_data dft_data Rotational Barriers Conformer Energies dft->dft_data comparison Conformational Profile nmr_data->comparison Comparative Analysis xray_data->comparison Comparative Analysis dft_data->comparison Comparative Analysis

Caption: Workflow for the conformational analysis of aniline derivatives.

Signaling Pathways and Logical Relationships

The conformational preferences of this compound derivatives directly influence their structure-activity relationship (SAR).

sar_relationship Structure-Activity Relationship Logic substituents Substituents (Br, CF3, NH2) steric Steric Hindrance substituents->steric electronic Electronic Effects (Inductive, Resonance) substituents->electronic conformation Molecular Conformation (Dihedral Angles, Planarity) steric->conformation electronic->conformation properties Physicochemical Properties (Dipole Moment, Lipophilicity) conformation->properties binding Receptor/Enzyme Binding conformation->binding activity Biological Activity properties->activity binding->activity

Caption: Logic diagram illustrating the influence of conformation on biological activity.

Conclusion

References

Safety Operating Guide

Safe Disposal Protocol for 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 4-Bromo-3-(trifluoromethyl)aniline are critical for ensuring personnel safety and environmental protection. As a halogenated aromatic amine, this compound is classified as hazardous and requires a dedicated disposal pathway. Adherence to these procedural guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks and maintain regulatory compliance.

Hazard Identification and Classification

Understanding the inherent hazards of this compound dictates the necessary disposal precautions. It is classified as a hazardous substance with multiple risk factors.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionImplication for Disposal
Acute Toxicity Harmful if swallowed, toxic in contact with skin, and harmful or toxic if inhaled.[1][2]Requires handling with appropriate Personal Protective Equipment (PPE) and containment to prevent exposure during waste collection and transfer.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][3]Mandates the use of gloves and safety goggles during handling and disposal to prevent direct contact.
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects.[4]Must not be disposed of down the drain or in general waste.[4] Requires disposal as regulated hazardous waste to prevent environmental release.
Chemical Reactivity May be incompatible with strong oxidizing agents and strong acids.[4]Waste must be segregated from incompatible chemicals during storage to prevent dangerous reactions.

Step-by-Step Disposal Procedure

This protocol outlines the required steps for the safe collection, storage, and ultimate disposal of this compound waste.

Step 1: Waste Identification and Labeling

  • Designate as Hazardous Waste: As soon as the material is intended for disposal, it must be managed as hazardous waste.[4]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."

Step 2: Waste Segregation and Storage

  • Use a Compatible Container: Select a chemically resistant container with a secure, tight-fitting lid.

  • Segregate as Halogenated Waste: This compound is a halogenated organic waste. It must be stored in a designated container for this waste stream, separate from non-halogenated organic waste, aqueous waste, acids, and bases.[4][5]

  • Store Safely: Keep the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6] Ensure it is stored away from incompatible materials.[4]

Step 3: Management of Contaminated Materials

  • Solid Waste: Any labware heavily contaminated with this compound, such as gloves, weighing papers, or pipette tips, must be collected in a sealed, clearly labeled bag or container and disposed of as hazardous waste alongside the chemical itself.[4]

  • Empty Containers: Original containers of the chemical are also considered hazardous waste. They must be decontaminated before recycling or disposal.

Step 4: Arranging Final Disposal

  • Contact EHS or a Licensed Contractor: Do not attempt to dispose of this chemical waste personally.[4] The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management company.[4][7]

  • Primary Disposal Method: The recommended method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers to neutralize hazardous combustion byproducts like hydrogen bromide and hydrogen fluoride.[4][7]

Experimental Protocol: Decontamination of Empty Containers

To ensure empty containers are safe for disposal or recycling, a triple-rinse procedure must be followed.

Objective: To remove residual this compound from a container to render it non-hazardous according to regulatory standards.

Methodology:

  • Select a solvent in which this compound is soluble (e.g., acetone (B3395972) or methanol).

  • Add a small amount of the chosen solvent to the empty container, ensuring it coats all interior surfaces.

  • Securely cap and shake the container.

  • Crucially, decant the solvent rinsate into a designated "Halogenated Organic Waste" container. This rinsate is now considered hazardous waste.[4]

  • Repeat steps 2 through 4 two more times for a total of three rinses.[2]

  • After the final rinse, allow the container to air dry completely in a well-ventilated area or chemical fume hood.

  • The container can now be managed as non-hazardous solid waste, though it should be punctured or otherwise rendered unusable for other purposes.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3-(trifluoromethyl)aniline

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 393-36-2). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is classified as a skin sensitizer (B1316253) and may cause organ damage through prolonged or repeated exposure.

Adherence to the following PPE guidelines is mandatory to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[2][3][4]Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[1][5][6]Protects eyes from dust particles and splashes of solutions containing the compound.
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.[1][5][6]Protects the skin from accidental spills and contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[7] If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[6]Prevents inhalation of airborne dust or aerosols, a primary route of exposure for this compound.

Operational Plan: Safe Handling and Storage

A systematic approach is essential for the safe handling of this compound.

Handling Protocol:
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood and other engineering controls are functioning correctly.

    • Ensure safety showers and eyewash stations are readily accessible.[7]

    • Have an appropriate spill kit for halogenated organic compounds readily available.

  • Handling:

    • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid breathing dust, fumes, or vapors.[1][8]

    • Prevent all contact with skin and eyes by wearing the appropriate PPE.[1][5]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1][5]

    • Use explosion-proof equipment and non-sparking tools where necessary.[8]

    • Wash hands thoroughly with soap and water after handling.[1][7]

Storage Protocol:
  • Store in a tightly closed, properly labeled container.[5][7]

  • Keep in a cool, dry, and well-ventilated area.[5][7][8]

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.[1]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[7]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Disposal:
  • Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste. Place in a designated, sealed, and properly labeled container.

  • Liquid Waste: Collect solutions of the compound in a designated, sealed, and labeled waste container for halogenated organic liquid waste. Do not mix with non-halogenated waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, regional, national, and international regulations.[1][5] Avoid release to the environment.[1][8]

Decontamination:
  • Glassware: Reusable glassware must be thoroughly decontaminated before washing. Rinse with a suitable solvent and then wash with soap and water.

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then clean with soap and water.

  • PPE: Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste. Take off contaminated clothing and wash it before reuse.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention if skin irritation occurs or if you feel unwell.[1][5]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5]

In case of a spill, evacuate the area, ensure it is well-ventilated, and wear appropriate PPE before attempting to clean it up. Absorb spills with an inert material and collect for disposal as hazardous waste.[5]

Experimental Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Risk Assessment prep2 Verify Fume Hood & Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weighing & Transfer prep3->handle1 handle2 Running Reaction handle1->handle2 spill Spill handle1->spill exposure Personal Exposure handle1->exposure handle3 Work-up & Purification handle2->handle3 handle2->spill handle2->exposure clean1 Decontaminate Surfaces & Glassware handle3->clean1 handle3->spill handle3->exposure clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 spill->clean1 Follow Spill Protocol exposure->prep3 Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.